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  • Product: 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid
  • CAS: 171858-12-1

Core Science & Biosynthesis

Foundational

The Rising Therapeutic Potential of N-Methyl Pyrrole Propanoic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a ubiquitous structural motif in a vast array of natural products...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a ubiquitous structural motif in a vast array of natural products and synthetic molecules of therapeutic importance.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a "privileged scaffold" in medicinal chemistry. This guide focuses on a specific, promising class of these compounds: N-methyl pyrrole propanoic acid derivatives. The strategic incorporation of an N-methyl group and a propanoic acid moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent pyrrole core, leading to a diverse range of biological activities.[1] This document provides an in-depth technical overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, aimed at researchers, scientists, and drug development professionals.

Core Biological Activities and Mechanistic Insights

N-methyl pyrrole propanoic acid derivatives have demonstrated significant potential across several therapeutic areas, primarily anti-inflammatory, anticancer, and antimicrobial applications. The following sections delve into the specifics of each activity, supported by experimental evidence and mechanistic elucidation.

Anti-inflammatory and Immunomodulatory Effects

Derivatives of pyrrole propanoic acid have shown potent anti-inflammatory properties, often linked to the modulation of key signaling pathways involved in the inflammatory cascade.[4] A notable example is the compound 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which integrates multiple pharmacophores known to contribute to anti-inflammatory activity.[4]

A primary mechanism underlying the anti-inflammatory effects of these derivatives is the suppression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).[4] In preclinical models, repeated administration of certain N-methyl pyrrole propanoic acid derivatives has been shown to significantly decrease serum levels of TNF-α.[4] This suggests a direct or indirect interaction with the signaling pathways that regulate TNF-α production, such as the NF-κB pathway.

Furthermore, some derivatives exhibit immunomodulatory activity by selectively enhancing the production of anti-inflammatory cytokines like transforming growth factor-beta 1 (TGF-β1), without affecting others like interleukin-10 (IL-10).[4] This selective modulation points towards a nuanced interaction with the immune system, offering the potential for more targeted therapeutic interventions with fewer off-target effects.

inflammatory_pathway N-Methyl_Pyrrole_Propanoic_Acid_Derivative N-Methyl_Pyrrole_Propanoic_Acid_Derivative NF-kB_Pathway NF-kB_Pathway N-Methyl_Pyrrole_Propanoic_Acid_Derivative->NF-kB_Pathway inhibits TGF-b1 TGF-b1 N-Methyl_Pyrrole_Propanoic_Acid_Derivative->TGF-b1 promotes Pro-inflammatory_Stimuli Pro-inflammatory_Stimuli Immune_Cells Immune_Cells Pro-inflammatory_Stimuli->Immune_Cells Immune_Cells->NF-kB_Pathway activates TNF-a TNF-a NF-kB_Pathway->TNF-a promotes transcription Inflammation Inflammation TNF-a->Inflammation induces TGF-b1->Inflammation suppresses

Anticancer Activity

The pyrrole scaffold is a constituent of numerous anticancer agents, and N-methyl pyrrole propanoic acid derivatives are emerging as promising candidates in this domain.[3][5][6] Their cytotoxic effects have been observed against a variety of cancer cell lines, including those of the colon, breast, and ovaries.[5][7]

A key mechanism of action for the anticancer properties of these derivatives appears to be the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[5][8] Some compounds have shown the ability to modulate the mTOR signaling pathway, a central regulator of cell metabolism and growth that is often dysregulated in cancer.[8]

Specifically, certain derivatives have been found to reduce the phosphorylation of key downstream effectors of mTORC1, such as p70S6K and 4E-BP1.[8] This inhibition of the mTOR pathway can lead to cell cycle arrest and a reduction in cell migration, both critical aspects of cancer progression.[8] Molecular docking studies have also suggested that these compounds can bind to the ATP-binding site of enzymes like human topoisomerase IIα, an important target in cancer therapy.[9][10]

anticancer_pathway

Antimicrobial Activity

Pyrrole-containing compounds have a long history as antimicrobial agents.[2][11] N-methyl pyrrole propanoic acid derivatives have shown promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[11][12]

The antimicrobial potency of these derivatives is often influenced by the nature and position of substituents on the pyrrole ring. For instance, the presence of electron-withdrawing groups can enhance antibacterial activity, while electron-donating groups may improve antifungal activity.[13] The N-alkylation of the pyrrole ring has also been shown to modulate the antimicrobial spectrum and potency.[14]

While the precise mechanisms of antimicrobial action are still under investigation for many derivatives, it is hypothesized that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. Some pyrrole derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[11]

Experimental Protocols for Biological Evaluation

The following section provides standardized, step-by-step protocols for key in vitro and in vivo assays to assess the biological activity of N-methyl pyrrole propanoic acid derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8][9]

  • Compound Treatment: Prepare serial dilutions of the N-methyl pyrrole propanoic acid derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

mtt_assay_workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_with_Compound Add N-methyl pyrrole propanoic acid derivatives Incubate_24h->Treat_with_Compound Incubate_Treatment Incubate for 24/48/72 hours Treat_with_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize_Formazan Add DMSO to dissolve formazan Incubate_MTT->Solubilize_Formazan Read_Absorbance Measure Absorbance at 570 nm Solubilize_Formazan->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used and reproducible model of acute inflammation to evaluate the anti-inflammatory activity of novel compounds.[4]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (180-220 g) for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the N-methyl pyrrole propanoic acid derivatives intraperitoneally or orally at various doses (e.g., 10, 20, 40 mg/kg). A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like diclofenac (25 mg/kg).[4]

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[4]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilution: Prepare two-fold serial dilutions of the N-methyl pyrrole propanoic acid derivatives in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data Summary

The following table summarizes representative biological activity data for N-methyl pyrrole propanoic acid derivatives and related compounds from the literature.

Compound ClassBiological ActivityAssayModel SystemKey FindingsReference
Pyrrole Propanoic Acid DerivativeAnti-inflammatoryCarrageenan-induced paw edemaWistar ratsSignificant reduction in paw edema; decreased serum TNF-α levels.[4][4]
N-Arylpyrrole DerivativesAnticancerMTT AssayHeLa cellsIC₅₀ values in the micromolar range; induction of cell cycle arrest.[8][8]
Indolylpyrrole DerivativesAnticancerSRB AssayPC-3, SKOV3 cellsPotent cytotoxicity with IC₅₀ values as low as 1.20 µg/ml.[7][7]
Propionic Acid DerivativesAntimicrobialBroth MicrodilutionS. aureus, E. coli, C. albicansBroad-spectrum activity with varying potency based on substitution.[13][13]

Conclusion and Future Directions

N-methyl pyrrole propanoic acid derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated anti-inflammatory, anticancer, and antimicrobial properties, coupled with their synthetic tractability, make them attractive candidates for further drug discovery and development efforts. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific molecular targets. Further elucidation of their mechanisms of action will be crucial for their rational design and clinical translation. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this exciting class of molecules.

References

  • Developing and Validating Assays for Small-Molecule Biomarkers. (2026, March 16). [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025, August 18). PMC. [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. (2016, September 1). PMC. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. (2013, February 1). Indian Academy of Sciences. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10). PMC. [Link]

  • Pyrrole Derivatives Biological Activity Research Guide. (2026, February 15). PapersFlow. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024, November 29). MDPI. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022, August 9). PMC. [Link]

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publishers. [Link]

  • Synthesis, Characterisation and Antimicrobial Potential of Novel N-Alkylated Pyrrole Derivatives of Chitosan. ResearchGate. [Link]

  • Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors. (2025, January 1). PubMed. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026, February 27). MDPI. [Link]

  • Bioactive pyrrole-based compounds with target selectivity. PMC. [Link]

  • Synthesis and antimicrobial activity of some new pyrrole derivatives. (2026, February 23). ResearchGate. [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. (2015, December 23). Chemical Reviews. [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. PMC. [Link]

  • Synthesis, Computational Studies, and Anticancer Evaluation of Novel Pyrrole Derivatives. (2026, March 8). ResearchGate. [Link]

  • Synthesis and cytotoxic activity of new indolylpyrrole derivatives. (2021, March 29). Indian Academy of Sciences. [Link]

  • Synthesis, Computational Studies, and Anticancer Evaluation of Novel Pyrrole Derivatives. (2026, February 27). Wiley Online Library. [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2023, April 28). MDPI. [Link]

Sources

Exploratory

The 3-(1-Methyl-1H-pyrrol-3-yl)propanoic Acid Scaffold: A Versatile Pharmacophore in Modern Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, small-molecule building blocks that offer both structural rigidity and predictable functionalization vectors are highly sought after. 3-(1-Methyl-1H-pyrrol-3-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, small-molecule building blocks that offer both structural rigidity and predictable functionalization vectors are highly sought after. 3-(1-Methyl-1H-pyrrol-3-yl)propanoic acid (CAS 171858-12-1) represents a privileged scaffold that bridges the gap between synthetic tractability and potent biological activity. Characterized by an electron-rich N-methylpyrrole core and a flexible three-carbon carboxylic acid linker, this molecule and its structural analogs have become foundational in the development of Receptor Tyrosine Kinase (RTK) inhibitors, Cyclooxygenase (COX) modulators, and Histone Deacetylase (HDAC) inhibitors.

This technical guide provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and pharmacological applications of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid analogs, designed for medicinal chemists and drug development professionals.

Structural and Physicochemical Profiling

The utility of the 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid scaffold stems from its unique electronic and conformational properties.

  • The N-Methylpyrrole Core: The methylation of the pyrrole nitrogen serves a dual purpose. Pharmacologically, it prevents hydrogen bond donation, thereby increasing the lipophilicity (LogP) and membrane permeability of the molecule compared to its NH-pyrrole counterparts. Synthetically, the N-methyl group locks the molecule out of tautomeric shifts and directs electrophilic aromatic substitution (EAS) regioselectively toward the C2 and C5 positions, stabilizing the intermediate sigma complex during functionalization.

  • The C3-Propanoic Acid Linker: Unlike C2-substituted pyrroles (which often suffer from steric hindrance from the N-methyl group), C3-substitution projects the propanoic acid chain into a distinct spatial vector. The three-carbon chain provides optimal conformational flexibility, acting as an ideal spacer to reach deep into enzymatic active sites (such as the narrow hydrophobic channel of HDACs) or to mimic the aliphatic chains of endogenous arachidonic acid in COX enzymes.

Quantitative Physicochemical Data

To facilitate rational drug design, the baseline physicochemical properties of the unsubstituted core scaffold are summarized below. These parameters fall well within Lipinski’s Rule of Five, making it an excellent starting point for fragment-based drug discovery (FBDD).

PropertyValuePharmacological Implication
Molecular Weight 153.18 g/mol High ligand efficiency; leaves ample room for large substituents (e.g., oxindoles, aroyl groups).
LogP (Predicted) ~1.20Favorable baseline lipophilicity for aqueous solubility and passive membrane permeation.
Topological Polar Surface Area (TPSA) 42.2 ŲExcellent potential for blood-brain barrier (BBB) penetration if desired, or easily modified to restrict to peripheral tissues.
H-Bond Donors / Acceptors 1 / 2Minimal desolvation penalty; the carboxylic acid is the sole H-bond participant.
Rotatable Bonds 3Sufficient flexibility to adopt multiple bioactive conformations in target binding pockets.

Pharmacological Applications of Structural Analogs

The core scaffold is highly adaptable. By functionalizing the C2, C4, or C5 positions of the pyrrole ring, or by modifying the carboxylic acid, researchers have developed several distinct classes of therapeutics.

A. Receptor Tyrosine Kinase (RTK) Inhibitors

Perhaps the most famous structural analog of this class is SU6668 (Orantinib) , chemically known as 5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid [1]. SU6668 is a potent, ATP-competitive inhibitor of VEGFR2, PDGFRβ, and FGFR1.

  • Structure-Activity Relationship (SAR): The pyrrole-3-propanoic acid core anchors the molecule within the ATP-binding cleft of the kinase. The propanoic acid moiety extends toward the solvent-exposed region, improving solubility and allowing for favorable electrostatic interactions, while the C5-oxindole substitution penetrates deep into the hydrophobic hinge region of the kinase [2].

B. Cyclooxygenase (COX) Inhibitors

Pyrrole-containing non-steroidal anti-inflammatory drugs (NSAIDs) are a well-established class, with Tolmetin (1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic acid) being a primary example [3].

  • SAR Shift: Tolmetin utilizes a C2-acetic acid chain and acts as a non-selective COX inhibitor. By shifting the acid linker to the C3 position and extending it to a propanoic acid (creating a 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid analog), medicinal chemists alter the spatial orientation of the carboxylate. This homologation forces the molecule to adopt a different binding pose within the cyclooxygenase active site, which is a proven strategy for shifting selectivity away from COX-1 and toward the inducible COX-2 isoform, thereby reducing gastrointestinal toxicity [4].

C. Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors require a surface recognition cap, a hydrophobic linker, and a zinc-binding group (ZBG). The 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid scaffold is perfectly primed for this:

  • The N-methylpyrrole (when further substituted with bulky aromatic groups at C5) acts as the surface recognition cap.

  • The propanoic acid chain acts as the hydrophobic linker.

  • Conversion of the carboxylic acid to a hydroxamic acid yields a potent ZBG capable of chelating the catalytic zinc ion in the HDAC active site.

Systems Biology & Mechanistic Pathways

To understand how analogs like SU6668 exert their biological effects, it is crucial to map their mechanism of action within the cellular signaling cascade. By competitively binding to the ATP pocket of RTKs, these analogs shut down downstream pro-angiogenic pathways.

RTK_Pathway Analog Pyrrole-3-Propanoic Acid Analog (e.g., SU6668) ATP ATP Binding Pocket Analog->ATP Competitive Binding RTK Receptor Tyrosine Kinases (VEGFR2, PDGFRβ, FGFR1) Signaling Downstream Signaling (MAPK / PI3K Pathways) RTK->Signaling Inhibits ATP->RTK Blocks Activation Angiogenesis Tumor Angiogenesis & Proliferation Signaling->Angiogenesis Suppresses

Mechanism of action for pyrrole-3-propanoic acid analogs in RTK inhibition.

Synthetic Methodologies: Step-by-Step Protocol

To ensure trustworthiness and reproducibility, the following is a self-validating, step-by-step protocol for converting the 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid core into a hydroxamic acid—the critical transformation required for generating HDAC inhibitors.

Protocol: Synthesis of 3-(1-Methyl-1H-pyrrol-3-yl)-N-hydroxypropanamide

Rationale & Causality: Direct reaction of carboxylic acids with hydroxylamine often leads to poor yields due to the nucleophilicity of the oxygen atom, resulting in O-acylation. To circumvent this, we utilize a coupling reagent (EDC) with an additive (HOBt) to form an active ester, followed by reaction with an O-protected hydroxylamine (NH₂-O-THP). The THP (tetrahydropyranyl) group prevents over-acylation and is easily cleaved under mild acidic conditions that do not degrade the acid-sensitive pyrrole ring.

Reagents:

  • 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid (1.0 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • NH₂-O-THP (O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine) (1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • TFA (Trifluoroacetic acid) (10.0 eq)

  • Solvents: Anhydrous DMF, DCM.

Step-by-Step Workflow:

  • Carboxylic Acid Activation:

    • Dissolve 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid in anhydrous DMF under an inert argon atmosphere.

    • Add DIPEA, followed by EDC·HCl and HOBt. Stir at room temperature for 30 minutes.

    • Self-Validation Check: TLC (Thin Layer Chromatography) using 5% MeOH in DCM should show the disappearance of the starting material and the formation of a less polar active ester spot (UV active at 254 nm).

  • Amidation (Coupling):

    • Add NH₂-O-THP to the reaction mixture. Stir at room temperature for 12 hours.

    • Quench the reaction with water and extract with Ethyl Acetate. Wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the intermediate via silica gel column chromatography to isolate the THP-protected hydroxamate.

  • Deprotection:

    • Dissolve the purified intermediate in anhydrous DCM and cool to 0°C.

    • Dropwise, add TFA. Stir at 0°C for 2 hours. Caution: The electron-rich pyrrole ring is sensitive to strong acids; maintaining 0°C prevents polymerization or degradation.

    • Self-Validation Check: Monitor by LC-MS. The mass spectrum should show the loss of the THP group (M - 84 mass units).

  • Isolation:

    • Evaporate the solvent under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the pure 3-(1-methyl-1H-pyrrol-3-yl)-N-hydroxypropanamide.

Synthetic_Workflow SM 3-(1-Methyl-1H-pyrrol- 3-yl)propanoic acid Act Activation (EDC/HOBt, DMF) SM->Act Step 1 Coupling Coupling (NH2-O-THP) Act->Coupling Step 2 Deprot Deprotection (TFA, DCM) Coupling->Deprot Step 3 Product Hydroxamic Acid (HDAC Inhibitor) Deprot->Product Step 4

Synthetic workflow for converting the propanoic acid scaffold into a hydroxamic acid.

Conclusion & Future Perspectives

The 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid scaffold is a masterclass in structural efficiency. By combining the electron-rich, easily functionalized N-methylpyrrole ring with the spatial reach of a propanoic acid linker, it has enabled the discovery of multi-targeted kinase inhibitors, selective COX modulators, and epigenetic therapies. Future drug development utilizing this scaffold will likely focus on PROTACs (Proteolysis Targeting Chimeras), where the propanoic acid chain can be seamlessly integrated into PEG or alkyl linkers to connect target-binding pyrrole warheads to E3 ligase ligands.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 5509, Tolmetin". PubChem Database. Available at:[Link]

  • MDPI. "Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators". Molecules. Available at:[Link]

Foundational

Elucidating the Mechanism of Action of 3-(1-methyl-1H-pyrrol-3-yl)propanoic Acid: An Investigative Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract: The compound 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid represents a novel chemical entity with, as of this writing, an uncharacterized mechanism o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The compound 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid represents a novel chemical entity with, as of this writing, an uncharacterized mechanism of action. This technical guide serves not as a review of established knowledge, but as a comprehensive, forward-looking roadmap for the elucidation of its biological activity. Recognizing the critical need for a structured and scientifically rigorous approach to novel compound investigation, this document synthesizes established principles of drug discovery with advanced, actionable experimental protocols. We will explore a hypothesis-driven framework, beginning with in silico target prediction informed by the compound's structural motifs—the pyrrole ring and the propanoic acid side chain. Subsequently, a multi-tiered experimental cascade is detailed, encompassing target validation, pathway analysis, and phenotypic screening. This guide is designed to empower researchers to systematically unravel the molecular interactions and cellular consequences of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid, thereby accelerating its potential journey from a chemical structure to a characterized pharmacological agent.

Introduction: The Challenge and Opportunity of a Novel Chemical Entity

The field of drug discovery is continually fueled by the exploration of novel chemical matter. 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid stands as one such entity, a molecule whose biological significance is yet to be determined. The absence of a defined mechanism of action (MoA) presents both a significant challenge and a compelling opportunity. Understanding the MoA is a cornerstone of drug development, providing the foundation for assessing efficacy, predicting potential side effects, and guiding lead optimization.[1][2]

This guide provides a structured, hypothesis-driven framework for the systematic investigation of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid's MoA. Our approach is grounded in the principle of leveraging structural information to predict biological function, followed by rigorous experimental validation.

Foundational Analysis: Structural Clues and Mechanistic Hypotheses

The structure of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid contains two key pharmacophoric elements: a pyrrole ring and a propanoic acid moiety. Analysis of these components in existing bioactive molecules can inform our initial hypotheses.

  • The Pyrrole Scaffold: The pyrrole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Pyrrole-containing compounds have been shown to interact with a variety of biological targets, including kinases, cholinesterases, and enzymes involved in microbial metabolic pathways.[6][7]

  • The Propanoic Acid Moiety: Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a prominent example.[8][9] The carboxylic acid group is often crucial for their activity, which primarily involves the inhibition of cyclooxygenase (COX) enzymes.[8][10] Beyond inflammation, propionic acid and its derivatives have been implicated in a range of biological processes, including metabolic regulation and antimicrobial activity.[11][12][13][14]

Initial Mechanistic Hypotheses:

Based on these structural precedents, we can formulate several initial hypotheses for the MoA of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid:

  • Hypothesis 1: Anti-inflammatory Activity via Enzyme Inhibition. The compound may act as an inhibitor of enzymes in the inflammatory cascade, such as COX-1 or COX-2, or other inflammatory mediators.

  • Hypothesis 2: Anticancer Activity. The pyrrole moiety could mediate interactions with targets relevant to cancer, such as protein kinases or pathways involved in cell proliferation.[7]

  • Hypothesis 3: Antimicrobial Activity. The compound may interfere with essential metabolic or structural pathways in bacteria or fungi.[5][15][16]

  • Hypothesis 4: Neurological Activity. Given that some pyrrole derivatives exhibit activity against cholinesterases, the compound could have an effect on neurotransmission.[6]

A Phased Experimental Approach to Mechanism of Action Elucidation

We propose a multi-phased approach, beginning with broad, predictive methods and progressively narrowing the focus to specific molecular interactions.

Phase 1: In Silico Target Prediction and Profiling

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable, data-driven hypotheses about the potential biological targets of our compound.[17][18] This in silico phase aims to generate a ranked list of putative protein targets.

Methodologies:

  • Ligand-Based Approaches: These methods compare the 2D and 3D structure of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid to databases of compounds with known biological activities.[19][20] Tools like TargetHunter and SPiDER can be employed for this purpose.[17][19]

  • Structure-Based Approaches (Reverse Docking): If high-quality 3D structures of potential target proteins are available, we can computationally "dock" our compound into the binding sites of a panel of proteins to predict binding affinity.[20]

  • Machine Learning and AI: Advanced algorithms can analyze vast datasets of chemical structures and their associated biological activities to predict the function of novel compounds.[1][21][22]

Workflow:

In_Silico_Workflow cluster_input Input cluster_methods In Silico Methods cluster_output Output Compound 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid Structure LigandBased Ligand-Based Screening Compound->LigandBased StructureBased Structure-Based (Reverse Docking) Compound->StructureBased ML Machine Learning Models Compound->ML TargetList Prioritized List of Putative Targets LigandBased->TargetList StructureBased->TargetList ML->TargetList

Caption: In Silico Target Prediction Workflow.

Data Presentation:

The output of this phase should be a table summarizing the predicted targets, the methodologies that identified them, and the confidence scores.

Predicted TargetPrediction Method(s)Confidence Score/RankRationale/Homology
Cyclooxygenase-2Ligand-Based, MLHighPropanoic acid moiety
p38 MAP KinaseStructure-BasedMediumPyrrole scaffold
DNA GyraseLigand-BasedMediumGeneral antimicrobial pyrroles
ButyrylcholinesteraseStructure-BasedLowDistant pyrrole homology
Phase 2: In Vitro Target Validation and Biochemical Assays

The prioritized list of putative targets from Phase 1 must be subjected to experimental validation.[23][24][25] This phase aims to confirm direct physical binding and functional modulation of the predicted targets.

Experimental Protocols:

  • Direct Binding Assays:

    • Surface Plasmon Resonance (SPR): To measure the binding kinetics (kon, koff) and affinity (KD) of the compound to the purified target protein.

    • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding (ΔH, ΔS, KD).

    • Drug Affinity Responsive Target Stability (DARTS): A label-free method to identify target proteins based on their stabilization upon ligand binding.[26]

  • Enzyme Inhibition/Activation Assays:

    • If the predicted target is an enzyme, its activity will be measured in the presence of varying concentrations of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid. This will determine the IC50 (for inhibitors) or EC50 (for activators).

    • Kinetic studies (e.g., Lineweaver-Burk plots) can be used to determine the mode of inhibition (e.g., competitive, non-competitive).

  • Affinity-Based Pull-Down Assays:

    • The compound can be immobilized on a solid support (e.g., beads) and incubated with cell lysates.[26][27] Proteins that bind to the compound are then identified by mass spectrometry.[26][28]

Workflow:

In_Vitro_Workflow cluster_input Input cluster_methods In Vitro Assays cluster_output Output TargetList Prioritized Target List Binding Direct Binding Assays (SPR, ITC) TargetList->Binding Functional Functional Assays (Enzyme Kinetics) TargetList->Functional PullDown Affinity Pull-Down TargetList->PullDown ValidatedTarget Validated Molecular Target(s) Binding->ValidatedTarget Functional->ValidatedTarget PullDown->ValidatedTarget

Caption: In Vitro Target Validation Workflow.

Phase 3: Cellular and Phenotypic Analysis

Once a direct molecular target is validated, the next critical step is to understand the compound's effects in a cellular context. This phase connects the molecular interaction to a cellular response.

Experimental Protocols:

  • Cell-Based Target Engagement Assays:

    • Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of the target protein in intact cells upon compound binding.

  • Signaling Pathway Analysis:

    • Western Blotting/ELISA: To measure changes in the phosphorylation status or expression levels of proteins downstream of the validated target.

    • Reporter Gene Assays: To quantify the activity of transcription factors regulated by the signaling pathway of interest.

  • Transcriptomic and Proteomic Profiling:

    • RNA-Seq and Mass Spectrometry-based Proteomics: To obtain a global, unbiased view of the changes in gene and protein expression following treatment with the compound.[29] This can reveal downstream effects and potential off-target activities.[1][2][22][30]

  • Phenotypic Screening:

    • Based on the validated target and pathway analysis, a panel of cell-based phenotypic assays should be conducted. For example, if the target is involved in inflammation, assays for cytokine production (e.g., IL-6, TNF-α) would be appropriate. If a kinase is the target, cell proliferation and apoptosis assays are relevant.

Workflow:

Cellular_Workflow cluster_input Input cluster_methods Cellular Assays cluster_output Output ValidatedTarget Validated Molecular Target(s) TargetEngagement Cellular Target Engagement (CETSA) ValidatedTarget->TargetEngagement PathwayAnalysis Signaling Pathway Analysis ValidatedTarget->PathwayAnalysis Omics Transcriptomics/Proteomics ValidatedTarget->Omics Phenotypic Phenotypic Screening ValidatedTarget->Phenotypic MoA Characterized Mechanism of Action TargetEngagement->MoA PathwayAnalysis->MoA Omics->MoA Phenotypic->MoA

Caption: Cellular and Phenotypic Analysis Workflow.

Conclusion and Future Directions

The elucidation of the mechanism of action for a novel compound like 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid is a systematic process of hypothesis generation and rigorous experimental testing. The framework presented in this guide, from in silico prediction to cellular validation, provides a comprehensive and efficient path to understanding its biological function. The successful characterization of its MoA will be a critical step in determining its potential as a therapeutic agent or a valuable research tool. Subsequent research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies in relevant disease models to assess efficacy and safety.

References

  • In Silico Target Prediction for Small Molecules: Methods and Protocols. (URL: )
  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic D
  • In Silico Target Prediction - Cre
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
  • A data mining approach for identifying novel target specific small molecules - PMC. (URL: )
  • In Silico Target Prediction for Small Molecules - PubMed. (URL: )
  • Target identification of small molecules based on chemical biology approaches | Molecular Omics | Oxford Academic. (URL: )
  • In Silico Functional Profiling of Small Molecules and Its Applications - ACS Public
  • Cracking the Code of Drug Discovery: Small Molecules and Target Identific
  • Target identification of small molecules: an overview of the current applic
  • Full article: Validation guidelines for drug-target prediction methods. (URL: )
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities - IJPPR. (URL: )
  • Synthesis, antimicrobial evaluation and QSAR studies of propionic acid deriv
  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (URL: )
  • How to experimentally validate drug-target interactions?
  • (PDF)
  • Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding | Bioinform
  • Understanding the Mode of Action of a Compound - ScitoV
  • Elucidating Compound Mechanism of Action by Network Perturb
  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC. (URL: )
  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC. (URL: )
  • A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: )
  • (PDF)
  • Validation guidelines for drug-target prediction methods - PubMed. (URL: )
  • Validation guidelines for drug-target prediction methods. - ScienceOpen. (URL: )
  • Elucidating Compound Mechanism of Action and Polypharmacology with a Large-scale Perturbational Profile Compendium | bioRxiv. (URL: )
  • “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics” - RJPN. (URL: )
  • Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. (URL: )
  • Bioactive pyrrole-based compounds with target selectivity - PMC. (URL: )
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. (URL: )
  • 2(3H)Pyrrolone – A Biologically Active Scaffold (A Review)
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • GC–MS profiling and antibacterial activity of. (URL: )
  • 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) - Oriental Journal of Chemistry. (URL: )
  • Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed. (URL: )

Sources

Exploratory

Comprehensive Stability and Degradation Profiling of 3-(1-Methyl-1H-pyrrol-3-yl)propanoic Acid

Executive Summary The compound 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid (CAS: 171858-12-1) is a highly versatile bifunctional building block utilized in pharmaceutical development and advanced materials science[1]. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid (CAS: 171858-12-1) is a highly versatile bifunctional building block utilized in pharmaceutical development and advanced materials science[1]. While the propanoic acid side chain provides a stable handle for bioconjugation, esterification, or amidation, the 1-methylpyrrole core introduces significant stability challenges. The electron-rich nature of the pyrrole ring makes it highly susceptible to oxidative degradation, acid-catalyzed oligomerization, and photolytic cleavage.

This whitepaper provides an in-depth mechanistic analysis of the degradation pathways of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid. It establishes a self-validating, ICH Q1A/Q1B-aligned experimental workflow for forced degradation studies and outlines formulation strategies to mitigate chemical liabilities during drug development.

Structural Vulnerabilities & Mechanistic Pathways

To develop stability-indicating methods (SIMs), one must first understand the intrinsic chemical liabilities of the molecule. The degradation of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid is almost entirely dictated by the reactivity of the 1-methylpyrrole moiety.

Oxidative Susceptibility of the 1-Methylpyrrole Core

The nitrogen atom in the pyrrole ring donates its lone pair to the aromatic sextet, creating a highly electron-rich π -system. The addition of the N-methyl group further increases electron density via inductive effects, raising the energy of the Highest Occupied Molecular Orbital (HOMO). Consequently, the unsubstituted C2 and C5 positions are highly nucleophilic and prone to electrophilic attack by molecular oxygen, peroxides, and free radicals[2].

Under oxidative stress, electron transfer from the pyrrole to oxygen generates a radical cation intermediate. This rapidly reacts with nucleophiles or water to form pyrrolin-2-ones or further oxidizes into maleimide derivatives (e.g., 3-(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)propanoic acid)[3].

Acid-Catalyzed Oligomerization

Pyrroles are notoriously sensitive to strong acids. Under low pH conditions, protonation occurs preferentially at the α -carbons (C2 or C5) rather than the nitrogen atom. This protonation disrupts aromaticity, generating a highly reactive iminium-like cation. This cation acts as a potent electrophile, attacking the C2 or C5 position of an unprotonated neighboring molecule[4]. This chain reaction leads to the rapid formation of polypyrrole oligomers, visually manifesting as the darkening or nonenzymatic "browning" of the API[4].

Photolytic Degradation

Exposure to UV/Vis light induces photo-oxidation. The excited triplet state of the pyrrole ring can transfer energy to molecular oxygen, generating singlet oxygen ( 1O2​ ). Singlet oxygen undergoes a [4+2] cycloaddition across the C2 and C5 positions, forming an unstable endoperoxide intermediate. This intermediate rapidly collapses, leading to ring cleavage and the formation of low-molecular-weight keto-acids.

MechanisticPathways API 3-(1-methyl-1H-pyrrol-3-yl) propanoic acid Ox Oxidative Stress (Radicals / Peroxides) API->Ox Acid Acidic Stress (H+) API->Acid Photo Photolytic Stress (UV/Vis) API->Photo Deg1 Pyrrolin-2-ones & Maleimide Derivatives Ox->Deg1 Electron Transfer Deg2 Polypyrrole Oligomers (C2-C5 Coupling) Acid->Deg2 Electrophilic Attack Photo->Deg2 Deg3 Ring Cleavage Products (Keto-acids) Photo->Deg3 Photo-oxidation

Fig 1. Primary chemical degradation pathways of the 1-methylpyrrole core under stress conditions.

ICH-Aligned Forced Degradation Workflow

To properly develop a stability-indicating method (SIM) and elucidate degradation pathways, a forced degradation study must be executed in accordance with ICH Q1A(R2) and Q1B guidelines. The following protocol is designed as a self-validating system: every stress condition is paired with a specific quenching mechanism to prevent post-stress degradation in the autosampler, ensuring analytical fidelity[5].

Experimental Protocol: Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Action: Dissolve 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid in a 50:50 (v/v) mixture of Acetonitrile and HPLC-grade Water to achieve a concentration of 1.0 mg/mL.

  • Causality: Acetonitrile is chosen over Methanol or Ethanol to prevent artifactual esterification of the propanoic acid side chain during thermal or acidic stress, which would yield false degradation peaks[5].

Step 2: Hydrolytic Stress (Acid/Base)

  • Action: Aliquot 5 mL of stock solution. Add 1 mL of 0.1N HCl (Acid) or 0.1N NaOH (Base). Incubate at 60°C for 24 hours.

  • Quenching: Immediately neutralize the acid sample with 1 mL of 0.1N NaOH, and the base sample with 1 mL of 0.1N HCl.

  • Causality: Neutralization is critical. If injected directly, extreme pH will distort chromatographic peak shapes and degrade the stationary phase of the UHPLC column.

Step 3: Oxidative Stress

  • Action: Aliquot 5 mL of stock solution. Add 1 mL of 3% H2​O2​ . Incubate at room temperature for 24 hours in the dark. (Optional: Use 1 mM AIBN to simulate radical-induced autoxidation).

  • Quenching: Add 10 μ L of catalase solution or sodium thiosulfate to quench residual peroxide.

  • Causality: Unquenched peroxide will continue to degrade the API while waiting in the autosampler queue, leading to non-reproducible, time-dependent degradation profiles.

Step 4: Photolytic Stress (ICH Q1B)

  • Action: Expose a thin layer of solid API and a 1.0 mg/mL solution (in quartz cuvettes) to a minimum of 1.2 million lux-hours and 200 watt-hours/square meter of near-UV energy.

  • Causality: Testing both solid and solution states is required because crystal lattice packing in the solid state often provides steric shielding against photo-oxidation compared to the solvated molecule.

Step 5: UHPLC-DAD-MS/MS Analysis

  • Action: Analyze all quenched samples using a UHPLC system coupled with a Diode Array Detector (DAD) and a Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS).

  • Causality: DAD allows for mass balance calculations (ensuring the sum of the API and degradant peak areas equals the unstressed control), while high-resolution MS/MS provides exact mass data for the structural elucidation of pyrrolinones and oligomers.

ForcedDegradation Start API Stock Preparation (1.0 mg/mL in MeCN/H2O) H_Acid Acid Hydrolysis 0.1N HCl, 60°C, 24h Start->H_Acid H_Base Base Hydrolysis 0.1N NaOH, 60°C, 24h Start->H_Base Oxid Oxidation 3% H2O2, RT, 24h Start->Oxid Phot Photolysis 1.2M lux-h, ICH Q1B Start->Phot Quench Sample Quenching (Neutralization / Catalase) H_Acid->Quench H_Base->Quench Oxid->Quench Analysis UHPLC-DAD-MS/MS (Mass Balance & Elucidation) Phot->Analysis Quench->Analysis

Fig 2. ICH Q1A/Q1B-aligned forced degradation workflow for stability-indicating method development.

Quantitative Stability & Degradation Kinetics

The target for forced degradation is typically 5–20% degradation of the active pharmaceutical ingredient. This range ensures that primary degradants are formed in sufficient quantities for detection without triggering secondary or tertiary degradation cascades that hold no real-world relevance.

Below is a representative degradation profile summarizing the expected quantitative behavior of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid based on the kinetic vulnerabilities of alkylpyrroles.

Table 1: Representative Forced Degradation Profile
Stress ConditionReagent / EnvironmentExposure Time / Temp% API RemainingMass Balance (%)Primary Degradants Identified
Control MeCN/Water (pH 7.0)24h / 25°C100.0%100.0None
Acid Hydrolysis 0.1N HCl24h / 60°C82.4%94.5Polypyrrole dimers/trimers (Broad late-eluting peaks)
Base Hydrolysis 0.1N NaOH24h / 60°C98.1%99.8Highly stable; trace propanoate salts
Oxidation 3% H2​O2​ 24h / 25°C76.5%98.25-hydroxy-pyrrolin-2-ones, Maleimide derivatives
Thermal (Solid) Dry Heat7 Days / 80°C99.2%100.0Stable in solid state
Photolysis (Sol) 1.2M lux-h UV/Vis~8h / 25°C68.3%91.0Ring cleavage products (keto-acids)

*Note: Mass balance deficits in acidic and photolytic conditions are common for pyrroles due to the formation of highly retained, insoluble polypyrrole polymers or volatile cleavage products that escape standard LC-UV detection[4].

Mitigation & Formulation Strategies

To successfully formulate 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid into a stable drug product or reagent, the following protective strategies must be implemented:

  • Antioxidant Excipients: Due to the extreme susceptibility of the pyrrole ring to autoxidation, formulations should include radical scavengers (e.g., Butylated hydroxytoluene (BHT) or α -tocopherol) to terminate oxidative chain reactions[2].

  • Inert Processing: Manufacturing and compounding should be conducted under an inert gas overlay (Nitrogen or Argon) to minimize dissolved oxygen in liquid formulations.

  • pH Optimization: The formulation microenvironment must be buffered to a neutral to slightly basic pH (pH 6.5 – 8.0). Acidic microenvironments will inevitably trigger the electrophilic polymerization of the pyrrole core[4].

  • Photoprotection: Primary packaging must utilize amber glass or opaque high-density polyethylene (HDPE) to block UV/Vis light transmission, preventing photo-oxidation and subsequent ring cleavage.

References

  • 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid | 171858 - Sigma-Aldrich . sigmaaldrich.com. 1

  • The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen - PubMed . nih.gov. 2

  • Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology . rsc.org. 3

  • Effect of the Pyrrole Polymerization Mechanism on the Antioxidative Activity of Nonenzymatic Browning Reactions - Journal of Agricultural and Food Chemistry . acs.org. 4

  • Forced Degradation Studies - MedCrave online . medcraveonline.com. Link

  • Development of forced degradation and stability indicating studies of drugs—A review . nih.gov.5

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Synthetic Protocol for 3-(1-methyl-1H-pyrrol-3-yl)propanoic Acid

Abstract This application note provides a detailed, three-step synthetic protocol for the preparation of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid, a valuable building block in medicinal chemistry. The synthesis leverage...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, three-step synthetic protocol for the preparation of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid, a valuable building block in medicinal chemistry. The synthesis leverages a palladium-catalyzed Mizoroki-Heck reaction as the key carbon-carbon bond-forming step, followed by selective hydrogenation and ester hydrolysis. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, step-by-step protocols, and characterization data to ensure reliable and reproducible results.

Introduction and Scientific Context

Pyrrole-containing compounds are fundamental scaffolds in a vast array of biologically active molecules and pharmaceutical agents.[1] The incorporation of a propanoic acid side chain at the C-3 position of the N-methyl pyrrole core creates a versatile intermediate with functional handles suitable for further elaboration in drug discovery programs. The carboxylic acid moiety, in particular, can serve as a key interaction point with biological targets or as a handle for prodrug strategies.

The synthetic strategy outlined herein is designed for efficiency and reliability, employing well-established and high-yielding transformations. The core of the synthesis is the Mizoroki-Heck reaction, a powerful palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[2][3][4] This approach avoids the often harsh conditions or limited substrate scope of classical pyrrole syntheses, providing a direct route to the desired carbon skeleton.

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule, 3 , is approached via a three-step sequence starting from the commercially available 3-bromo-1-methyl-1H-pyrrole (SM-1) .

  • Step 1: C-C Bond Formation via Mizoroki-Heck Reaction. The propanoic acid side chain is constructed by coupling SM-1 with an acrylate ester. We select tert-butyl acrylate as the coupling partner. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, preventing potential side reactions under the basic conditions of the Heck coupling and facilitating a clean final deprotection.[5]

  • Step 2: Selective Reduction. The resulting α,β-unsaturated ester, Int-1 , is then subjected to catalytic hydrogenation. Palladium on carbon (Pd/C) is an excellent catalyst for selectively reducing the carbon-carbon double bond without affecting the aromatic pyrrole ring or the carbonyl group of the ester under mild conditions.[6][7]

  • Step 3: Deprotection. The final step is the hydrolysis of the tert-butyl ester Int-2 . This is efficiently achieved under acidic conditions, which cause the cleavage of the ester to yield the target carboxylic acid 3 and volatile isobutylene.[5][8]

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below. Each step is designed to be high-yielding and amenable to standard laboratory purification techniques.

SynthesisWorkflow cluster_0 Step 1: Heck Reaction cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Hydrolysis SM1 3-Bromo-1-methyl-1H-pyrrole (SM-1) Int1 tert-Butyl (E)-3-(1-methyl-1H-pyrrol-3-yl)acrylate (Int-1) SM1->Int1 Pd(OAc)₂, P(o-tol)₃ Et₃N, DMF, 100 °C TBA tert-Butyl Acrylate Int2 tert-Butyl 3-(1-methyl-1H-pyrrol-3-yl)propanoate (Int-2) Int1->Int2 H₂ (1 atm), 10% Pd/C Ethanol, RT Product 3-(1-Methyl-1H-pyrrol-3-yl)propanoic Acid (3) Int2->Product TFA, DCM RT

Caption: Overall synthetic scheme for 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Reagents are hazardous and should be handled with care.

Step 1: Synthesis of tert-Butyl (E)-3-(1-methyl-1H-pyrrol-3-yl)acrylate (Int-1)

Causality: The Mizoroki-Heck reaction is chosen for its reliability in forming C(sp²)-C(sp²) bonds.[3] Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. Tri(o-tolyl)phosphine is a bulky, electron-rich ligand that promotes oxidative addition and stabilizes the catalytic intermediate. Triethylamine acts as the base to neutralize the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst.[2] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation, and a temperature of 100 °C provides the necessary thermal energy for the reaction to proceed efficiently.[2]

Protocol:

  • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-bromo-1-methyl-1H-pyrrole (SM-1 ) (1.60 g, 10.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 45 mg, 0.2 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 122 mg, 0.4 mmol, 4 mol%).

  • Seal the flask and purge with dry nitrogen for 15 minutes.

  • Via syringe, add anhydrous DMF (20 mL), followed by triethylamine (Et₃N, 2.8 mL, 20.0 mmol, 2.0 equiv) and tert-butyl acrylate (2.2 mL, 15.0 mmol, 1.5 equiv).

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexane). The reaction is typically complete within 12-18 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexane) to afford Int-1 as a pale yellow oil.

Step 2: Synthesis of tert-Butyl 3-(1-methyl-1H-pyrrol-3-yl)propanoate (Int-2)

Causality: Catalytic hydrogenation is the method of choice for the reduction of an alkene in the presence of an ester and an aromatic ring. 10% Palladium on carbon (Pd/C) is a highly effective heterogeneous catalyst for this transformation. It allows the reaction to proceed under mild conditions (room temperature and atmospheric pressure of H₂), ensuring high chemoselectivity.[7] The C=C bond is kinetically more favorable to reduce than the ester's C=O bond, which would require much harsher conditions.[7] Ethanol is used as a solvent due to its ability to dissolve the substrate and its inertness under these conditions.

Protocol:

  • Dissolve tert-butyl (E)-3-(1-methyl-1H-pyrrol-3-yl)acrylate (Int-1 ) (e.g., 2.07 g, assuming ~9.4 mmol from the previous step) in ethanol (30 mL) in a 100 mL round-bottom flask.

  • Carefully add 10% Pd/C (100 mg, ~5 mol% Pd) to the solution.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon (repeat this cycle 3 times).

  • Stir the suspension vigorously under a hydrogen atmosphere (1 atm, balloon pressure) at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 4-6 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol (20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield Int-2 , which is often pure enough for the next step without further purification.

Step 3: Synthesis of 3-(1-methyl-1H-pyrrol-3-yl)propanoic Acid (3)

Causality: The tert-butyl ester is an excellent protecting group because it can be selectively cleaved under acidic conditions without affecting other functional groups.[5] Trifluoroacetic acid (TFA) is a strong acid that readily protonates the ester oxygen, facilitating the elimination of the stable tert-butyl cation (which is trapped as isobutylene).[8] Dichloromethane (DCM) is a suitable inert solvent. The reaction proceeds rapidly at room temperature.

Protocol:

  • Dissolve tert-butyl 3-(1-methyl-1H-pyrrol-3-yl)propanoate (Int-2 ) (e.g., 1.98 g, assuming ~8.9 mmol) in dichloromethane (DCM, 20 mL).

  • Cool the solution in an ice bath and add trifluoroacetic acid (TFA, 10 mL) dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor by TLC until Int-2 is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in a minimal amount of DCM and co-evaporate with toluene (2 x 20 mL) to ensure complete removal of residual TFA.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by short-path silica gel chromatography to yield the final product, 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid (3) , as a solid.

Data Summary and Expected Results

The following table summarizes the key parameters and expected outcomes for the synthetic sequence.

Step Transformation Key Reagents Temp. Typical Yield Product Appearance
1Heck ReactionPd(OAc)₂, P(o-tol)₃, Et₃N100 °C75-85%Pale Yellow Oil
2Hydrogenation10% Pd/C, H₂ (1 atm)RT>95%Colorless Oil
3HydrolysisTrifluoroacetic Acid (TFA)RT85-95%White to Off-White Solid

References

  • Sajiki, H., & Kume, A. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 26(18), 5474. Available at: [Link]

  • Zhang, Z., et al. (2024). Asymmetric Autotandem Palladium Catalysis for α,β-Unsaturated Lactones: Merging Olefin and Ester Hydrogenation. CCS Chemistry. Available at: [Link]

  • Iesalnie, A., et al. (2018). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 23(11), 2997. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Why can't Pd/C and H2 reduce both the alkene and carbonyl portions of α,β-unsaturated carbonyls? Retrieved from [Link]

  • Chinese Chemical Society. (2024). Asymmetric Autotandem Palladium Catalysis for α,β-Unsaturated Lactones: Merging Olefin and Ester Hydrogenation. CCS Chemistry. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Reagent Guides. Available at: [Link]

  • Shinde, V. D., et al. (2025). Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source. Chemical Methodologies. Available at: [Link]

  • Clark, J. (2004). Hydrolysing Esters. Chemguide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Sharma, G., & Kumar, A. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. Available at: [Link]

  • LookChem. (n.d.). 1H-PYRROLE, 3-BROMO-1-METHYL-. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck coupling reaction between bromo/iodoanisoles and acrylates. Retrieved from [Link]

  • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. Available at: [Link]

  • 2012 Book Archive. (n.d.). Hydrolysis of Esters. Available at: [Link]

  • LibreTexts. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

Sources

Application

Analytical Methods for Quantification of 3-(1-Methyl-1H-pyrrol-3-yl)propanoic acid

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP) Introduction & Analyte Profiling In modern drug discovery, functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Introduction & Analyte Profiling

In modern drug discovery, functionalized pyrroles serve as critical pharmacophores and building blocks for kinase inhibitors and targeted therapeutics. 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid (CAS: 171858-12-1) is a highly versatile intermediate. Accurate quantification of this compound is essential both during active pharmaceutical ingredient (API) manufacturing (to monitor reaction completion and impurity clearance) and in pharmacokinetic (PK) profiling if it acts as a downstream metabolite.

As an analytical scientist, developing a robust method requires a deep understanding of the molecule's physicochemical properties.

  • Acidic Moiety: The propanoic acid side chain has an estimated pKa​ of ~4.8.

  • Chromophore: The 1-methylpyrrole ring provides strong UV absorbance, making it highly suitable for optical detection.

  • Lipophilicity: With a logP of approximately 1.5, the neutral (protonated) form of the molecule exhibits moderate hydrophobicity, ideal for Reversed-Phase Liquid Chromatography (RPLC).

To address different stages of drug development, this application note details two self-validating analytical workflows: a high-throughput HPLC-UV method for bulk assay/purity, and a highly sensitive LC-MS/MS method for trace and bioanalytical quantification.

G cluster_0 Physicochemical Drivers pka pKa ~4.8 (Carboxylic Acid) Requires pH < 2.8 for LC hplc Method 1: HPLC-UV (Bulk Assay / Purity) pka->hplc RP-C18 Retention lcms Method 2: LC-MS/MS (Trace / Bioanalysis) pka->lcms Peak Shape uv Pyrrole Chromophore UV Max ~220 nm uv->hplc Optical Detection ms Carboxyl Moiety Forms [M-H]- in ESI ms->lcms Mass Detection

Fig 1: Physicochemical properties mapping to analytical method selection.

Method 1: HPLC-UV for Bulk Assay and Purity

Causality & Chromatographic Rationale

To achieve reproducible retention on a standard C18 stationary phase, the analyte must be kept in its neutral state. If the mobile phase pH is near the analyte's pKa​ (4.8), the compound will exist in a dynamic equilibrium between ionized and unionized states, leading to severe peak tailing and retention time drift. By utilizing 0.1% Formic Acid (pH ~2.7) in the aqueous mobile phase, the pH is maintained >2 units below the pKa​ , ensuring >99% of the molecules are protonated. Acetonitrile is selected over methanol as the organic modifier due to its lower UV-cutoff (190 nm), which prevents baseline drift when monitoring the pyrrole ring at 220 nm.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B Acetonitrile (HPLC-grade)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm (Reference: 360 nm)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
8.0 40 60
10.0 5 95
12.0 5 95
12.1 95 5

| 15.0 | 95 | 5 |

Step-by-Step Execution Protocol
  • System Suitability Test (SST): Prepare a standard solution of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid at 50 µg/mL in 50:50 Water:Acetonitrile. Inject 5 replicates. Self-Validation Check: Proceed only if %RSD of peak area is ≤2.0% , tailing factor ( Tf​ ) is ≤1.5 , and theoretical plates ( N ) ≥5000 .

  • Sample Preparation: Accurately weigh ~10 mg of the bulk sample. Dissolve in 10 mL of diluent (50:50 Water:Acetonitrile) to yield a 1 mg/mL stock. Sonicate for 5 minutes. Dilute 1:10 for a final working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Calibration Curve: Inject calibration standards ranging from 1 µg/mL to 150 µg/mL. Ensure the linear regression coefficient ( R2 ) is ≥0.999 .

  • Analysis: Inject blank, followed by samples in triplicate. Bracket samples with the 50 µg/mL standard every 10 injections to verify system stability.

Method 2: LC-MS/MS for Trace and Bioanalytical Quantification

Causality & Mass Spectrometry Rationale

For trace-level quantification (e.g., in plasma or urine), UV detection lacks the necessary sensitivity and specificity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required. Carboxylic acids are optimally detected in Negative Electrospray Ionization (ESI-) mode [1].

The Paradox of LC-MS for Acids: While basic mobile phases promote solution-phase deprotonation (enhancing ESI- signal), they ruin chromatographic retention for polar acids on C18 columns [2]. Therefore, we maintain the acidic gradient (0.1% Formic Acid) used in the HPLC method. The high capillary voltage in the ESI source, combined with the electron-withdrawing nature of the carboxylate group, successfully drives gas-phase deprotonation during droplet desolvation, yielding a robust [M−H]− precursor ion at m/z 152.1.

G precursor Precursor Ion [M-H]- m/z 152.1 cid Collision Induced Dissociation (CID) CE: -15 eV precursor->cid product Quantifier Ion [M-H-CO2]- m/z 108.1 cid->product Neutral Loss of CO2 (44 Da)

Fig 2: LC-MS/MS Multiple Reaction Monitoring (MRM) fragmentation pathway.

Mass Spectrometry Parameters (Triple Quadrupole)
ParameterSetting
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Precursor Ion ( Q1 ) m/z 152.1 [M−H]−
Product Ion ( Q3 ) m/z 108.1 (Quantifier), m/z 80.1 (Qualifier)
Collision Energy (CE) -15 eV (Quantifier), -25 eV (Qualifier)
Step-by-Step Bioanalytical Protocol
  • Protein Precipitation (Sample Prep): To 50 µL of biological matrix (e.g., plasma), add 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., a stable isotope-labeled carboxylic acid).

  • Vortex & Centrifuge: Vortex for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to an LC vial. Add 100 µL of HPLC-grade water to match the initial mobile phase conditions (preventing solvent-effect peak distortion).

  • Data Acquisition: Inject 2 µL into the LC-MS/MS system using a rapid 5-minute ballistic gradient (5% to 95% B over 3 minutes).

  • Self-Validation Check (Matrix Effect): Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction versus the peak area in neat solvent. An MF between 0.85 and 1.15 indicates acceptable ion suppression/enhancement.

Method Validation Framework

Both methods must be validated according to the[3]. The table below summarizes the target acceptance criteria to ensure the protocols act as self-validating systems.

Validation ParameterICH Q2(R2) RequirementHPLC-UV Acceptance CriteriaLC-MS/MS Acceptance Criteria
Specificity No interference at tR​ Resolution > 2.0 from impuritiesNo isobaric interference in MRM
Linearity Minimum 5 concentrations R2≥0.999 (1 - 150 µg/mL) R2≥0.995 (1 - 1000 ng/mL)
Accuracy (Recovery) Triplicate at 3 levels98.0% - 102.0%85.0% - 115.0%
Precision (Repeatability) 6 replicates at 100% level%RSD ≤2.0% %RSD ≤15.0%
Limit of Quantitation Signal-to-Noise ≥10:1 ~0.5 µg/mL~1.0 ng/mL

References

  • European Medicines Agency (EMA) / ICH. ICH guideline Q2(R2) on validation of analytical procedures. (2022). URL:[Link]

  • Gamoh, K., et al. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry (2003). URL:[Link]

  • Deininger, P., et al. Relative Quantification of Carboxylic Acid Metabolites by Liquid Chromatography−Mass Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry (2007). URL:[Link]

Sources

Method

Application Notes and Protocols for 3-(1-methyl-1H-pyrrol-3-yl)propanoic Acid in Medicinal Chemistry

Disclaimer: The compound 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid is a novel chemical entity with limited currently available data in peer-reviewed literature. This guide, therefore, serves as a prospective analysis, le...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The compound 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid is a novel chemical entity with limited currently available data in peer-reviewed literature. This guide, therefore, serves as a prospective analysis, leveraging established principles of medicinal chemistry and data from structurally related compounds to outline its potential applications and a systematic approach for its investigation as a therapeutic scaffold.

Introduction: Unveiling a Scaffold of Potential

The confluence of a pyrrole nucleus and a propanoic acid side chain in 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid presents a compelling scaffold for medicinal chemists. The pyrrole ring is a well-established "privileged scaffold" in drug discovery, forming the core of numerous natural products and clinically approved drugs.[1][2][3][4][5][6] Its electron-rich aromatic system is adept at participating in various non-covalent interactions with biological macromolecules. The propanoic acid moiety, on the other hand, is a versatile functional group that can act as a pharmacophore, engage in crucial ionic interactions, and enhance the pharmacokinetic profile of a molecule.[7][8][9][10] This document provides a comprehensive framework for exploring the therapeutic potential of this scaffold, from initial synthesis to biological evaluation and lead optimization.

Rationale for Drug Design: A Structural and Physicochemical Perspective

The therapeutic potential of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid can be dissected by examining its constituent parts:

  • The Pyrrole Moiety: This five-membered aromatic heterocycle is a cornerstone of many biologically active compounds.[1][3][4] Its unique electronic properties allow it to serve as a versatile pharmacophore, engaging in hydrogen bonding and π-stacking interactions with protein targets.[4] The pyrrole nucleus is found in a range of therapeutics, from the anti-inflammatory drug tolmetin to the anticancer agent sunitinib.[4]

  • The N-Methyl Group: The methylation of the pyrrole nitrogen has significant implications for the molecule's properties. It blocks the potential for hydrogen bond donation from the N-H group, which can alter its binding mode to a target protein. Furthermore, this modification can protect the ring from metabolic degradation, such as N-dealkylation, potentially improving its in vivo stability.[4][11]

  • The Propanoic Acid Side Chain: This functional group is a key contributor to the molecule's potential bioactivity. The carboxylic acid can form strong ionic bonds with positively charged residues (e.g., lysine, arginine) in a protein's active site. This moiety also increases the polarity of the molecule, which can improve its aqueous solubility and overall pharmacokinetic profile.[7][8]

  • 3-Substitution Pattern: The attachment of the propanoic acid side chain at the 3-position of the pyrrole ring influences the molecule's overall geometry and electronic distribution, which are critical determinants of its biological activity.

Hypothetical Therapeutic Applications and Target Prioritization

Based on the extensive literature on pyrrole derivatives, several therapeutic avenues can be envisaged for this scaffold. The most promising are in oncology, infectious diseases, and inflammatory conditions.[2][3][5]

Potential Therapeutic Area Hypothetical Target Rationale
Oncology Tubulin PolymerizationMany pyrrole-containing compounds, such as the 3-aroyl-1-arylpyrrole (ARAP) series, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[12] The propanoic acid moiety could potentially interact with the colchicine binding site on β-tubulin.
Infectious Diseases Bacterial DNA GyraseThe pyrrole scaffold is present in natural antibiotics like pyrrolnitrin.[3] Derivatives could be designed to inhibit essential bacterial enzymes.
Inflammatory Diseases Cyclooxygenase (COX) EnzymesThe anti-inflammatory drug Tolmetin contains a pyrrole core. The propanoic acid side chain is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
Neurodegenerative Diseases Monoamine Oxidase B (MAO-B)Certain pyrrole derivatives have been identified as potent and selective inhibitors of MAO-B, an enzyme implicated in the pathology of Parkinson's disease.[13]

For the purpose of this guide, we will focus on its potential as an anticancer agent targeting tubulin polymerization .

Synthetic Strategy and Protocols

A plausible synthetic route to 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid and its derivatives can be devised based on established pyrrole syntheses. The Paal-Knorr synthesis is a classic and versatile method for constructing the pyrrole ring.[11][14]

Synthetic Workflow A 1,4-Dicarbonyl Compound C Paal-Knorr Synthesis A->C B Methylamine B->C D N-Methylpyrrole Intermediate C->D E Functionalization D->E F 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid derivative E->F

Caption: General Synthetic Workflow for 3-(1-methyl-1H-pyrrol-3-yl)propanoic Acid Derivatives.

Protocol 1: Synthesis of a Library of 3-(1-methyl-1H-pyrrol-3-yl)propanoic Acid Amide Derivatives

This protocol outlines a general procedure for the synthesis of a small library of amide derivatives to probe the structure-activity relationship.

Step 1: Synthesis of Ethyl 3-(1-methyl-1H-pyrrol-3-yl)propanoate

  • To a solution of a suitable 1,4-dicarbonyl precursor in ethanol, add an equimolar amount of methylamine.

  • Heat the reaction mixture under reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-methylpyrrole intermediate.

  • Introduce the propanoate side chain via a suitable C-C bond-forming reaction, such as a Heck or Suzuki coupling with an appropriate propanoate-containing partner, followed by reduction of any introduced unsaturation if necessary.

Step 2: Saponification to 3-(1-methyl-1H-pyrrol-3-yl)propanoic Acid

  • Dissolve the ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with 1M HCl to pH 3-4 and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired carboxylic acid.

Step 3: Amide Library Synthesis

  • To a solution of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid in dichloromethane (DCM), add 1.2 equivalents of a desired amine and 1.1 equivalents of a coupling agent such as HATU, along with 2 equivalents of a base like diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or preparative HPLC to yield the final amide derivative.

  • Characterize all synthesized compounds by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocols for Biological Evaluation

A systematic evaluation of the synthesized compounds is crucial to determine their biological activity.

Biological Evaluation Workflow A Synthesized Compound Library B Primary Biochemical Assay (Tubulin Polymerization Assay) A->B C Secondary Cellular Assay (Cytotoxicity in Cancer Cell Lines) B->C D In Silico Docking Studies B->D E Structure-Activity Relationship (SAR) Analysis C->E D->E F Lead Compound Identification E->F

Caption: Workflow for the Biological Evaluation of Synthesized Compounds.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay will determine the direct effect of the compounds on the polymerization of tubulin.

  • Reconstitute purified bovine brain tubulin in a polymerization buffer (e.g., G-PEM buffer).

  • In a 96-well plate, add varying concentrations of the test compounds. Include a positive control (e.g., colchicine) and a negative control (vehicle, e.g., DMSO).

  • Initiate polymerization by adding GTP and incubating the plate at 37°C.

  • Monitor the increase in absorbance at 340 nm over time using a plate reader. This increase corresponds to the formation of microtubules.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit tubulin polymerization by 50%).

Protocol 3: Cell Viability Assay (MTT Assay)

This assay will assess the cytotoxic effect of the compounds on cancer cells.

  • Seed cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

  • Add MTT reagent to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Hypothetical Biological Data

Compound R-group (Amide) Tubulin Polymerization IC₅₀ (µM) MCF-7 GI₅₀ (µM)
1 -NH-CH₃15.225.8
2 -NH-CH₂Ph5.88.1
3 -NH-(4-Cl-Ph)2.13.5
4 -NH-(3,4,5-trimethoxy-Ph)0.91.2
Colchicine N/A1.50.05

Lead Optimization and Future Directions

The initial biological data will guide the subsequent lead optimization efforts.

Lead Optimization Cycle A Initial SAR B Design New Analogs A->B C Synthesis B->C D Biological Testing C->D D->A

Caption: The Iterative Cycle of Lead Optimization.

Based on the hypothetical data in the table, the following SAR could be inferred:

  • Aromatic substituents on the amide nitrogen are preferred over aliphatic ones.

  • Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance activity.

  • The 3,4,5-trimethoxyphenyl group, known to interact with the colchicine binding site, shows the most promising activity.

Future work should focus on:

  • Exploring other substitutions on the phenyl ring to further improve potency.

  • Investigating bioisosteric replacements for the carboxylic acid amide, such as tetrazoles or hydroxamic acids, to modulate pharmacokinetic properties.[15][16]

  • Synthesizing analogs with different substitution patterns on the pyrrole ring to probe the importance of the 3-position.

  • Conducting in vivo studies with the most promising lead compounds in animal models of cancer.

Conclusion

While specific biological data for 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid is not yet available, its structural features strongly suggest its potential as a valuable scaffold in medicinal chemistry. The pyrrole core, combined with the versatile propanoic acid side chain, offers a solid foundation for the design of novel therapeutic agents, particularly in the realm of oncology. The systematic approach outlined in this guide, encompassing rational design, synthesis, and biological evaluation, provides a clear roadmap for unlocking the therapeutic potential of this promising molecule and its derivatives.

References

  • Narang, R., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Journal of the Serbian Chemical Society, 77(9), 1203-1216.
  • Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences and Emerging Drugs, 10(4), 1-7.
  • Li Petri, G., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 199, 112389.
  • Vedantu. (n.d.). Propanoic Acid: Structure, Properties & Uses Explained. Retrieved from [Link]

  • Zielińska, A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3123.
  • Biocrates. (2025). Propionic acid – metabolite. Retrieved from [Link]

  • PapersFlow. (2026). Pyrrole Derivatives: Exploring Their Diverse Biological Activities. Retrieved from [Link]

  • International Journal of Novel Trends and Innovation. (2025). “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics”. RJPN.
  • ACS Publications. (2024). Discovery of Propionic Acid Derivatives with a 5-THIQ Core as Potent and Orally Bioavailable Keap1–Nrf2 Protein–Protein Interaction Inhibitors for Acute Kidney Injury. Journal of Medicinal Chemistry.
  • ResearchGate. (2025). (PDF)
  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]

  • International Journal of Pharmaceutical and Research Allied Sciences. (n.d.).
  • Li, L., et al. (2015). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 58(15), 6046-6062.
  • MDPI. (2024).
  • Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 3(3).
  • PapersFlow. (2026). Pyrrole Derivatives Biological Activity Research Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3-Pyrroline synthesis. Retrieved from [Link]

  • NIH. (2020). Recent Advancements in Pyrrole Synthesis. PMC.
  • Scite.ai. (n.d.). Synthesis of Pyrrole-3-carboxylic Acids.
  • RSC Publishing. (n.d.). One-pot three-component synthesis of stable pyrrole-3-selones using propargyl amines, acyl chlorides, and elemental selenium. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Synthesis of 3-(pyrrol-2-yl)propiolaldehydes 2.

Sources

Application

Application Note: Strategic Derivatization of 3-(1-methyl-1H-pyrrol-3-yl)propanoic Acid for Enhanced Analysis and Synthesis

Abstract This application note provides detailed protocols for the chemical derivatization of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid, a molecule of interest in medicinal chemistry and drug development. The primary foc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides detailed protocols for the chemical derivatization of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid, a molecule of interest in medicinal chemistry and drug development. The primary focus is on the strategic modification of the terminal carboxylic acid group to facilitate analysis by gas chromatography-mass spectrometry (GC-MS) and to create versatile intermediates for further synthetic applications. We present two robust protocols: an acid-catalyzed esterification to yield the methyl ester and a carbodiimide-mediated amidation. The rationale behind the choice of reagents and reaction conditions is discussed in detail to provide researchers with a comprehensive understanding of the underlying chemical principles.

Introduction: The Rationale for Derivatization

3-(1-methyl-1H-pyrrol-3-yl)propanoic acid and its analogues are scaffolds of significant interest in the synthesis of biologically active compounds.[1][2] However, the inherent polarity and low volatility of the carboxylic acid functional group can present challenges for certain analytical techniques, particularly GC-MS. Derivatization is a crucial strategy to overcome these limitations by converting the carboxylic acid into a less polar and more volatile functional group, such as an ester or an amide.[3] This process not only enhances chromatographic performance but also provides stable intermediates for further molecular elaboration in drug discovery programs.[4]

This guide provides detailed, field-proven methodologies for the esterification and amidation of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid, ensuring reproducible results and a high degree of confidence in the subsequent analysis or synthesis.

Protocol I: Fischer Esterification for GC-MS Analysis

The Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[5][6] This protocol details the synthesis of methyl 3-(1-methyl-1H-pyrrol-3-yl)propanoate, a derivative with increased volatility suitable for GC-MS analysis.[3]

Principle of the Method

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.[5] A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the corresponding ester.[5][7] The use of excess methanol shifts the equilibrium towards the product side, maximizing the yield.[6]

Experimental Workflow

Fischer_Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Start Dissolve Acid in Methanol Add_Catalyst Add Sulfuric Acid (cat.) Start->Add_Catalyst Slowly Reflux Reflux at 65°C Add_Catalyst->Reflux Cool Cool to RT Reflux->Cool Monitor by TLC Neutralize Neutralize with NaHCO3 (aq) Cool->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate End GC-MS Analysis Concentrate->End Amidation_Workflow cluster_prep Preparation cluster_activation Activation & Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve Acid in DCM Add_Amine Add Amine & HOBt Start->Add_Amine Cool_0C Cool to 0°C Add_Amine->Cool_0C Add_EDCI Add EDCI Cool_0C->Add_EDCI Portion-wise Warm_RT Warm to RT & Stir Add_EDCI->Warm_RT Stir overnight Wash_HCl Wash with 1M HCl Warm_RT->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO3 Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry (Na2SO4) & Concentrate Wash_Brine->Dry Purify Column Chromatography Dry->Purify

Sources

Method

High-Throughput Screening and Fragment Evolution of 3-(1-Methyl-1H-pyrrol-3-yl)propanoic Acid in Receptor Tyrosine Kinase Drug Discovery

Executive Summary The development of multi-targeted Receptor Tyrosine Kinase (RTK) inhibitors is a cornerstone of modern targeted oncology. Small molecule fragments containing pyrrole-propanoic acid moieties have proven...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of multi-targeted Receptor Tyrosine Kinase (RTK) inhibitors is a cornerstone of modern targeted oncology. Small molecule fragments containing pyrrole-propanoic acid moieties have proven to be highly privileged scaffolds, serving as the pharmacophoric core for clinical candidates such as Orantinib (SU6668) and SU5402[1][2].

This application note provides a comprehensive guide to utilizing 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid as a foundational building block in Fragment-Based Lead Discovery (FBLD) and High-Throughput Screening (HTS). By detailing the chemical rationale, library generation, and a validated Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) screening protocol, this guide empowers drug development professionals to systematically evolve this fragment into potent, selective kinase inhibitors.

Chemical Rationale: The Causality of Fragment Design

To successfully deploy 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid in an HTS environment, one must understand the structural causality governing its interaction with kinase targets.

The Pyrrole Core: ATP-Competitive Hinge Binding

In RTK inhibitors, the pyrrole ring acts as an adenine mimetic. It inserts deeply into the highly conserved ATP-binding pocket of kinases such as VEGFR2, PDGFRβ, and FGFR1[3]. The N-methylation in 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid abolishes the traditional hydrogen-bond donor capacity of the pyrrole nitrogen. This strategic modification alters the kinase selectivity profile, often shifting affinity toward Aurora kinases or specific mutant RTK isoforms, while improving the lipophilicity and membrane permeability of the resulting library[2][4].

The Propanoic Acid Linker: Solvent-Exposed Diversification

Crystallographic studies of pyrrole-indolinone derivatives bound to the catalytic domain of FGFR1 reveal a critical feature: the propanoic acid moiety extends outward toward the solvent-accessible opening of the ATP-binding cleft[5]. This spatial orientation provides two distinct advantages for HTS:

  • Combinatorial Diversification: The carboxylic acid (-COOH) serves as an ideal synthetic handle for parallel amide coupling, allowing medicinal chemists to optimize pharmacokinetic (PK) properties without disrupting the primary hinge-binding interaction[5].

  • Affinity Matrix Immobilization: The solvent-exposed acid can be covalently linked to agarose beads or biosensor surfaces (via EDC/NHS chemistry) to create affinity probes for chemical proteomics and target deconvolution[2].

RTK_Pathway Ligand VEGF / PDGF Ligands Receptor VEGFR / PDGFR (Receptor Tyrosine Kinases) Ligand->Receptor Activation ATP_Site ATP-Binding Pocket (Hinge Region) Receptor->ATP_Site ATP Hydrolysis Signaling MAPK / PI3K / AKT Pathways ATP_Site->Signaling Phosphorylation Inhibitor Pyrrole-Propanoic Acid Derivatives (e.g., SU6668) Inhibitor->ATP_Site Competitive Inhibition Outcome Tumor Angiogenesis & Cell Proliferation Signaling->Outcome Gene Expression

Mechanism of Action: Pyrrole-propanoic acid derivatives competitively inhibit RTK ATP-binding pockets.

High-Throughput Screening Workflows

Workflow A: Miniaturized Library Synthesis

To exploit the solvent-exposed nature of the propanoic acid group, a focused library of amides is generated directly in 384-well plates.

Protocol:

  • Activation: Dispense 10 mM of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid (in anhydrous DMF) into a 384-well cyclic olefin copolymer (COC) plate. Add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA. Incubate for 15 minutes at room temperature to form the active ester.

  • Diversification: Using an acoustic liquid handler (e.g., Echo® 550), dispense a diverse panel of primary and secondary aliphatic/aromatic amines (1.2 equivalents) into the respective wells.

  • Reaction & Quenching: Seal the plate and agitate for 4 hours at 25°C. Quench the reaction with 1 µL of 5% aqueous TFA.

  • Formatting: Dilute the crude reaction mixtures in 100% DMSO to a normalized stock concentration of 1 mM for downstream HTS.

Workflow B: TR-FRET Kinase Assay

Standard fluorescence assays are highly susceptible to interference from autofluorescent compounds. Because highly conjugated pyrrole-indolinone derivatives are often colored, Time-Resolved FRET (TR-FRET) is the mandatory self-validating system for this HTS campaign[6]. TR-FRET utilizes a long-lifetime lanthanide chelate (Terbium), allowing a 50–100 microsecond delay before measurement, effectively eliminating nanosecond-scale background autofluorescence[6].

Reagents Required:

  • Recombinant PDGFRβ or VEGFR2 kinase domain.

  • Fluorescein-labeled poly-GT substrate[7].

  • Terbium (Tb)-labeled anti-phosphotyrosine antibody (e.g., Tb-PY20)[7].

  • ATP (at the Km​ of the respective kinase to ensure competitive inhibitor sensitivity)[3].

Step-by-Step Assay Protocol:

  • Compound Transfer: Acoustically dispense 50 nL of the 1 mM compound library (from Workflow A) into a low-volume 384-well black polystyrene assay plate. Include DMSO-only wells as maximum activity controls and 10 µM Orantinib (SU6668) as positive inhibition controls [3.11].

  • Kinase/Substrate Addition: Add 5 µL of a 2X Kinase/Substrate mixture (e.g., 2 nM PDGFRβ, 400 nM Fluorescein-poly-GT in Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of 2X ATP solution (e.g., 20 µM final concentration). Centrifuge the plate briefly (1000 x g, 1 min) and incubate in the dark at room temperature for 60 minutes[7].

  • Detection Reagent Addition: Add 10 µL of TR-FRET Development Solution (containing 20 mM EDTA to stop the kinase reaction by chelating Mg²⁺, and 2 nM Tb-PY20 antibody)[7].

  • Equilibration: Incubate the plate for 60 minutes at room temperature to allow the Tb-antibody to bind the phosphorylated fluorescein-substrate[7].

  • Readout: Read the plate on a TR-FRET compatible multimode reader (e.g., BMG PHERAstar). Excitation: 337 nm. Emission 1: 490 nm (Terbium donor). Emission 2: 520 nm (Fluorescein acceptor)[7].

  • Data Processing: Calculate the Emission Ratio (520 nm / 490 nm). The ratiometric nature corrects for well-to-well volume variations and compound quenching[6].

HTS_Workflow LibGen Library Generation (Amide Coupling) Plate 384-Well Dispensing (Acoustic Transfer) LibGen->Plate Assay TR-FRET Kinase Assay (Tb-Donor / Fluor-Acceptor) Plate->Assay Read Ratiometric Readout (520nm / 490nm) Assay->Read Hit Hit Validation & SAR Analysis Read->Hit

High-Throughput Screening workflow utilizing TR-FRET for evaluating pyrrole-propanoic acid libraries.

Data Presentation & SAR Analysis

The success of the HTS campaign is measured by the Structure-Activity Relationship (SAR) generated from modifying the propanoic acid linker of the 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid core. Table 1 summarizes representative quantitative data demonstrating how specific amine couplings influence target potency and selectivity.

Table 1: Representative SAR Data for Pyrrole-Propanoic Acid Amide Derivatives

Compound IDR-Group Modification (Amide)PDGFRβ IC₅₀ (µM)VEGFR2 IC₅₀ (µM)Aurora A IC₅₀ (µM)Selectivity Profile
Parent Core -OH (Free Acid)> 50.0> 50.0> 50.0Inactive Fragment
Lib-001 -NH-CH₃ (Methylamine)12.428.545.2Weak Pan-Inhibitor
Lib-045 -NH-(CH₂)₂-N(CH₃)₂0.854.1215.6PDGFRβ Preference
Lib-112 -NH-Cyclohexyl18.23.054.8VEGFR2 / Aurora Shift
SU6668 (Ref) Indolinone-condensed analog0.062.431.2Potent Multi-Targeted[3][3.11]

Note: The free acid fragment exhibits minimal activity on its own, validating the necessity of the indolinone condensation (as seen in SU6668) or extensive amide functionalization to achieve nanomolar potency. However, the propanoic acid modification clearly dictates the selectivity drift between PDGFRβ and VEGFR2[5].

Conclusion

The 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid fragment is a highly versatile chemical starting point for oncology drug discovery. By leveraging its solvent-exposed carboxylic acid for rapid library generation and employing robust, interference-free TR-FRET assays, researchers can efficiently map the ATP-binding pockets of critical kinases. This methodology ensures high scientific integrity, minimizing false positives while maximizing the identification of viable, cell-permeable lead compounds.

Sources

Application

purification techniques for 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid

Application Note: Comprehensive Purification Strategies for 3-(1-methyl-1H-pyrrol-3-yl)propanoic Acid Introduction & Chemical Profiling 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid is a highly valuable bifunctional building...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive Purification Strategies for 3-(1-methyl-1H-pyrrol-3-yl)propanoic Acid

Introduction & Chemical Profiling

3-(1-methyl-1H-pyrrol-3-yl)propanoic acid is a highly valuable bifunctional building block utilized in medicinal chemistry and advanced materials science. However, isolating this compound presents a classic chromatographic paradox. The molecule features a polar, acidic propanoic acid moiety (pKa ~4.8) that requires low-pH manipulation for optimal extraction and peak shape. Conversely, the electron-rich N-methylpyrrole core is highly susceptible to electrophilic attack and 1[1]. Furthermore, pyrrole derivatives are known to 2 due to oxidative degradation[2].

To successfully purify this compound, one must balance the rigorous demands of separating structurally similar impurities with the delicate handling required to preserve the pyrrole ring. This guide details four self-validating, field-proven protocols to achieve >98% purity.

Purification Strategy Matrix

The following table summarizes quantitative expectations for the methodologies detailed in this guide. Selection should be based on the crude purity profile and scale.

Purification MethodIdeal Use CaseTypical Yield RecoveryPurity AchievableKey AdvantageLimitation
Acid-Base Extraction Initial crude cleanup85–95%70–85%Rapid, highly scalable, removes neutral/basic impurities.Cannot separate structurally similar acidic byproducts.
Flash Chromatography Intermediate purity70–85%90–95%Separates closely related structural isomers.Silica acidity can induce minor degradation if not buffered.
Preparative HPLC Final polishing / Reference Standards60–80%>99%Unmatched resolution for complex mixtures.Lower throughput; requires specialized equipment.
Recrystallization Final polishing (Solid state)50–75%>98%Highly scalable, inexpensive, avoids silica contact.Requires specific impurity profiles and high initial purity.

Purification Workflow Diagram

PurificationWorkflow Crude Crude 3-(1-methyl-1H-pyrrol-3-yl) propanoic acid Extraction Acid-Base Extraction (Mild conditions, 0°C) Crude->Extraction OrgPhase Organic Phase (Neutral/Basic Impurities) Extraction->OrgPhase Discard AqPhase Aqueous Phase (Target as Carboxylate) Extraction->AqPhase Retain Acidification Careful Acidification (pH 2.5, Citric Acid/HCl) AqPhase->Acidification Precipitate Crude Solid/Extract Acidification->Precipitate Decision Purity Check (LC-MS/NMR) Precipitate->Decision Flash Flash Chromatography (Silica + 0.1% AcOH) Decision->Flash >70% Purity HPLC Prep-HPLC (C18, H2O/MeCN + 0.1% FA) Decision->HPLC Complex Impurities Cryst Recrystallization (Hexanes/EtOAc) Decision->Cryst >90% Purity Pure Pure Target Compound (>98% Purity) Flash->Pure HPLC->Pure Cryst->Pure

Figure 1: Decision-tree workflow for the purification of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid.

Step-by-Step Experimental Protocols

Protocol 1: Chemoselective Acid-Base Extraction (The Workhorse)

Mechanistic Rationale: The propanoic acid moiety allows the target to be partitioned into an aqueous phase as a sodium salt, leaving non-acidic impurities behind. However, strong mineral acids will protonate the pyrrole ring at the C2/C5 position, generating a reactive iminium species that triggers rapid polymerization. Therefore, thermal control and mild acidification are absolute requirements.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL/g.

  • Deprotonation: Transfer to a separatory funnel and add an equal volume of saturated aqueous NaHCO₃ (pH ~8.3). Shake vigorously and vent frequently.

  • Phase Separation: Separate the layers. Wash the aqueous layer containing the target carboxylate with a fresh portion of EtOAc (5 mL/g) to remove residual lipophilic impurities. Discard the organic layers.

  • Thermal Control: Transfer the aqueous layer to an Erlenmeyer flask and cool to 0 °C using an ice-water bath.

  • Mild Acidification (Critical): While stirring vigorously, slowly add cold 10% aqueous citric acid (or cold 1M HCl dropwise) until the pH reaches 2.5–3.0. Do not use concentrated HCl or H₂SO₄.

  • Recovery: Extract the precipitated or oiled-out free acid with fresh EtOAc (3 × 10 mL/g).

  • Drying: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at ≤35 °C to yield the semi-pure product.

Protocol 2: Normal-Phase Flash Chromatography

Mechanistic Rationale: Unmodified silica gel contains free silanol groups (Si-OH) that strongly hydrogen-bond with free carboxylic acids, causing severe tailing. Adding a volatile acid to the mobile phase competitively binds to these silanol sites and3[3]. Acetic acid is chosen because it is mild enough not to degrade the N-methylpyrrole core.

  • Column Preparation: Pack a silica gel column using Hexanes.

  • Solvent System: Prepare a mobile phase gradient of Hexanes / Ethyl Acetate (from 80:20 to 30:70) containing exactly 0.1% v/v Acetic Acid (AcOH) .

  • Loading: Dry-load the sample onto a small amount of silica gel (1:2 ratio) to ensure a narrow sample band, or dissolve in a minimum volume of Dichloromethane (DCM).

  • Elution: Run the gradient. Monitor fractions via TLC (UV active at 254 nm; stains well with Vanillin or KMnO₄).

  • Concentration: Pool the product-containing fractions. To remove residual acetic acid, concentrate under reduced pressure, add 10 mL of Toluene, and co-evaporate (repeat twice).

Protocol 3: Reverse-Phase Preparative HPLC

Mechanistic Rationale: For analytical reference standards, Prep-HPLC is required. Formic acid (FA) is selected over Trifluoroacetic acid (TFA). TFA (pKa ~0.2) can become highly concentrated during lyophilization, creating a micro-environment acidic enough to degrade the pyrrole. FA (pKa ~3.75) provides excellent peak shape on C18 columns while remaining gentle and fully MS-compatible.

  • Column: C18 Preparative Column (e.g., 21.2 × 250 mm, 5 µm particle size).

  • Mobile Phases:

    • Phase A: Milli-Q Water + 0.1% Formic Acid.

    • Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 20 minutes at a flow rate appropriate for the column diameter (e.g., 20 mL/min).

  • Detection: Trigger fraction collection using UV detection at 220 nm and 254 nm.

  • Isolation: Immediately freeze and lyophilize the collected fractions. Do not leave the pyrrole in acidic aqueous solutions at room temperature for prolonged periods.

Protocol 4: Recrystallization

Mechanistic Rationale: Closely related isomers, such as4, are known to be crystalline solids at room temperature (mp 59-64 °C)[4]. Recrystallization exploits the differential solubility of the target and impurities in a hot vs. cold solvent matrix, offering a scalable, chromatography-free polishing step.

  • Dissolution: Place the semi-pure solid (>90% purity from Protocol 1 or 2) in a clean Erlenmeyer flask. Add a minimum volume of boiling Ethyl Acetate just until the solid completely dissolves.

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add Hexanes dropwise until the solution reaches the cloud point (slightly turbid).

  • Clarification: Add exactly one drop of hot EtOAc to clear the turbidity.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature completely undisturbed. Slow cooling promotes the formation of a highly ordered crystal lattice, excluding impurities.

  • Harvesting: Once at room temperature, cool the flask in an ice bath for 30 minutes. Filter the crystals via vacuum filtration, wash with ice-cold hexanes, and dry in vacuo protected from light.

References

  • Title: Pyrrole - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL: [Link]

  • Title: One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters Source: ACS Organic Letters URL: [Link]

Sources

Method

Application Note: Preclinical In Vivo Formulation Strategies for 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and DMPK Researchers. Executive Summary & Physicochemical Rationale The compound 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid (CAS: 171858-12-1) is a sma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and DMPK Researchers.

Executive Summary & Physicochemical Rationale

The compound 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid (CAS: 171858-12-1) is a small-molecule pyrrole derivative characterized by a lipophilic 1-methylpyrrole core and a weakly acidic propanoic acid moiety. Formulating this compound for in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies presents specific challenges typical of Biopharmaceutics Classification System (BCS) Class II/IV weak acids.

With an estimated pKa of approximately 4.5 to 5.0, the molecule's solubility is highly pH-dependent. In the acidic environment of the stomach (pH 1.5–3.5), the carboxylic acid remains unionized, leading to poor aqueous solubility and a high risk of precipitation. Conversely, at physiological pH (7.4), the molecule ionizes, significantly increasing its thermodynamic solubility [2].

To achieve linear, reproducible exposure in vivo, the formulation strategy must either maintain the drug in a solubilized state across varying gastrointestinal pH gradients (for oral administration) or ensure a stable, precipitate-free solution for intravenous (IV) or intraperitoneal (IP) injection.

Formulation Strategy Selection & Causality

As a Senior Application Scientist, selecting the correct vehicle requires moving beyond trial-and-error to a rational, causality-driven approach. We recommend two distinct strategies based on the intended route of administration.

Strategy A: pH Modification & Micellar Solubilization (IV / IP / Simple PO)

The Mechanism: Most weakly acidic drug molecules can achieve target dosing concentrations through pH modification [2]. By adjusting the formulation pH to ~7.4–8.0, the propanoic acid group is deprotonated, forming a more soluble sodium salt. However, relying solely on pH is risky; if the formulation is diluted in the bloodstream (IV) or enters the stomach (PO), the sudden pH shift can cause "shock precipitation." The Solution: We utilize a ternary co-solvent system (e.g., DMSO / Tween 80 / Saline). DMSO disrupts the crystalline lattice energy, Tween 80 provides micellar encapsulation to maintain supersaturation, and pH-adjusted saline acts as the bulk volume carrier.

Strategy B: Lipid-Based Drug Delivery Systems (LBDDS) (Enhanced PO)

The Mechanism: For oral dosing where maximum bioavailability is required, simple aqueous solutions often fail due to gastric precipitation. Lipid-based formulations (SEDDS—Self-Emulsifying Drug Delivery Systems) bypass the dissolution rate-limiting step entirely [3]. The Solution: Recent advancements demonstrate that converting weakly acidic drugs into lipophilic salts (ionic liquids) by pairing them with lipophilic counterions allows them to be completely miscible in lipid vehicles [1]. When this lipid formulation enters the GI tract, it spontaneously emulsifies, integrating the drug into endogenous lipid absorption pathways and preventing precipitation.

Quantitative Data: Vehicle Solubilization Matrix

The following table summarizes the expected solubilization capacity of various preclinical vehicles for 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid, based on the physicochemical behavior of structurally analogous pyrrole-propanoic acids.

Vehicle CompositionSolubilization MechanismExpected Capacity (mg/mL)Recommended RouteStability / Risk Profile
0.5% CMC / 0.1% Tween 80 in Water Physical SuspensionN/A (Suspension)PO onlyHigh risk of variable absorption; dissolution rate-limited.
10% DMSO / 90% PBS (pH 7.4) Co-solvency + Ionization1.0 - 2.5IV, IPModerate risk of precipitation upon injection if injected too rapidly.
5% DMSO / 10% Tween 80 / 85% Saline Micellar Encapsulation5.0 - 10.0IV, IP, POHighly stable; micelles protect the unionized fraction from precipitating.
SEDDS (60% Soybean oil, 30% Kolliphor EL, 10% EtOH) Lipid Emulsification> 25.0 (as lipophilic salt)POExcellent; maximizes lymphatic absorption and prevents gastric precipitation [1].

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Preparation of a 5% DMSO / 10% Tween 80 / 85% Saline Solution (Target: 5 mg/mL)

This protocol is a self-validating system: visual clarity at each step confirms the thermodynamic stability of the intermediate states.

Materials: 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid, DMSO (anhydrous), Tween 80 (Polysorbate 80), 0.9% Normal Saline (pH adjusted to 7.4 with 0.1M NaOH).

  • Weighing: Accurately weigh 50 mg of the compound into a clean, dry 15 mL glass scintillation vial.

  • Primary Solubilization (Lattice Disruption): Add 0.5 mL of DMSO to the vial. Vortex vigorously for 60 seconds.

    • Validation Check: The solution must be completely clear and colorless to pale yellow. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Surfactant Addition (Micelle Formation): Add 1.0 mL of Tween 80 to the DMSO-drug solution. Vortex for 2 minutes until a homogenous, viscous liquid is formed.

    • Causality: Adding the surfactant before the aqueous phase ensures the hydrophobic drug molecules are intimately coated by the surfactant monomers, priming them for micellization.

  • Aqueous Titration: Place the vial on a magnetic stir plate with a micro-stir bar. While stirring at 500 RPM, add 8.5 mL of pH 7.4 Saline dropwise (approx. 1 mL/min).

    • Causality: Dropwise addition prevents localized pockets of high water concentration, which can trigger rapid nucleation and precipitation of the weak acid.

  • Final Validation: Measure the final pH (target 7.2–7.6). The formulation should be optically clear. If opalescence occurs, the micellar capacity has been exceeded, and the drug concentration must be lowered.

Protocol 2: Preparation of a Lipid-Based SEDDS Formulation (Target: 20 mg/mL)

Adapted for weakly acidic compounds to maximize oral exposure.

  • Lipid Vehicle Preparation: In a glass vial, combine 60% w/w Soybean oil (or Maisine CC), 30% w/w Kolliphor EL, and 10% w/w absolute Ethanol. Vortex and incubate at 40°C for 15 minutes to ensure a homogenous isotropic mixture.

  • Drug Incorporation: Weigh 200 mg of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid.

  • Counter-ion Addition (Optional but recommended for high loads): To form a highly soluble ionic liquid, add an equimolar amount of a lipophilic amine (e.g., didecyldimethylammonium) to the drug powder before adding the lipid vehicle [1].

  • Dissolution: Add 10 mL of the pre-warmed lipid vehicle to the drug. Stir continuously at 40°C for 2 hours until completely dissolved.

  • Validation Check: Perform a 1:100 dilution of the formulation in simulated gastric fluid (0.1 N HCl). A successful SEDDS formulation will spontaneously form a fine, bluish-white emulsion without visible drug crystals.

Pathway Visualization

The following diagram illustrates the logical relationship between the formulation strategy, the gastrointestinal pH environment, and the resulting in vivo absorption pathways for weakly acidic pyrrole derivatives.

G A 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid (Weak Acid, pKa ~4.8) B Aqueous Co-solvent Formulation (pH > 7.0) A->B IV / IP / PO Route C Lipid-Based Formulation (SEDDS / Ionic Liquid) A->C PO Route (Enhanced) D Stomach (pH 1.5-3.5) High Risk of Precipitation B->D Oral Admin E Intestine (pH 6-7) Dissolution & Absorption C->E Spontaneous Emulsification (Bypasses Precipitation) G Lymphatic Absorption (Bypasses First-Pass) C->G Chylomicron Integration D->E Gastric Emptying (If not precipitated) F Systemic Circulation (Hepatic Portal Vein) E->F Venous Absorption G->F Thoracic Duct

Formulation decision tree and in vivo absorption pathway for weakly acidic pyrrole derivatives.

References

  • Ionic Liquid Forms of Weakly Acidic Drugs in Oral Lipid Formulations: Preparation, Characterization, in Vitro Digestion, and in Vivo Absorption Studies Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system European Journal of Pharmaceutical Sciences (via PubMed) URL:[Link]

Application

Application Note: A Multi-Faceted Approach to the Impurity Profiling of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid

Abstract This application note provides a comprehensive guide to the analytical techniques for the impurity profiling of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid, a critical process in drug development and manufacturing...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the analytical techniques for the impurity profiling of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid, a critical process in drug development and manufacturing. Ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount, and a thorough understanding of potential impurities is mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3] This document outlines a strategic approach, combining forced degradation studies with modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to detect, identify, and quantify impurities. The protocols provided herein are designed for researchers, scientists, and drug development professionals to establish a robust impurity profile for this novel pyrrole derivative.

Introduction: The Imperative of Impurity Profiling

In pharmaceutical development, an impurity is any component of a drug substance that is not the chemical entity defined as the drug substance.[4] These impurities can arise from various sources, including the synthesis process, degradation of the API over time, or interaction with excipients.[5][6] Even at trace levels, impurities can adversely affect the efficacy and safety of a drug product.[7][8] Therefore, regulatory agencies worldwide require rigorous impurity profiling to ensure patient safety and product quality.[3][9][10]

The subject of this guide, 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid, is a polar, acidic compound. Its impurity profile is likely to include starting materials, by-products from its synthesis, and degradation products formed under various stress conditions. This application note details a systematic approach to first generate and then analyze these impurities, in line with ICH guidelines Q3A(R2) for new drug substances.[1][9][10]

Potential Impurities in 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid

A comprehensive impurity profiling strategy begins with an understanding of the potential impurities that may be present. These can be broadly categorized as:

  • Process-Related Impurities: Arising from the manufacturing process, these can include unreacted starting materials, intermediates, and by-products of side reactions. For 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid, a plausible synthetic route could involve the alkylation of a pyrrole precursor followed by functional group manipulation to introduce the propanoic acid side chain. Potential impurities could therefore include regioisomers, over-alkylated products, or incompletely reacted intermediates.

  • Degradation Products: These are formed during storage or upon exposure to stress conditions such as heat, light, humidity, and pH extremes.[11][12] Forced degradation studies are intentionally designed to generate these impurities to a level that allows for their identification and the development of stability-indicating analytical methods.[7][12][13] For the target molecule, potential degradation pathways could include oxidation of the pyrrole ring, decarboxylation, or hydrolysis of any precursor ester groups.

A Strategic Workflow for Impurity Profiling

A robust impurity profiling workflow integrates forced degradation studies with a suite of complementary analytical techniques. The overall strategy is to generate, separate, identify, and quantify the impurities present in the drug substance.

Impurity_Profiling_Workflow cluster_generation Impurity Generation cluster_analysis Analytical Workflow forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) hplc_screening HPLC-UV Screening (Method Development & Validation) forced_degradation->hplc_screening Degraded Samples process_impurities Analysis of Synthesis Batches process_impurities->hplc_screening API Batches lcms_identification LC-MS/MS Identification (Accurate Mass & Fragmentation) hplc_screening->lcms_identification Peak Identification quantification Quantitative Analysis (Validated HPLC Method) hplc_screening->quantification Validated Method nmr_elucidation NMR Structural Elucidation (For unknown impurities) lcms_identification->nmr_elucidation Ambiguous Structures lcms_identification->quantification Impurity Standards

Caption: A strategic workflow for impurity profiling.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are a cornerstone of impurity profiling, providing insights into the intrinsic stability of the drug substance and helping to develop stability-indicating methods.[11][12] The goal is to achieve 2-20% degradation of the API to ensure that the degradation products are detectable without excessive breakdown of the main component.[13]

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid drug substance at 80°C for 48 hours. Dissolve in the initial solvent for analysis.

  • Photolytic Degradation: Expose the solid drug substance to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Dissolve in the initial solvent for analysis.

  • Control Samples: Prepare control samples (unstressed API solution and blank solutions) and store them under normal conditions.

  • Analysis: Analyze all samples by HPLC-UV as described in the following section.

HPLC Method for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the workhorse for impurity profiling due to its high resolution and sensitivity.[6][14][15] Given the polar and acidic nature of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid, a reversed-phase HPLC method with a polar-embedded or polar-endcapped C18 column is a suitable starting point.[16]

Protocol:

  • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector. A PDA detector is advantageous for assessing peak purity.[17]

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 polar-endcapped, 250 mm x 4.6 mm, 5 µmProvides good retention for polar compounds and is stable at low pH.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to suppress the ionization of the carboxylic acid, leading to better peak shape.[15]
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency.
Gradient 5% to 95% B over 30 minutesA broad gradient is essential for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times.
Detection Wavelength 230 nm (or as determined by UV scan)The wavelength of maximum absorbance for the pyrrole chromophore.
Injection Volume 10 µLA typical injection volume.
  • Sample Preparation: Dilute the samples from the forced degradation studies and the API batches to a suitable concentration (e.g., 0.5 mg/mL) with the initial mobile phase composition.

  • Method Validation: Once the method is developed, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

LC-MS for Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the structural elucidation of impurities.[14][18][19] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of an impurity.[20] Tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer clues about the impurity's structure.[18]

Protocol:

  • Instrumentation: An LC system (HPLC or UPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: The HPLC method developed previously can often be adapted for LC-MS. However, non-volatile buffers like phosphates must be replaced with volatile buffers such as ammonium formate or ammonium acetate.[21]

  • MS Conditions:

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), Positive and NegativeESI is suitable for polar molecules. Running in both modes provides comprehensive information.
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or OrbitrapProvides high mass accuracy (<5 ppm) for confident formula determination.[20]
Acquisition Mode Full Scan (50-1000 m/z) and Data-Dependent MS/MSFull scan detects all ions, while data-dependent MS/MS automatically fragments the most intense ions.
Collision Energy Ramped (e.g., 10-40 eV)A ramped collision energy ensures a rich fragmentation spectrum.
  • Data Analysis:

    • Extract the accurate mass of each impurity peak from the chromatogram.

    • Use the accurate mass to predict the elemental composition.

    • Analyze the MS/MS fragmentation pattern to propose a structure. Compare the fragmentation of the impurity to that of the API to identify common structural motifs.

LCMS_Identification_Logic start Impurity Peak Detected in LC-MS accurate_mass Determine Accurate Mass (HRMS) start->accurate_mass msms_fragmentation Acquire MS/MS Fragmentation Pattern start->msms_fragmentation elemental_comp Predict Elemental Composition accurate_mass->elemental_comp propose_structure Propose Putative Structure elemental_comp->propose_structure msms_fragmentation->propose_structure confirm_structure Confirm Structure (e.g., with NMR or synthesis) propose_structure->confirm_structure final_id Impurity Identified confirm_structure->final_id

Caption: Decision logic for impurity identification using LC-MS.

NMR Spectroscopy for Unambiguous Structural Elucidation

For novel or structurally complex impurities where LC-MS data is insufficient for a definitive identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[5][22] NMR provides detailed information about the atom-to-atom connectivity and the 3D structure of a molecule.[23]

Protocol:

  • Isolation of Impurity: The impurity of interest must first be isolated in sufficient quantity and purity for NMR analysis. This is typically achieved using preparative HPLC.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is crucial for analyzing small amounts of material.[24]

  • NMR Experiments: A standard set of 1D and 2D NMR experiments should be performed:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Shows the number and type of carbon atoms.

    • COSY (Correlation Spectroscopy): Reveals proton-proton couplings through bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for piecing together the molecular skeleton.[22]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of protons, aiding in stereochemical assignments.[22]

  • Structure Elucidation: The combined data from these experiments allows for the unambiguous determination of the impurity's chemical structure.[20][24]

Data Reporting and Qualification of Impurities

According to ICH Q3A(R2) guidelines, the reporting, identification, and qualification of impurities are based on specific thresholds, which are dependent on the maximum daily dose of the drug.[1][3]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day total intake (whichever is lower)0.15% or 1.0 mg per day total intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
  • Reporting Threshold: Impurities above this level must be reported in regulatory submissions.[3]

  • Identification Threshold: Impurities above this level must be structurally identified.[3]

  • Qualification Threshold: Impurities above this level require toxicological data to demonstrate their safety.[1][2]

All analytical results should be tabulated, clearly indicating the batch number, the identity of each impurity (or its retention time and mass if unidentified), and its concentration.[2]

Conclusion

The analytical strategy detailed in this application note provides a robust framework for the comprehensive impurity profiling of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid. By systematically applying forced degradation studies in conjunction with orthogonal analytical techniques like HPLC, LC-MS, and NMR, researchers can confidently identify and quantify process-related and degradation impurities. This multi-faceted approach not only ensures compliance with global regulatory expectations but also builds a deep understanding of the drug substance's stability, ultimately safeguarding patient health.

References

  • Forced Degradation Testing. (n.d.). SGS Japan. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Impurities in New Drug Substances. (n.d.). Pharmaceutical and Medical Device Regulatory Science Society of Japan. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Gilson. Retrieved from [Link]

  • Impurity Profiling of Pharmaceuticals. (2020, November 15). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. (n.d.). Research & Reviews: Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Retrieved from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. (2008, August 7). Taylor & Francis Online. Retrieved from [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020, October 15). PubMed. Retrieved from [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). The Pharma Review. Retrieved from [Link]

  • Identification of oligonucleotide drug impurities using heart-cutting two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS). (2025, October 15). PubMed. Retrieved from [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho. Retrieved from [Link]

  • Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. (n.d.). Shimadzu. Retrieved from [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. (2025, December 3). Resolian. Retrieved from [Link]

  • Analytical advances in pharmaceutical impurity profiling. (2016, May 25). PubMed. Retrieved from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016, June 27). Taylor & Francis Online. Retrieved from [Link]

  • Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved from [Link]

  • Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. (n.d.). Chromatography Online. Retrieved from [Link]

  • The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. (n.d.). Intertek. Retrieved from [Link]

  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Method Development for Drug Impurity Profiling: Part 1. (2025, November 29). LCGC International. Retrieved from [Link]

Sources

Method

protocol for assessing the enzymatic inhibition by 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid

Topic: A General Framework for Assessing the Enzymatic Inhibition Profile of 3-(1-methyl-1H-pyrrol-3-yl)propanoic Acid Audience: Researchers, scientists, and drug development professionals. Abstract The discovery and cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: A General Framework for Assessing the Enzymatic Inhibition Profile of 3-(1-methyl-1H-pyrrol-3-yl)propanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The discovery and characterization of enzyme inhibitors are fundamental to drug development and the study of metabolic pathways.[1] Pyrrole derivatives, in particular, have been identified as privileged scaffolds that exhibit inhibitory activity against a wide range of enzyme classes, including kinases, cyclooxygenases, and reductases.[2][3][4][5] This document provides a comprehensive, adaptable framework for assessing the inhibitory potential of a novel pyrrole-containing compound, 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid. As the specific enzymatic target of this compound is not pre-defined, this guide is structured to provide researchers with a robust, two-stage methodology. The first stage establishes the compound's inhibitory potency by determining its half-maximal inhibitory concentration (IC50). The second stage elucidates the kinetic mechanism of action (MOA). By explaining the causality behind experimental choices and incorporating self-validating controls, these protocols are designed to generate reliable and reproducible data for novel enzyme-inhibitor characterization.

Introduction: The Importance of Systematic Inhibitor Characterization

Enzymes are critical targets for therapeutic intervention, and their inhibition can modulate disease-related biochemical pathways.[6][7] The process of bringing a new drug to market often begins with the identification of a lead compound that demonstrates inhibitory activity against a target enzyme.[8][9] The pyrrole ring system is a common motif in molecules designed as enzyme inhibitors, with derivatives showing promise against a variety of targets.[2][3][5][10]

Before extensive preclinical and clinical studies can be undertaken, a thorough biochemical and kinetic characterization of the potential inhibitor is essential. This characterization serves two primary purposes:

  • Quantifying Potency: It determines how much of the compound is required to inhibit the enzyme's activity, typically expressed as the IC50 value.[11]

  • Understanding Mechanism: It reveals how the inhibitor interacts with the enzyme, for example, by competing with the natural substrate at the active site (competitive inhibition) or by binding to a different site (non-competitive or uncompetitive inhibition).[12][13]

This application note presents a generalized protocol that can be adapted for a wide range of enzymes. It is designed to guide the researcher through determining the IC50 and the kinetic mode of inhibition for 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid, or any novel small molecule inhibitor.

Pre-Assay Compound & System Preparation

Scientific integrity begins before the first measurement is taken. The quality of the data is directly dependent on the quality of the reagents and the characterization of the test compound.

2.1. Characterization of the Inhibitor
  • Purity: Ensure the purity of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid is >95% as determined by HPLC and NMR. Impurities can lead to confounding results.

  • Solubility: Determine the solubility of the compound in the final assay buffer. Many organic molecules are first dissolved in a solvent like dimethyl sulfoxide (DMSO). It is critical to ensure the final concentration of DMSO in the assay is low (typically <1%) and consistent across all wells to avoid solvent-induced artifacts.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

2.2. Enzyme and Substrate Considerations
  • Enzyme Purity and Activity: Use a highly purified enzyme preparation. Before initiating inhibition studies, confirm the enzyme is active under the planned assay conditions (pH, temperature, buffer components).[14] The enzyme concentration used in the assay should result in a linear reaction rate for the duration of the measurement.[15]

  • Substrate Selection: The ideal substrate is either the enzyme's natural substrate or a reliable surrogate that produces a measurable signal (e.g., change in absorbance or fluorescence).[7] For initial IC50 determination, the substrate concentration is typically set at or below its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[7][12]

General Assay Principles: Choosing the Right Method

Enzyme assays measure the rate of a reaction by monitoring either the depletion of a substrate or the formation of a product over time.[16] They are broadly categorized into two types.

  • Continuous Assays: These allow for real-time monitoring of the reaction progress.[17][18] They are often preferred for their simplicity and rich data output.[19] Examples include:

    • Spectrophotometric Assays: Measure changes in light absorbance. A classic example is monitoring the oxidation of NADH to NAD+ by the decrease in absorbance at 340 nm.[18]

    • Fluorometric Assays: Measure changes in fluorescence, which are generally more sensitive than absorbance-based assays.[18][20]

  • Discontinuous Assays: Involve stopping the reaction at specific time points and then measuring the concentration of substrate or product.[17][18][19] These methods, such as HPLC or radiometric assays, are used when a continuous signal is not feasible.[19]

For the purposes of this protocol, we will assume a continuous spectrophotometric assay performed in a 96-well microplate format, which is suitable for medium- to high-throughput analysis.[14]

Experimental Workflow Overview

The characterization of an enzyme inhibitor is a stepwise process. The following diagram illustrates the logical flow from initial potency determination to mechanistic studies.

G cluster_prep Phase 1: Preparation cluster_ic50 Phase 2: Potency cluster_moa Phase 3: Mechanism Compound Inhibitor Prep (Purity, Solubility, Stock) IC50_protocol Protocol I: IC50 Determination Compound->IC50_protocol Enzyme Enzyme/Substrate Prep (Activity Check, Km Determination) Enzyme->IC50_protocol IC50_data Data Analysis: Dose-Response Curve IC50_protocol->IC50_data IC50_value Result: IC50 Value IC50_data->IC50_value MOA_protocol Protocol II: Kinetic Study (Vary [S] and [I]) IC50_value->MOA_protocol Proceed if inhibition is confirmed MOA_data Data Analysis: Lineweaver-Burk Plot MOA_protocol->MOA_data MOA_value Result: Ki and MOA MOA_data->MOA_value

Caption: Overall workflow for inhibitor characterization.

Protocol I: Determination of IC50

The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[8][11][21] It is a standard measure of inhibitor potency.

5.1. Principle

A fixed concentration of enzyme and substrate are incubated with a range of inhibitor concentrations. The initial reaction rate is measured for each concentration. The rates are then normalized to a control reaction (without inhibitor), and the resulting percent inhibition is plotted against the logarithm of the inhibitor concentration to generate a sigmoidal dose-response curve from which the IC50 is determined.[7][21]

5.2. Materials & Reagents
  • Purified Enzyme

  • Enzyme Substrate

  • 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid (Inhibitor)

  • Assay Buffer (optimized for pH, ionic strength)

  • 100% DMSO

  • 96-well clear, flat-bottom microplate

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

5.3. Step-by-Step Methodology
  • Prepare Inhibitor Dilutions:

    • Create a serial dilution series of the inhibitor stock solution. A common approach is to perform a 1:3 or 1:5 serial dilution in 100% DMSO, covering a wide concentration range (e.g., from 100 µM to 1 nM).

    • Next, create an intermediate dilution plate by diluting each DMSO concentration into the assay buffer. This minimizes the final DMSO concentration in the assay.

  • Assay Setup (96-Well Plate):

    • Design the plate layout to include all necessary controls. This is a self-validating step.

      • 100% Activity Control: Enzyme + Substrate + Buffer with vehicle (DMSO). No inhibitor.

      • 0% Activity Control (Blank): Substrate + Buffer. No enzyme.

      • Test Wells: Enzyme + Substrate + Buffer with vehicle + Inhibitor at various concentrations.

    • Add a fixed volume of assay buffer to all wells.

    • Add the inhibitor dilutions (or vehicle for controls) to the appropriate wells.

    • Add a fixed volume of the enzyme solution to all wells except the blank.

    • Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at the optimal temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[6]

  • Initiate and Measure Reaction:

    • Initiate the reaction by adding a fixed volume of the substrate solution to all wells.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance (or fluorescence) kinetically (e.g., every 30 seconds for 10-20 minutes).

5.4. Data Analysis
  • Calculate Reaction Rates: For each well, determine the initial reaction rate (V₀) by plotting absorbance vs. time. The rate is the slope of the linear portion of this curve.[6]

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_control - Rate_blank))[22]

  • Generate Dose-Response Curve: Plot % Inhibition (Y-axis) versus log[Inhibitor] (X-axis).

  • Determine IC50: Fit the data to a four-parameter logistic equation (sigmoidal dose-response model) using graphing software (e.g., GraphPad Prism, Origin) to calculate the IC50 value.[7]

Parameter Description Typical Value
Enzyme Conc.Final concentration in wellDetermined by optimization
Substrate Conc.Final concentration in well≤ Km value
Inhibitor Conc.Final concentration rangee.g., 0.1 nM to 100 µM
DMSO Conc.Final concentration in well< 1%
TemperatureAssay temperature25°C, 30°C, or 37°C
Total VolumeFinal volume per well100 - 200 µL

Table 1: Typical parameters for an IC50 determination assay.

Protocol II: Elucidation of Mechanism of Action (MOA)

After confirming inhibitory activity, the next step is to determine the kinetic mechanism. This protocol helps distinguish between competitive, non-competitive, uncompetitive, and mixed inhibition.[6][12]

6.1. Principle

This experiment involves measuring the initial reaction rates across a matrix of varying substrate and inhibitor concentrations. By analyzing how the enzyme's kinetic parameters (Km and Vmax) change in the presence of the inhibitor, the MOA can be determined. This is often visualized using a double-reciprocal plot, known as a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[6][13]

6.2. Step-by-Step Methodology
  • Experimental Design:

    • Select a range of fixed inhibitor concentrations based on the previously determined IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50, 5x IC50).

    • For each fixed inhibitor concentration, measure the initial reaction rate over a range of substrate concentrations (e.g., 0.2x Km to 10x Km).

  • Assay Execution:

    • The plate setup and reaction procedure are similar to the IC50 assay.

    • For each inhibitor concentration, set up a series of wells with varying substrate concentrations.

    • Pre-incubate the enzyme and inhibitor.

    • Initiate the reactions by adding the different concentrations of substrate.

    • Measure the initial rates (V₀) kinetically.

6.3. Data Analysis & Interpretation
  • Michaelis-Menten Plots: For each inhibitor concentration, plot the initial rate (V₀) against the substrate concentration ([S]). Fit this data to the Michaelis-Menten equation to determine the apparent Vmax (Vmax,app) and apparent Km (Km,app).

  • Lineweaver-Burk Plots: Create a double-reciprocal plot (1/V₀ vs. 1/[S]) for each inhibitor concentration on the same graph.[6] The pattern of line intersections is diagnostic of the inhibition mechanism:

    • Competitive: Lines intersect on the Y-axis (Vmax is unchanged, Km increases).

    • Non-competitive: Lines intersect on the X-axis (Km is unchanged, Vmax decreases).

    • Uncompetitive: Lines are parallel (both Vmax and Km decrease proportionally).

    • Mixed: Lines intersect in the second or third quadrant, but not on an axis (both Vmax and Km are altered).

G cluster_plots Lineweaver-Burk Plot Interpretation (1/V vs 1/[S]) Comp Competitive (Intersect on Y-axis) NonComp Non-competitive (Intersect on X-axis) UnComp Uncompetitive (Parallel Lines)

Caption: Characteristic patterns of reversible inhibition on a Lineweaver-Burk plot.

  • Calculate Ki: The inhibition constant (Ki) is a true measure of the inhibitor's binding affinity and is more universal than the IC50.[21] It can be calculated from the changes in Km or Vmax using specific equations for each inhibition type. For competitive inhibition, the relationship is often described by the Cheng-Prusoff equation.[21]

Troubleshooting and Advanced Considerations
  • Compound Interference: High concentrations of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid may absorb light at the assay wavelength or be fluorescent, creating artifacts. Always run controls with the inhibitor but without the enzyme to check for this.[22]

  • Time-Dependent Inhibition: If the percentage of inhibition increases with longer pre-incubation times, it may indicate slow-binding or irreversible inhibition, which requires more complex kinetic models to analyze.[9][23]

  • Aggregating Inhibitors: Some compounds form aggregates at high concentrations that non-specifically inhibit enzymes. This can be tested by checking if the IC50 value is sensitive to the enzyme concentration or the addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100).[24]

Conclusion

This application note provides a foundational, two-part protocol for the characterization of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid as a potential enzyme inhibitor. By first establishing potency (IC50) and then elucidating the kinetic mechanism of action, researchers can generate the critical data needed to validate a compound's activity. This systematic approach, grounded in the principles of enzyme kinetics, ensures that the resulting data is both robust and interpretable, forming a solid basis for further drug discovery and development efforts.[1]

References
  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?[Link]

  • Patsnap Synapse. (2025). What is an Enzymatic Assay and How Does It Work?[Link]

  • Wikipedia. Enzyme assay. [Link]

  • Slideshare. (2015). Enzyme assay VII. [Link]

  • edX. IC50 Determination. [Link]

  • Unknown Source. ENZYME KINETICS AND INHIBITION. [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. PubMed. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • OMICS International. Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]

  • Fiveable. (2025). Enzyme kinetics and inhibition studies. [Link]

  • ResearchGate. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?[Link]

  • van den Berg, R. J. B. H. N., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. [Link]

  • Tipton, K. F., & Davey, G. P. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Wikipedia. IC50. [Link]

  • Wikipedia. Enzyme inhibitor. [Link]

  • Bio-protocol. (2025). Determination of IC50 for DPP4 inhibitor. [Link]

  • OUCI. (2021). A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • protocols.io. ACE-inhibitory activity assay: IC50. [Link]

  • Akula, N., et al. (2016). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PMC. [Link]

  • ACS Omega. (2024). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. [Link]

  • Hirayama, F., et al. (1995). Pyrrole butyric acid derivatives as inhibitors of steroid 5 alpha-reductase. PubMed. [Link]

  • MDPI. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. [Link]

  • Norman, M. H., et al. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed. [Link]

  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

  • Ibe, M., et al. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed. [Link]

  • MDPI. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. [Link]

  • Semantic Scholar. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. PMC. [Link]

  • Brass, E. P., & Fennessey, P. V. (1991). Inhibition of Hepatic propionyl-CoA Synthetase Activity by Organic Acids. Reversal of Propionate Inhibition of Pyruvate Metabolism. PubMed. [Link]

  • Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative... as a potassium-competitive acid blocker (P-CAB). PubMed. [Link]

  • ResearchGate. 3-Hydroxy-1H-pyrrol-2(5H)-one derivatives and their inhibitory activity. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with 3-(1-methyl-1H-pyrrol-3-yl)propanoic Acid

Welcome to the Application Scientist Support Portal. Working with pyrrole derivatives in biological assays often presents unique physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Working with pyrrole derivatives in biological assays often presents unique physicochemical challenges. 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid is characterized by a highly lipophilic N-methyl pyrrole core paired with a polar, ionizable propanoic acid tail. While this structural dichotomy is excellent for target binding, it frequently leads to aqueous solubility issues, causing underestimated biological activity, variable data, and false negatives in high-throughput screening (1)[1].

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate the solubility of this compound across both biochemical and cell-based assay platforms.

Diagnostic Workflow: Solubility Troubleshooting

Before altering your assay parameters, follow this logical decision tree to identify the root cause of precipitation and select the appropriate intervention.

SolubilityTroubleshooting Step1 Precipitation of Pyrrole Derivative Observed in Assay Medium Step2 Check Buffer pH Is pH > pKa (~4.8)? Step1->Step2 Step3 Adjust Buffer pH to 7.4 (Ionize Carboxylic Acid) Step2->Step3 No Step4 Identify Assay Type Step2->Step4 Yes Step3->Step4 Step5 Biochemical Assay (e.g., Enzyme Inhibition) Step4->Step5 Step6 Cell-Based Assay (e.g., MTT Cytotoxicity) Step4->Step6 Step7 Add 0.01-0.05% Tween-20 (Micellar Encapsulation) Step5->Step7 Step8 Add BSA or HP-β-CD (Carrier/Inclusion Complex) Step6->Step8 Step9 Validate Kinetic Solubility via Nephelometry Step7->Step9 Step8->Step9

Logical decision tree for troubleshooting and resolving small molecule solubility issues in biological assays.

Frequently Asked Questions & Mechanistic Troubleshooting

Q: Why does 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid precipitate immediately upon dilution from DMSO into my assay buffer? A: This phenomenon is known as a "solvent crash." In 100% DMSO, the lipophilic pyrrole core is completely solvated. When introduced to an aqueous environment, the thermodynamic solubility limit is often breached. More importantly, the propanoic acid moiety has a pKa of approximately 4.5–5.0. If your assay buffer lacks sufficient buffering capacity and the local pH drops near or below this pKa, the carboxylate group protonates. This neutralizes the molecule's only polar handle, drastically reducing aqueous solubility and triggering immediate aggregation. Always ensure your buffer is strongly poised at pH 7.4 before compound addition.

Q: How should I manage my DMSO stocks to prevent degradation and maintain kinetic solubility? A: DMSO is highly hygroscopic. Repeatedly opening stock vials allows atmospheric moisture to enter the solvent. Because water has a vastly different dielectric constant than DMSO, even small amounts of water can cause microscopic seed crystals of the pyrrole derivative to form in the stock tube. These invisible crystals act as nucleation sites, accelerating massive precipitation when transferred to your final assay. Solution: Prepare single-use aliquots of 10 mM to 30 mM stocks in anhydrous DMSO and store them at -20°C in a desiccator. Hydrophobic compounds are routinely stored at these concentrations, but freeze-thaw cycles must be strictly avoided (2)[2].

Q: What additives can I use to rescue solubility without interfering with my assay? A: The choice of additive is dictated by the assay format due to cellular toxicity limits:

  • Biochemical Assays: Non-ionic detergents like Tween-20 or Triton X-100 (0.01% - 0.05%) are ideal. They form micelles that encapsulate the hydrophobic N-methyl pyrrole ring, keeping the compound dispersed.

  • Cell-Based Assays: Detergents cannot be used above their critical micelle concentration (CMC) as they will lyse cell membranes (3)[3]. Instead, use carrier proteins like Bovine Serum Albumin (BSA) or cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins form a hydrophilic inclusion complex around the lipophilic core, enhancing solubility while remaining biologically inert during cytotoxicity evaluations (4)[4].

Quantitative Comparison of Solubility Enhancers

Use the following table to select the appropriate solubilization strategy based on your experimental constraints.

Solvent / Additive SystemMax Tolerated Assay Conc.Mechanism of SolubilizationPrimary Application Suitability
Anhydrous DMSO 1 - 2% (v/v) finalTotal solvation of lipophilic coreUniversal (Stock preparation only)
Aqueous Buffer (pH < 4.5) < 1 µMNone (Molecule is protonated/neutral)Not recommended (Causes crash)
Aqueous Buffer (pH 7.4) ~10 - 50 µMIonization of propanoic acid tailStandard baseline assays
Buffer + 0.05% Tween-20 ~100 - 500 µMMicellar encapsulation of pyrroleCell-free biochemical assays
Media + 5% HP-β-CD > 1 mMHydrophobic inclusion complexCell-based assays & In vivo models
Media + 0.1% BSA ~100 - 300 µMNon-specific hydrophobic bindingCell-based assays (Mimics serum)

Validated Experimental Protocols

To ensure data trustworthiness, protocols must be self-validating. The following methodologies include internal checks to confirm solubility before proceeding to biological evaluation.

Protocol A: Self-Validating Preparation of Aqueous Assay Solutions

Objective: To dilute 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid from DMSO into aqueous media without exceeding kinetic solubility limits.

  • Anhydrous Solvation: Dissolve the compound in anhydrous DMSO to create a 10 mM stock. Sonicate for 5 minutes in a water bath to ensure complete dissolution.

  • Buffer Pre-Conditioning: Prepare the target assay buffer (e.g., 50 mM HEPES, 150 mM NaCl) and adjust the pH strictly to 7.4. Crucial Step: Add any required solubility enhancers (e.g., 0.05% Tween-20) directly to the aqueous buffer before introducing the compound.

  • High-Shear Dilution: While vortexing the pre-conditioned aqueous buffer at medium speed, add the DMSO stock dropwise to achieve the final desired concentration (e.g., 100 µM, 1% DMSO final).

    • Causality: Rapid mechanical dispersion prevents localized supersaturation zones (high local DMSO/compound concentrations) that trigger irreversible nucleation.

  • Self-Validation Check: Centrifuge the final mixture at 10,000 × g for 10 minutes. Measure the UV absorbance of the supernatant at the compound's λmax. If the absorbance matches your theoretical concentration curve, the protocol is validated. A drop in expected absorbance indicates micro-precipitation has occurred.

Protocol B: Nephelometry-Based Kinetic Solubility Assessment

Objective: To determine the precise concentration at which the compound begins to precipitate in your specific assay buffer, preventing false negatives in downstream screening.

  • Serial Dilution: Prepare a 2-fold serial dilution of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid in 100% DMSO (e.g., from 10 mM down to 10 µM).

  • Assay Simulation: Transfer 2 µL of each DMSO stock into 198 µL of your target assay buffer in a 96-well clear-bottom plate. This simulates a 1% final DMSO concentration across a gradient of compound concentrations.

  • Thermodynamic Equilibration: Incubate the plate for 2 hours at room temperature to allow the solution to reach thermodynamic equilibrium.

  • Scattering Measurement: Measure light scattering using a nephelometer (or absorbance at 620 nm on a standard microplate reader).

    • Interpretation: A sharp inflection point (increase in scattering) indicates the kinetic solubility boundary has been breached, establishing the maximum viable concentration for your assay (5)[5].

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization Source: PubMed / NIH URL:[Link]

  • How to enhance drug solubility for in vitro assays? Source: ResearchGate URL:[Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development Source: PMC / NIH URL:[Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility Source: PubMed / NIH URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid

Welcome to the technical support guide for the synthesis of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are actively wo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with this molecule or similar pyrrole-based structures. Here, we move beyond simple protocols to address the common, yet often frustrating, challenges encountered during synthesis. This guide provides troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format. We will focus on a common and logical synthetic route: a two-step process involving the Friedel-Crafts acylation of 1-methylpyrrole with succinic anhydride, followed by reduction of the resulting ketoacid.

Problem 1: Low Yield and/or a Dark, Tarry Crude Product After Friedel-Crafts Acylation

You've reacted 1-methylpyrrole with succinic anhydride and a Lewis acid (e.g., AlCl₃), but the reaction mixture turned black, and the isolated product is a viscous, dark oil with a significantly lower-than-expected yield of the desired 4-(1-methyl-1H-pyrrol-3-yl)-4-oxobutanoic acid intermediate.

Possible Causes:
  • Pyrrole Polymerization: 1-methylpyrrole, like many electron-rich heterocycles, is highly susceptible to polymerization under strongly acidic conditions.[1] The Lewis acid catalyst, particularly in stoichiometric or excess amounts, can protonate the pyrrole ring, initiating a chain reaction that produces insoluble, dark-colored polypyrrolic tars.

  • Overheating: Friedel-Crafts acylations are exothermic. Poor temperature control can accelerate side reactions, including polymerization and decomposition of the starting material and product.

  • Moisture Contamination: Lewis acids like AlCl₃ react violently with water. The presence of moisture not only deactivates the catalyst but can also generate strong protic acids (like HCl), which are aggressive catalysts for pyrrole polymerization.

Suggested Solutions:
  • Choice of Lewis Acid: Switch to a milder Lewis acid. Ytterbium(III) triflate (Yb(OTf)₃) or Indium(III) chloride (InCl₃) are often effective for acylating sensitive substrates like pyrroles and require only catalytic amounts, reducing the overall acidity of the medium.[2]

  • Inverse Addition: Instead of adding the Lewis acid to the mixture of 1-methylpyrrole and succinic anhydride, try adding the pyrrole slowly to a pre-formed complex of the Lewis acid and succinic anhydride at low temperature (0 °C or below). This ensures the pyrrole is immediately consumed by the acylation agent rather than being exposed to a high concentration of free Lewis acid.

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and all solvents and reagents are rigorously anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Temperature Control: Maintain a low reaction temperature, typically between -10 °C and 10 °C, throughout the addition and reaction period. Use an ice-salt or dry ice-acetone bath for precise control.

Problem 2: NMR of the Acylated Product Shows a Mixture of Isomers

Your ¹H NMR spectrum of the crude 4-(1-methyl-1H-pyrrol-3-yl)-4-oxobutanoic acid shows two distinct sets of pyrrole proton signals, indicating the presence of both the desired 3-substituted product and an isomeric byproduct.

Possible Causes:
  • Competitive Acylation at C2 Position: Friedel-Crafts acylation of 1-methylpyrrole can occur at both the C2 and C3 positions. While the C3 position is often favored under certain conditions due to steric hindrance from the N-methyl group, acylation at the C2 position is a very common and often major side reaction, leading to the formation of 4-(1-methyl-1H-pyrrol-2-yl)-4-oxobutanoic acid.[3] The ratio of C2 to C3 substitution is highly dependent on the solvent, temperature, and Lewis acid used.[2]

Suggested Solutions:
  • Solvent and Catalyst Optimization: The regioselectivity of pyrrole acylation can be influenced by the reaction medium. Experiment with different solvents. For instance, using a milder catalyst like Yb(OTf)₃ in an ionic liquid has been reported to offer good yields, although regioselectivity must still be carefully monitored.[2] Nitromethane is another common solvent for these reactions.

  • Purification Strategy: The C2 and C3 isomers often have different polarities.

    • Column Chromatography: Careful column chromatography on silica gel is the most reliable method for separating these isomers. A gradient elution system (e.g., hexane/ethyl acetate, gradually increasing the ethyl acetate concentration) is recommended.

    • Recrystallization: If the desired C3 isomer is a solid and the C2 isomer is an oil or has different solubility, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/hexane) may be effective.

Problem 3: Incomplete Reduction of the Ketoacid Intermediate

After performing a Wolff-Kishner or Clemmensen reduction on 4-(1-methyl-1H-pyrrol-3-yl)-4-oxobutanoic acid, your analytical data (TLC, LC-MS, or NMR) indicates the presence of unreacted starting material or a partially reduced alcohol intermediate.

Possible Causes:
  • Insufficiently Harsh Conditions (Wolff-Kishner): The Wolff-Kishner reduction requires very high temperatures (180-200 °C) and strongly basic conditions (e.g., KOH in diethylene glycol). If the temperature is too low or the reaction time is too short, the reaction may not go to completion.

  • Catalyst Poisoning (Clemmensen): The Clemmensen reduction uses amalgamated zinc (Zn(Hg)) in strong acid (HCl). The catalyst can be deactivated by impurities. Furthermore, the strongly acidic conditions are often incompatible with the acid-sensitive pyrrole ring, leading to polymerization.[1] For this reason, the Wolff-Kishner is generally preferred for pyrrole substrates.

  • Formation of a Stable Hydrazone (Wolff-Kishner): The first step of the Wolff-Kishner reduction is the formation of a hydrazone. Under insufficiently basic or hot conditions, this intermediate may be stable and fail to eliminate N₂ to form the desired methylene group.

Suggested Solutions:
  • Optimize Wolff-Kishner Conditions: Ensure the reaction temperature reaches at least 180 °C. A setup that allows for the distillation of water formed during the reaction can help drive the equilibrium towards the product. Ensure a sufficient excess of both hydrazine and the base (KOH or NaOH) is used.

  • Alternative Reduction Methods: Consider catalytic hydrogenation. Using a catalyst like Palladium on Carbon (Pd/C) under a hydrogen atmosphere can effectively reduce the ketone to a methylene group. This method often proceeds under milder conditions than the Wolff-Kishner reduction. However, care must be taken to avoid reduction of the pyrrole ring itself, which can occur under harsh hydrogenation conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in the final 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid product?

A1: The most common byproducts originate from intermediates or side reactions throughout the synthesis. The table below summarizes the most likely impurities.

Byproduct NameStructureOriginKey Analytical Signature (¹H NMR)
4-(1-methyl-1H-pyrrol-2-yl)-4-oxobutanoic acid Isomeric product from Friedel-Crafts acylation at C2.Distinct set of three pyrrole proton signals, different from the C3 isomer.
4-(1-methyl-1H-pyrrol-3-yl)-4-oxobutanoic acid Unreacted intermediate from incomplete ketone reduction.Signal for the keto-methylene protons (adjacent to C=O) around 2.8-3.2 ppm.
4-(1-methyl-1H-pyrrol-3-yl)-4-hydroxybutanoic acid Partially reduced intermediate.Carbinol proton signal (CH-OH) around 4.5-5.0 ppm.
Polypyrrolic Oligomers/Polymers Variable polymeric structuresAcid-catalyzed polymerization of 1-methylpyrrole.Broad, unresolved signals in the baseline of the NMR spectrum; dark, tarry appearance.[1]
Ester Precursor (if applicable) Incomplete hydrolysis of an ester intermediate (e.g., ethyl ester).Signals for the ester alkyl group (e.g., triplet and quartet for ethyl ester).

(Note: Placeholder images are used. In a real scenario, chemical drawing software would generate these.)

Q2: My synthesis starts from an ester, ethyl 3-(1-methyl-1H-pyrrol-3-yl)propanoate. What are the key challenges during the final hydrolysis step?

A2: The primary challenge in hydrolyzing the ester to the final carboxylic acid is achieving complete conversion without degrading the pyrrole ring.

  • Acid-Catalyzed Hydrolysis: Using strong acids (e.g., refluxing HCl or H₂SO₄) can lead to pyrrole polymerization or other acid-catalyzed decomposition pathways.[1] If this method is used, milder conditions (e.g., lower temperature, shorter reaction time) should be attempted first.

  • Base-Mediated Hydrolysis (Saponification): This is generally the preferred method. Using LiOH, NaOH, or KOH in a mixture of water and a co-solvent like methanol or THF at room temperature or with gentle heating is usually effective. The main byproduct here is simply unreacted starting ester. The reaction is typically clean, and the product is isolated after an acidic workup to protonate the carboxylate salt. The main challenge is ensuring sufficient reaction time for complete conversion, which can be monitored by TLC or LC-MS.[4]

Q3: Can you provide a standard protocol for the acylation and reduction steps?

A3: The following are representative, non-optimized protocols that serve as a starting point for development.

Protocol 1: Friedel-Crafts Acylation of 1-Methylpyrrole
  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM) and succinic anhydride (1.1 equivalents).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the resulting suspension for 15 minutes.

  • In a separate flask, dissolve 1-methylpyrrole (1.0 equivalent) in anhydrous DCM.

  • Add the 1-methylpyrrole solution dropwise to the cooled AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, slowly and carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketoacid.

  • Purify via column chromatography or recrystallization.

Protocol 2: Wolff-Kishner Reduction
  • In a round-bottom flask equipped with a reflux condenser, combine the crude 4-(1-methyl-1H-pyrrol-3-yl)-4-oxobutanoic acid (1.0 equivalent), diethylene glycol, and potassium hydroxide (KOH, 4-5 equivalents).

  • Heat the mixture to dissolve the solids.

  • Add hydrazine hydrate (4-5 equivalents) and heat the mixture to reflux (approx. 130-140 °C) for 2 hours.

  • Reconfigure the apparatus for distillation and carefully distill off water and excess hydrazine until the internal temperature reaches 190-200 °C.

  • Maintain the mixture at reflux (approx. 190-200 °C) for an additional 3-4 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous solution to pH 2-3 with concentrated HCl while cooling in an ice bath.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude propanoic acid.

Section 3: Visualizing Byproduct Formation

The following diagram illustrates the primary synthetic pathway and the key points where common byproducts are generated.

Synthesis_Byproducts NMP 1-Methylpyrrole inv1 NMP->inv1 SA Succinic Anhydride SA->inv1 Keto_C3 Intermediate: 4-(1-methyl-1H-pyrrol-3-yl) -4-oxobutanoic acid inv2 Keto_C3->inv2 Final_Product Final Product: 3-(1-methyl-1H-pyrrol-3-yl) propanoic acid Polymer Byproduct: Polypyrrole Tar Keto_C2 Byproduct: 4-(1-methyl-1H-pyrrol-2-yl) -4-oxobutanoic acid Incomplete_Red Byproduct: Unreacted Ketoacid inv1->Keto_C3 Step 1: Friedel-Crafts Acylation (AlCl₃) inv1->Polymer Side Reaction: Acid-Catalyzed Polymerization inv1->Keto_C2 Side Reaction: C2 Acylation inv2->Final_Product Step 2: Wolff-Kishner Reduction inv2->Incomplete_Red Side Reaction: Incomplete Reduction

Caption: Synthetic pathway and major byproduct formation points.

References

  • Van Leusen, A. M., et al. (1972). Synthesis of 3-substituted pyrrole derivatives from Tosylmethyl isocyanides and electron-deficient alkenes. Tetrahedron Letters, 13(23), 2369-2372.
  • Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.
  • Banik, B. K., et al. (2003). Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry, 69(1), 213-216. Available at: [Link]

  • Wikipedia. (2023). Paal–Knorr synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Available at: [Link]

  • Su, W., Wu, C., & Su, H. (2005). Ytterbium(III) Trifluoromethanesulfonate Catalyzed Friedel—Crafts Acylation of 1-Methylpyrrole in Ionic Liquid. Journal of Chemical Research, 2005(4), 247-248. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • European Patent Office. (1998). Hydrolysis of methyl esters for production of fatty acids. EP 0675867B1. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 3-(1-methyl-1H-pyrrol-3-yl)propanoic Acid in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing stability issues when working with functionalized pyrroles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing stability issues when working with functionalized pyrroles. 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid is a highly versatile building block in drug development, but its unique structural features—an electron-rich N-methylpyrrole ring coupled with a mildly acidic propanoic acid side chain—make it notoriously unstable in standard solution preparations.

This guide is designed to provide you with field-proven insights, self-validating protocols, and the mechanistic causality required to maintain the structural integrity of your compound throughout your experimental workflows.

Part 1: Diagnostic Troubleshooting Matrix

Before diving into the mechanisms, use this diagnostic matrix to identify the root cause of your specific stability issue.

Visual / Analytical SymptomPrimary Degradation PathwayRoot CauseCorrective Action
Solution turns yellow/brown/black Acid-catalyzed polymerizationUnbuffered solution self-acidifying (pH < 5.0)Buffer solution to pH 7.4–8.0 to deprotonate the carboxylic acid.
Loss of monomer peak on LC-MS Oxidative ring-openingExposure to dissolved O₂ or trace transition metalsDegas solvents; add 1 mM Ascorbic Acid or EDTA.
Precipitate formation over time Cross-linking / OligomerizationHigh stock concentration driving intermolecular attackStore at lower concentrations; aliquot to avoid freeze-thaw cycles.
Rapid degradation in organic stock Photo-oxidationExposure to ambient UV/Vis light during storageUse amber vials; store at -20°C under an Argon headspace.

Part 2: Deep-Dive FAQs (Mechanisms & Causality)

Q1: Why does my aqueous solution of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid progressively darken at room temperature? A1: The darkening is a visual signature of conjugated polypyrrole oligomer formation[1]. This molecule poses a dual threat to its own stability. The propanoic acid moiety has a pKa of approximately 4.8[2]. In an unbuffered aqueous solution, the compound self-acidifies the environment. The electron-rich N-methylpyrrole ring is highly susceptible to electrophilic attack[3]. The acidic conditions protonate the pyrrole ring (typically at the highly reactive C2 or C5 positions), turning it into a reactive electrophile that attacks unprotonated monomers. This initiates a rapid intermolecular polymerization cascade[4].

Q2: What is the optimal pH for aqueous stock solutions, and why? A2: The optimal pH is strictly between 7.4 and 8.5 . Pyrrole derivatives demonstrate excellent hydrolytic and chemical stability at physiological or slightly alkaline pH, whereas acidic environments trigger rapid degradation[5]. By buffering the solution to pH > 7.4, the propanoic acid moiety is fully deprotonated into a propanoate anion. This prevents self-acidification and completely halts the acid-catalyzed oligomerization pathway.

Q3: Can I use standard organic solvents (like DMSO or Methanol) for stock solutions? A3: Yes, but standard "benchtop" solvents are insufficient. DMSO is a common choice, but it is hygroscopic and can act as an oxidant over time if it absorbs water and oxygen. If using DMSO, it must be anhydrous, thoroughly degassed, and stored at -20°C[6]. Methanol should be avoided for long-term storage as it can slowly form methyl esters with the propanoic acid side chain. Degassed Acetonitrile or carefully buffered aqueous solutions (e.g., 50 mM Phosphate buffer) are preferred for long-term analytical stability.

Q4: Which antioxidants or stabilizers are recommended to prevent auto-oxidation? A4: The pyrrole ring is sensitive to auto-oxidation driven by dissolved oxygen and catalyzed by light or trace metals[3][7]. For aqueous solutions, adding a radical scavenger like Ascorbic Acid (0.1% to 1%) or a chelator like EDTA (1 mM) is highly effective at stabilizing the pyrrole ring against oxidative degradation[8][9]. For organic stock solutions, adding 0.01% BHT (Butylated hydroxytoluene) will intercept radical chain reactions.

Part 3: Mechanistic & Workflow Visualizations

Understanding the competing degradation pathways is critical for implementing the correct stabilization strategy.

Degradation cluster_acid Acid-Catalyzed Polymerization cluster_ox Oxidative Degradation Monomer 3-(1-methyl-1H-pyrrol-3-yl) propanoic acid Protonated Protonated Pyrrole (Electrophile) Monomer->Protonated Low pH (< 5.0) Self-acidification Radical Pyrrole Radical Cation Monomer->Radical O2, UV Light, Trace Metals Polymer Polypyrrole Oligomers (Dark/Insoluble) Protonated->Polymer Nucleophilic Attack by Monomer OxProducts Ring-Opened/Crosslinked Products Radical->OxProducts Radical Coupling

Fig 1. Competing degradation pathways of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid in solution.

Workflow Step1 1. Solvent Degassing Step2 2. Buffer Addition (pH 7.5-8.0) Step1->Step2 Step3 3. Dissolve Compound Step2->Step3 Step4 4. Add Scavenger (Ascorbic Acid) Step3->Step4 Step5 5. Aliquot & Argon Purge Step4->Step5 Step6 6. Store at -20°C in Dark Step5->Step6

Fig 2. Optimized workflow for preparing highly stable pyrrole-derivative stock solutions.

Part 4: Self-Validating Experimental Protocols

To guarantee experimental reproducibility, utilize the following self-validating protocols. These methods build in analytical checkpoints so you can confidently verify the integrity of your compound before proceeding to downstream biological or chemical assays.

Protocol 1: Preparation of a 10 mM Ultra-Stable Aqueous Stock Solution

This protocol neutralizes the self-acidifying propanoic acid group and protects the pyrrole ring from ambient oxidation.

  • Solvent Preparation: Prepare a 50 mM Potassium Phosphate buffer. Adjust the pH to 7.8 using KOH.

  • Degassing: Sparge the buffer with high-purity Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Stabilizer Addition: Add L-Ascorbic Acid to the buffer to achieve a final concentration of 1 mM. Re-verify the pH remains ~7.8.

  • Dissolution: Weigh the required amount of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid into an amber glass vial. Slowly add the degassed buffer to achieve a 10 mM concentration. Vortex gently until fully dissolved.

  • Aliquoting & Storage: Divide the solution into single-use aliquots (e.g., 100 µL) in amber microcentrifuge tubes. Blanket the headspace of each tube with Argon gas before sealing. Store immediately at -20°C.

Protocol 2: LC-MS/UV Stability Validation Assay

Use this protocol to validate the stability of your stock solution prior to critical experiments.

  • Sample Preparation: Dilute a 10 µL aliquot of your stock solution to 100 µM using degassed HPLC-grade water.

  • Chromatography: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Note: The brief exposure to formic acid during the LC run is acceptable and will not cause immediate polymerization.

  • Detection & Validation:

    • Monitor UV absorbance at 254 nm (monomer detection) and 450 nm (polymer/oligomer detection).

    • Pass Criteria: A single sharp peak at 254 nm with the correct m/z [M+H]+ corresponding to the intact mass. The baseline at 450 nm must remain flat. Any broad peaks at 450 nm indicate that acid-catalyzed oligomerization has occurred, and the stock should be discarded.

Part 5: References

  • ACS Omega. "Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol". acs.org.[Link]

  • LookChem. "Cas 96-54-8, N-Methyl pyrrole Chemical Properties". lookchem.com.[Link]

  • ResearchGate. "Preliminary Determination of Hydrolytic Stability of a Pyrrole-Based Hydrazide and Its Hydrazone". researchgate.net. [Link]

  • Wikipedia. "Pyrrole - Reaction of pyrrole with electrophiles". wikipedia.org.[Link]

  • ResearchGate. "Electrocatalytic Oxidation of Ascorbic Acid at Polypyrrole Thin Film". researchgate.net. [Link]

  • NIH PMC. "Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones". nih.gov.[Link]

Sources

Optimization

Technical Support Center: Crystallization of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid

Introduction Welcome to the technical support guide for the crystallization of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid. As a key intermediate in various synthetic pathways, obtaining this compound in high purity is cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the crystallization of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid. As a key intermediate in various synthetic pathways, obtaining this compound in high purity is critical. Crystallization is the primary method for its purification, but the process can present several challenges, from oiling out to poor crystal formation. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and foundational knowledge to help you overcome common hurdles and achieve high-quality, crystalline material. As Senior Application Scientists, we have compiled field-proven insights and grounded them in established chemical principles to ensure your success.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization process. Each answer provides an explanation of the underlying causes and a set of actionable solutions.

Q1: My compound oiled out instead of crystallizing. What is happening and what should I do?

A1: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid (an "oil") rather than a solid crystal. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound, or when there are significant impurities present which cause a melting point depression.[1][2] The resulting oil is often an impure, supercooled liquid that is difficult to solidify into a crystalline form.

Core Causality & Solutions:

  • High Solute Concentration & Rapid Cooling: The solution is too concentrated, causing the compound to precipitate too quickly at a high temperature.

    • Solution: Re-heat the mixture to redissolve the oil. Add a small amount (1-5% of total volume) of the hot solvent to decrease the saturation level. Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it within a larger beaker (to create an air jacket) can effectively slow down the cooling process.[2][3] Slow cooling provides molecules the necessary time to orient themselves into an ordered crystal lattice.[4]

  • Inappropriate Solvent Choice: The boiling point of your chosen solvent may be too high relative to the melting point of your compound.

    • Solution: Select a solvent with a lower boiling point or use a co-solvent system. Introducing a miscible "anti-solvent" (in which the compound is poorly soluble) at a slightly elevated temperature can sometimes promote crystallization over oiling.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the eutectic mixture.

    • Solution: If you suspect impurities, especially colored ones, try a hot filtration step with activated charcoal before crystallization.[3] If oiling persists, it may be necessary to purify the crude material by another method, such as column chromatography, before attempting recrystallization.[2]

Q2: No crystals are forming, even after the solution has cooled to room temperature or below. How can I induce crystallization?

A2: The failure of crystals to form indicates that the solution has entered a stable, supersaturated state where the kinetic barrier for nucleation (the formation of the initial crystal seeds) has not been overcome.[2][5] This is a common issue, especially with highly purified compounds.

Inducement Protocols:

  • Mechanical Agitation (Scratching): Gently scratching the inside surface of the flask at the air-liquid interface with a glass rod can induce nucleation. The micro-scratches on the glass provide high-energy sites that act as templates for crystal formation.[2][3]

  • Seeding: If you have a small crystal of pure 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid, add it to the supersaturated solution. A "seed crystal" serves as a perfect template, bypassing the initial nucleation energy barrier and promoting crystal growth.[1][6]

  • Reducing Solvent Volume: It is possible that too much solvent was used, preventing the solution from becoming sufficiently supersaturated upon cooling.[2] Gently heat the solution and evaporate a portion of the solvent, then attempt to cool it again.

  • Drastic Cooling (Shock Cooling): Place the flask in an ice/salt or dry ice/acetone bath for a short period. While rapid cooling can sometimes lead to the formation of smaller crystals, it can be an effective way to force nucleation when other methods fail.[2] Once small crystals appear, allow the solution to warm slightly and then cool slowly to improve crystal quality.

Q3: The crystallization happened too quickly, resulting in a fine powder or very small needles. How can I get larger, more well-defined crystals?

A3: The formation of small crystals or powders is typically due to a very high rate of nucleation compared to the rate of crystal growth.[7][8] When too many nuclei form at once, they compete for the limited amount of solute, and none can grow to a significant size. This is often caused by excessively high supersaturation or rapid cooling.[1]

Strategies for Promoting Crystal Growth:

  • Decrease the Rate of Cooling: This is the most critical factor. Slow, controlled cooling keeps the solution in the "metastable zone" for longer, where crystal growth is favored over new nucleation.[7] Use the insulation methods described in A1.

  • Reduce Supersaturation: Use slightly more hot solvent than the minimum required to dissolve the compound. This ensures that saturation is reached at a lower temperature, slowing the process.[1]

  • Minimize Agitation: While scratching can induce nucleation, constant or vigorous stirring can promote the formation of many small crystals.[8] Once nucleation begins, the flask should be left undisturbed in a vibration-free location.[4]

  • Utilize a Co-Solvent System: Crystallizing from a binary solvent system can sometimes moderate the rate of saturation. Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (anti-solvent) at a slightly elevated temperature until the solution becomes faintly turbid. Then, add a drop or two of the "good" solvent to clarify and allow it to cool slowly.

Experimental Workflows & Data

Logical Troubleshooting Flow

The following diagram outlines a systematic approach to troubleshooting common crystallization issues.

G cluster_oil Troubleshoot Oiling Out cluster_no_xtal Induce Nucleation start Start: Dissolve Compound in Minimum Hot Solvent cool Cool Solution Slowly start->cool check Crystals Form? cool->check success Success: Isolate Crystals check->success Yes oil Issue: 'Oiling Out' check->oil No (Oil) no_xtal Issue: No Crystals Form check->no_xtal No (Clear Solution) reheat Re-heat & Add More Solvent oil->reheat scratch Scratch Flask no_xtal->scratch slow_cool Cool Slower reheat->slow_cool slow_cool->cool Retry seed Add Seed Crystal scratch->seed evap Reduce Solvent seed->evap evap->cool Retry

Caption: A flowchart for troubleshooting common crystallization problems.

Solvent Selection Guide

Choosing the right solvent is crucial. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a carboxylic acid like 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid, both polarity and hydrogen bonding capacity are important considerations.[4][9]

SolventBoiling Point (°C)Polarity (Dielectric Const.)Hydrogen BondingNotes & Suitability
Water 10080.1Donor & AcceptorMay be suitable, especially if the compound has sufficient polarity. Often used in co-solvent systems with alcohols.
Ethanol 7824.5Donor & AcceptorGood general-purpose solvent for polar compounds. Can sometimes be too good a solvent, leading to low yields.
Isopropanol 8219.9Donor & AcceptorSimilar to ethanol but less polar; may offer better recovery.
Ethyl Acetate 776.0Acceptor OnlyA moderately polar solvent that is often a good starting point for carboxylic acids.
Toluene 1112.4NoneA non-polar solvent. Less likely to be a primary solvent but can be effective as an anti-solvent.
Acetone 5620.7Acceptor OnlyDissolves many organics but its low boiling point can lead to rapid evaporation and crashing out.
Acetonitrile 8237.5Acceptor OnlyA polar aprotic solvent; can be a good choice.[10]

Frequently Asked Questions (FAQs)

Q1: How do I systematically select the best solvent for crystallization?

A1: A systematic approach involves small-scale solubility testing. Place approximately 10-20 mg of your crude compound into several small test tubes. Add a potential solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at room temperature. Heat the tubes that show poor room-temperature solubility. If the compound dissolves completely upon heating and then precipitates upon cooling, you have found a promising solvent. The best choice will provide a high recovery of pure crystals upon cooling.[3]

Workflow for Solvent Screening

G cluster_heat Heating Step start Select 4-6 Test Solvents add_rt Add Solvent Dropwise at RT start->add_rt check_sol Soluble at RT? add_rt->check_sol heat Heat to Boiling check_sol->heat No bad_too_sol Discard: Too Soluble check_sol->bad_too_sol Yes check_sol_hot Soluble when Hot? heat->check_sol_hot cool Cool to RT & Below check_sol_hot->cool Yes bad_insol Discard: Insoluble check_sol_hot->bad_insol No check_xtal Crystals Form? cool->check_xtal good Good Candidate check_xtal->good Yes

Caption: A step-by-step workflow for selecting an appropriate crystallization solvent.

Q2: What is supersaturation and why is it important to control?

A2: Supersaturation is a non-equilibrium state where a solution contains more dissolved solute than it would under normal equilibrium conditions.[3] It is the essential driving force for crystallization. As a hot, saturated solution cools, its solubility decreases, but the solute may remain in solution, creating a supersaturated state. This state is thermodynamically unstable. The level of supersaturation dictates whether nucleation or crystal growth will dominate. Gentle supersaturation, achieved through slow cooling, favors the growth of existing crystals, leading to larger, higher-purity material.[8]

Q3: Can polymorphism be an issue with this compound?

References

  • SATHEE. (n.d.). Chemistry Crystallization.
  • BenchChem. (2025). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds.
  • Jones, A. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • McPherson, A. (2011). The Role of Small Molecule Additives and Chemical Modification in Protein Crystallization.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia.
  • University of Missouri-St. Louis. (n.d.). Factors Affecting Crystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Kumar, L., & Bansal, A. K. (2014). Factors Affecting Crystallization. ResearchGate. Retrieved from [Link]

  • University of Sherbrooke. (n.d.). Guide for crystallization.
  • Quora. (2017, April 5). What should I do if crystallisation does not occur?.
  • Matiichuk, V. V., et al. (2025). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies.

Sources

Troubleshooting

Technical Support Center: Purification of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid

Welcome to the technical support center for the purification of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges in achieving the desired purity. This molecule's unique amphoteric nature, possessing both a basic pyrrole ring and an acidic carboxylic acid group, presents specific purification hurdles. This resource provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind each recommended step.

Understanding the Core Challenge: An Amphoteric Zwitterion

The primary difficulty in purifying 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid lies in its ability to exist in multiple protonation states depending on the pH of its environment. It can act as both an acid (donating a proton from its carboxyl group) and a base (accepting a proton at the pyrrole nitrogen). At a specific pH, known as the isoelectric point (pI), the molecule will carry both a positive and a negative charge, forming a zwitterion with a net charge of zero.[1][2] This behavior profoundly impacts its solubility and chromatographic interactions, making standard purification protocols often ineffective.

Table 1: Estimated Physicochemical Properties of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid

PropertyEstimated ValueRationale & Significance for Purification
Molecular FormulaC₈H₁₁NO₂Used for mass spectrometry confirmation.
Molecular Weight153.18 g/mol Essential for calculating molar equivalents and reaction yields.
pKa (Carboxylic Acid)~4.5Below this pH, the carboxyl group is primarily protonated (neutral). Above this pH, it is deprotonated (negative charge).
pKa (Pyrrole Conjugate Acid)~2.5-3.5The N-methylpyrrole ring is a weak base. Below this pH, the nitrogen is protonated (positive charge).
Isoelectric Point (pI)~3.5-4.0Calculated as the average of the two pKa values.[3][4][5] At this pH, the molecule is least soluble in water, a critical parameter for precipitation/crystallization.
AppearanceSolidOften isolated as a solid, though impurities can cause it to be an oil.[6]

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily substance. What are the likely impurities?

A1: The dark color suggests the presence of oxidized or polymerized pyrrole species, a common issue with pyrrole-containing compounds which can be sensitive to air and light.[7] The oily consistency is often due to residual solvents or the presence of non-polar impurities from the synthesis, such as unreacted starting materials or side-products. A common synthetic precursor is a tert-butyl ester, and incomplete hydrolysis can leave behind the corresponding ester impurity.[8][9]

Table 2: Common Impurities and Diagnostic Signals

Impurity TypePotential Structure/SourceDiagnostic Evidence (e.g., ¹H NMR)
Starting Material e.g., tert-butyl 3-(1-methyl-1H-pyrrol-3-yl)propanoateA large singlet around 1.4-1.5 ppm corresponding to the t-butyl group.
Regioisomer e.g., 3-(1-methyl-1H-pyrrol-2-yl)propanoic acidDifferent aromatic splitting patterns and chemical shifts for the pyrrole protons.[10]
Oxidation/Polymerization Complex polymeric structuresBroad, unresolved peaks in the NMR baseline and a visible dark color.
Residual Solvent e.g., DMF, THF, Ethyl AcetateCharacteristic solvent peaks in the ¹H NMR spectrum.

Q2: I'm losing most of my product during a standard acid-base extraction. Why?

A2: This is the most common issue and is directly related to the compound's amphoteric nature. Using a strong base (like NaOH) will deprotonate the carboxylic acid, making the molecule water-soluble as expected. However, when you acidify the aqueous layer to a low pH (e.g., pH 1-2 with strong HCl) to re-protonate the carboxylic acid, you also protonate the basic pyrrole ring. The resulting positively charged species can remain soluble in the aqueous layer, preventing it from partitioning back into the organic solvent and leading to very low recovery.[11][12][13] The key is to adjust the pH precisely to the isoelectric point (pI).

Q3: My compound won't crystallize and remains an oil. What can I do?

A3: This is typically caused by impurities that disrupt the formation of a crystal lattice. The presence of residual solvents or closely related structural isomers can inhibit crystallization. First, ensure your product is reasonably pure (>90%) by another method (like chromatography). If purity is high, techniques like trituration with a non-polar solvent (e.g., hexanes or diethyl ether) can help induce solidification by washing away minor oily impurities. Alternatively, co-crystallization with a suitable co-former, a technique used for zwitterionic compounds like amino acids, could be explored.[14][15]

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to overcoming specific purification challenges.

Problem 1: Low Recovery After Acid-Base Extraction
  • Root Cause: Incorrect pH adjustment during the workup fails to bring the molecule to its point of minimum water solubility (the isoelectric point).

  • Solution: Implement a pH-controlled precipitation/extraction protocol. Instead of acidifying to a very low pH, carefully adjust the pH of the aqueous layer to the estimated pI (~3.5-4.0).

G cluster_0 Acid-Base Extraction Workflow A Crude Product in Organic Solvent (e.g., EtOAc) B Add aq. NaHCO₃ (pH ~8.5) Shake and Separate Layers A->B C Aqueous Layer (Contains Deprotonated Product) B->C Product moves to aqueous D Organic Layer (Contains Neutral Impurities) B->D Impurities remain E Critical Step: Slowly add 1M HCl to Aqueous Layer with vigorous stirring C->E F Monitor pH continuously E->F G Product Precipitates at pI (pH ~3.5-4.0) F->G Stop at pI H Filter solid product OR Extract with Organic Solvent G->H I Pure Product H->I G cluster_1 Chromatography Troubleshooting start Crude Product with Persistent Impurities decision Standard Silica Gel (e.g., Hex/EtOAc) shows poor separation? start->decision path1 Modify Mobile Phase decision->path1 Yes path2 Change Stationary Phase decision->path2 Yes sol1 Add 0.5% Acetic Acid to DCM/MeOH mobile phase path1->sol1 sol2 Use Reversed-Phase (C18) column with H₂O/ACN + 0.1% Formic Acid path2->sol2 end High Purity Product sol1->end sol2->end

Sources

Optimization

Technical Support Center: Scale-Up Challenges for the Production of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid....

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during production, moving from lab-scale synthesis to pilot-plant production.

Overview of the Synthetic Challenge

The synthesis of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid presents a unique set of challenges primarily centered on controlling regioselectivity during the key C-C bond-forming step and ensuring the stability of the pyrrole ring throughout the process. Pyrrole and its derivatives are electron-rich aromatic systems prone to polymerization and oxidation under harsh conditions, and their substitution reactions require careful optimization to achieve the desired isomer.[1]

The most common and industrially viable synthetic route involves a two-step process:

  • Friedel-Crafts Acylation: Reaction of N-methylpyrrole with succinic anhydride to form the intermediate, 4-(1-methyl-1H-pyrrol-3-yl)-4-oxobutanoic acid.

  • Reduction: Selective reduction of the ketone in the intermediate to yield the final propanoic acid derivative.

This guide is structured around the practical issues that arise during these two critical stages and the subsequent purification and scale-up.

Core Synthetic Pathway & Key Transformations

The overall workflow is designed to maximize yield and purity while ensuring process safety and scalability.

Caption: Overall synthetic workflow for 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid.

Part 1: Friedel-Crafts Acylation - Troubleshooting & FAQs

This electrophilic aromatic substitution is the most critical and challenging step. The primary goal is to achieve selective acylation at the C3 position of the pyrrole ring, as the C2 position is electronically favored and can lead to significant isomeric impurity.

Q1: My Friedel-Crafts reaction yield is very low, and I'm recovering mostly starting material or a black tar. What's going wrong?

A1: Low yield in this reaction is typically traced back to three main issues: catalyst deactivation, substrate polymerization, or improper reaction setup.

  • Causality - Catalyst Deactivation: Friedel-Crafts reactions require strong Lewis acids (e.g., AlCl₃), which are extremely sensitive to moisture. Any water in the solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive. The succinic anhydride and the resulting ketoacid product both contain carbonyl groups that can complex with the Lewis acid, often requiring more than stoichiometric amounts of the catalyst.

  • Causality - Substrate Polymerization: N-methylpyrrole is an electron-rich heterocycle that is highly susceptible to polymerization under the strongly acidic conditions of a classic Friedel-Crafts reaction. This is often the source of the "black tar." The reaction must be kept at a low temperature (0 °C or below) during the addition of the Lewis acid to minimize this side reaction.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven (120 °C) overnight. Use a freshly opened bottle of anhydrous solvent (e.g., Dichloromethane, 1,2-Dichloroethane). Use high-purity N-methylpyrrole and succinic anhydride.

    • Optimize Catalyst Stoichiometry: Start with at least 1.5-2.0 equivalents of AlCl₃ relative to the succinic anhydride. The catalyst complexes with both the anhydride and the product.

    • Strict Temperature Control: Pre-cool the solution of N-methylpyrrole and succinic anhydride in the reaction solvent to 0 °C in an ice-salt bath. Add the Lewis acid portion-wise over an extended period (e.g., 1-2 hours), ensuring the internal temperature does not rise above 5 °C.

    • Monitor with In-Process Controls (IPCs): After the addition is complete and the reaction has stirred for the designated time, take a small aliquot, quench it carefully with ice-cold water, extract with an organic solvent, and analyze by TLC or HPLC to check for product formation and consumption of starting material before proceeding with the full work-up.

Q2: My main product is the C2-acylated isomer, not the desired C3. How can I improve regioselectivity?

A2: This is the classic challenge for electrophilic substitution on N-alkylpyrroles. The C2 position is kinetically favored due to better stabilization of the cationic intermediate (Wheland intermediate). Achieving C3 selectivity requires exploiting steric hindrance or using alternative catalytic systems.

  • Causality - Electronic Effects: The nitrogen atom's lone pair strongly activates the pyrrole ring towards electrophilic attack, with the highest electron density at the C2 position.

  • Strategies for C3 Selectivity:

    • Bulky Lewis Acids: While less common, employing a bulkier Lewis acid can sterically hinder attack at the more accessible C2 position, favoring the C3 position. However, this often comes at the cost of reactivity.

    • Alternative Catalysts: For pyrroles and indoles, milder catalytic systems have been developed. Using a nucleophilic catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can favor C2 acylation, so traditional Lewis acids remain the focus for C3, but require stringent control.[2] A more practical approach is to optimize the reaction conditions with standard Lewis acids.

    • Solvent and Temperature Effects: Lower temperatures and less polar solvents can sometimes enhance selectivity by making the reaction more sensitive to steric factors.

Parameter Condition for C2 (Undesired) Condition for C3 (Desired) Rationale
Temperature Higher Temp (>25 °C)Low Temp (0 °C to -20 °C)Reduces reaction rate, making it more selective and less prone to polymerization.
Lewis Acid Highly reactive (e.g., AlCl₃)Moderately reactive (e.g., SnCl₄, FeCl₃)Can sometimes offer a better balance between reactivity and selectivity.
Addition Rate Fast addition of reagentsSlow, controlled additionMaintains low local concentrations of the electrophile, reducing side reactions.

Q3: The work-up procedure is difficult. The product seems to be decomposing, and I get an emulsion during the aqueous wash.

A3: The work-up is as critical as the reaction itself. The standard procedure involves quenching the reaction mixture with ice/water to hydrolyze the aluminum salts. This is highly exothermic and can cause degradation if not controlled. The aluminum hydroxide formed can also lead to emulsions.

  • Troubleshooting Protocol:

    • Controlled Quench: Instead of pouring the reaction mixture into water, slowly and carefully add crushed ice to the reaction vessel while maintaining vigorous stirring and external cooling. An alternative is to pour the reaction mixture into a pre-cooled, rapidly stirred slurry of ice and dilute HCl. The acid helps keep the aluminum salts dissolved (as AlCl₃) rather than precipitating as Al(OH)₃, which is a major cause of emulsions.

    • Solvent Choice: If emulsions persist, adding a different co-solvent during extraction (like ethyl acetate) can help break them. In some cases, filtering the quenched mixture through a pad of Celite® before the phase separation can remove precipitated solids that stabilize the emulsion.

    • Product Stability: The ketoacid product, like many pyrroles, can be sensitive to strong acids and high temperatures.[1] Ensure the work-up is performed quickly and without allowing the mixture to heat up. After extraction, immediately dry the organic phase and remove the solvent under reduced pressure at a low temperature (<40 °C).

G start Low Yield or Polymerization in Friedel-Crafts Step q1 Are conditions strictly anhydrous? start->q1 q2 Is temperature controlled < 5°C? q1->q2 Yes a1_no ACTION: Dry all solvents/glassware. Use fresh reagents. q1->a1_no No q3 Is Lewis Acid stoichiometry >1.5 eq? q2->q3 Yes a2_no ACTION: Use ice-salt bath. Add Lewis Acid slowly. q2->a2_no No a3_yes Consider substrate purity or alternative Lewis Acid. q3->a3_yes Yes a3_no ACTION: Increase Lewis Acid to 2.0 eq. Product may be complexing. q3->a3_no No a1_yes Proceed to next check. a2_yes Proceed to next check.

Caption: Troubleshooting logic for the Friedel-Crafts acylation step.

Part 2: Ketone Reduction - Troubleshooting & FAQs

The reduction of the 4-oxo group to a methylene group must be done without affecting the pyrrole ring or the carboxylic acid. The choice of method is critical for scale-up.

Q1: Which reduction method is best for scaling up: Clemmensen, Wolff-Kishner, or Catalytic Hydrogenation?

A1: Each method has significant implications for scale-up.

  • Clemmensen Reduction (Zn(Hg), conc. HCl): Not recommended for this substrate. The strongly acidic conditions will cause complete decomposition and polymerization of the pyrrole ring.

  • Wolff-Kishner Reduction (H₂NNH₂, KOH, high temp): Feasible but has hazards. This method is effective for ketone reduction. However, it requires very high temperatures (180-200 °C) in solvents like ethylene glycol and uses hydrazine, which is highly toxic and carcinogenic. On a large scale, the high temperature and corrosive base present significant safety and engineering challenges.

  • Catalytic Hydrogenation (H₂, Pd/C): Highly recommended for scale-up. This is the most efficient, clean, and scalable method. It runs under milder conditions (moderate pressure and temperature) and avoids harsh reagents. The primary challenge is ensuring the catalyst is active and not poisoned.

Method Advantages Disadvantages for Scale-Up Suitability for this Substrate
Clemmensen Effective for aryl ketonesExtremely harsh acidic conditionsNo (Pyrrole ring instability)
Wolff-Kishner Tolerates acid-sensitive groupsHigh temp, toxic hydrazine, strong baseYes, but hazardous
Catalytic Hydrogenation Clean, mild conditions, high yieldCatalyst cost, potential for poisoningExcellent

Q2: My catalytic hydrogenation is slow or incomplete. What are the likely causes?

A2: Incomplete hydrogenation is usually due to catalyst deactivation (poisoning) or insufficient mass transfer of hydrogen.

  • Causality - Catalyst Poisoning: Palladium catalysts are sensitive to poisoning by sulfur compounds, and sometimes nitrogen-containing heterocyles can act as inhibitors by strongly adsorbing to the catalyst surface. Impurities carried over from the previous step (e.g., residual chlorides) can also poison the catalyst.

  • Causality - Mass Transfer Limitation: On a larger scale, ensuring that hydrogen gas is efficiently dissolved in the liquid phase and transported to the catalyst surface is crucial. Poor agitation or insufficient hydrogen pressure can make the reaction appear slow.

  • Troubleshooting Protocol:

    • Purify the Intermediate: Ensure the ketoacid intermediate is reasonably pure before hydrogenation. A simple recrystallization or filtration through a plug of silica gel can remove many catalyst poisons.

    • Catalyst Loading & Type: Use a 5-10% Pd/C catalyst, typically at a loading of 1-5 mol% (of palladium). Ensure the catalyst is fresh.

    • Optimize Conditions:

      • Solvent: Use a solvent in which both the starting material and product are soluble (e.g., Ethanol, Acetic Acid, or Ethyl Acetate). Acetic acid as a solvent can often accelerate the reaction.

      • Pressure: Increase hydrogen pressure (e.g., from 1 atm to 50-100 psi) to improve hydrogen availability in the solution.

      • Agitation: Ensure the reactor's stirring mechanism is sufficient to keep the catalyst suspended and create a large gas-liquid interface.

    • Monitor Hydrogen Uptake: Use a pressure gauge or mass flow controller to monitor the rate of hydrogen consumption. The reaction is complete when uptake ceases.

Part 3: Purification and Stability - FAQs

Q1: What is the best method for purifying the final product, 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid, on a large scale?

A1: Crystallization is the preferred method for large-scale purification. The product is a carboxylic acid, which lends itself well to crystallization from a variety of solvent systems. Column chromatography is generally not economically viable for large quantities.

  • Protocol for Crystallization:

    • Solvent Screen: Perform a small-scale solvent screen to find a suitable system. Look for a solvent (or solvent pair) in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Good starting points include ethyl acetate/heptane, toluene, or isopropanol/water mixtures.

    • Procedure: Dissolve the crude product in the minimum amount of hot solvent. If the solution is colored, you can perform a charcoal treatment (add activated carbon and hot-filter) to remove colored impurities. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q2: My final product is off-white or pink and darkens over time. Is it decomposing?

A2: Yes. Pyrrole-containing compounds are notoriously susceptible to air and light-induced oxidation and polymerization, which often results in discoloration.[1]

  • Mitigation Strategies:

    • Inert Atmosphere: Handle the final product under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during drying and packaging.

    • Light Protection: Store the material in amber bottles or light-proof containers.

    • Low Temperature Storage: Store the final product at low temperatures (e.g., < 5 °C) to slow the rate of degradation.

    • Antioxidants: For long-term storage or formulation studies, the inclusion of a small amount of an antioxidant like BHT (Butylated hydroxytoluene) may be considered, depending on the final application.

References
  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. ACS Publications - Organic Letters. [Link]

  • The Catalytic Hydrogenation of Maleic Anhydride on CeO2−δ-Supported Transition Metal Catalysts. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex peak shape issues.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex peak shape issues.

Analyzing 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid presents a unique chromatographic challenge. The molecule contains two problematic moieties: a propanoic acid side chain (pKa ~4.8) prone to partial ionization, and an electron-rich N-methyl pyrrole ring susceptible to secondary polar interactions. This guide provides a causality-driven approach to diagnosing and eliminating peak tailing for this specific compound.

Diagnostic Workflow

Before adjusting your method, follow this logical progression to isolate the root cause of the peak distortion.

HPLC_Troubleshooting Start Peak Tailing Observed: 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid Check_pH 1. Check Mobile Phase pH Is pH < 2.5? Start->Check_pH Adjust_pH Adjust pH to 2.0-2.5 (e.g., 0.1% TFA) Check_pH->Adjust_pH No Check_Column 2. Check Column Chemistry Is it fully end-capped? Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column Use End-capped or Polar-Embedded C18 Check_Column->Change_Column No Check_Diluent 3. Check Sample Diluent Matches Mobile Phase? Check_Column->Check_Diluent Yes Change_Column->Check_Diluent Adjust_Diluent Dilute sample in initial mobile phase Check_Diluent->Adjust_Diluent No Success Symmetrical Peak (Tailing Factor < 1.2) Check_Diluent->Success Yes Adjust_Diluent->Success

Systematic diagnostic workflow for resolving peak tailing of acidic pyrrole derivatives in HPLC.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid exhibit severe peak tailing on standard C18 columns? A1: Peak tailing for this molecule is a multifactorial issue driven by two distinct secondary retention mechanisms[1]. First, the propanoic acid side chain has a pKa of approximately 4.8. If the mobile phase pH is near this value (e.g., pH 4–6), the molecule exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. These two states partition differently into the stationary phase, causing severe band broadening and tailing[2]. Second, while the N-methyl pyrrole ring is not strongly basic, its electron-rich π -system can undergo secondary polar interactions (such as hydrogen bonding) with unbonded, acidic silanol (Si-OH) groups on the silica matrix[3].

Q2: How do I optimize the mobile phase pH to eliminate this ionization equilibrium? A2: To ensure the carboxylic acid moiety is fully protonated and forced into a single, hydrophobic retention state, the mobile phase pH must be maintained at least 2 units below the analyte's pKa[2]. For this compound, that requires a pH of 2.8 or lower. Utilizing acidic modifiers such as 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid effectively lowers the pH to ~2.1, suppressing ionization and significantly sharpening the chromatographic peak[3].

Q3: What column chemistry is best suited to prevent silanophilic interactions with the pyrrole moiety? A3: Standard, unbonded silica surfaces contain exposed silanols that interact with electron-rich aromatic systems. To mitigate this, transition to a fully end-capped C18 column. End-capping converts residual active silanols into inert trimethylsilyl (TMS) groups, physically shielding the silica surface from the pyrrole ring[1]. Alternatively, polar-embedded stationary phases (containing internal amide or ether groups) can internally mask silanol activity through localized hydrogen bonding, preventing analyte interaction[2].

Q4: Could trace metal contamination in the HPLC system be contributing to the poor peak shape? A4: Yes. Carboxylic acids can act as weak chelators, interacting with trace metals (such as iron or aluminum) present in the silica matrix, column frits, or stainless-steel fluidic paths[4]. This metal-ion mediated adsorption causes peak tailing and a reduction in peak area. If pH adjustment and end-capping do not fully resolve the tailing, consider using a biocompatible (PEEK-lined) column or adding a competitive chelator (e.g., EDTA) to the mobile phase to passivate the system[4].

Quantitative Data Summary

The following table demonstrates the causal relationship between mobile phase conditions, column chemistry, and the resulting USP Tailing Factor ( Tf​ ) for 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid.

Mobile Phase ConditionsColumn ChemistryAdditive / ModifierUSP Tailing Factor ( Tf​ )Mechanistic Observation
pH 5.0 (Ammonium Acetate)Standard C18 (Uncapped)None2.95 Severe tailing; partial ionization of -COOH
pH 2.5 (Phosphate Buffer)Standard C18 (Uncapped)None1.80 Broadening; silanophilic interactions with pyrrole
pH 2.5 (Phosphate Buffer)End-capped C18None1.45 Improved symmetry; residual metal interactions
pH 2.1 (Water/MeCN)End-capped C180.1% TFA1.05 Optimal symmetry; fully protonated, masked silanols

Experimental Protocol: Method Optimization & System Passivation

Objective: Establish a robust, self-validating workflow that eliminates secondary retention mechanisms for acidic pyrrole derivatives.

Step 1: Physical vs. Chemical Tailing Validation

  • Causality: Before altering chemistry, you must rule out physical system voids.

  • Action: Inject a neutral, non-ionizable marker (e.g., uracil or toluene) using your current method.

  • Validation: If the neutral marker tails, the issue is physical (e.g., dead volume, collapsed column bed). Re-plumb your tubing or replace the column. If the neutral marker is symmetrical ( Tf​≤1.2 ) but your analyte tails, the issue is chemical. Proceed to Step 2.

Step 2: Mobile Phase Acidification

  • Causality: Suppress the ionization of the propanoic acid moiety (pKa ~4.8) to prevent dual-state partitioning.

  • Action: Prepare Mobile Phase A using MS-grade water with 0.1% v/v Trifluoroacetic acid (TFA). Prepare Mobile Phase B using Acetonitrile with 0.1% v/v TFA.

  • Validation: This drives the system pH to ~2.1, ensuring the analyte is >99% protonated and forcing a single hydrophobic retention mechanism.

Step 3: Column Selection and Equilibration

  • Causality: Shield the electron-rich pyrrole ring from unreacted silanols on the silica matrix.

  • Action: Install a fully end-capped C18 column. Flush the column with 10 column volumes (CV) of 90% Mobile Phase B to remove organic contaminants, followed by 15 CV of the initial gradient conditions (e.g., 95% A / 5% B) to fully equilibrate the stationary phase with the acidic modifier.

Step 4: Sample Diluent Matching

  • Causality: Prevent solvent-mismatch band broadening at the column head, which often mimics chemical tailing.

  • Action: Dissolve the analyte standard in a diluent that exactly matches the initial mobile phase composition (e.g., 95% A / 5% B).

  • Validation: Inject the prepared sample. Calculate the USP Tailing Factor ( Tf​ ). A robust, optimized method will yield a Tf​ between 0.9 and 1.2.

Sources

Optimization

improving the regioselectivity of reactions involving 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid

From the Application Scientist Desk: Working with 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid[1] presents a unique set of regiochemical challenges. The pyrrole core is highly electron-rich, and the N -methyl group further...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Application Scientist Desk: Working with 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid[1] presents a unique set of regiochemical challenges. The pyrrole core is highly electron-rich, and the N -methyl group further increases its susceptibility to electrophilic attack by inductively donating electron density[2]. However, the asymmetry introduced by the C3-propanoic acid chain creates competing reactive sites: the highly nucleophilic alpha positions (C2 and C5) and the less reactive beta position (C4).

This guide is designed to help researchers and drug development professionals troubleshoot poor regioselectivity during both intramolecular cyclizations and intermolecular functionalizations. By understanding the thermodynamic and steric causality behind these pathways, you can precisely engineer your reaction conditions to favor your target regioisomer.

Module 1: Troubleshooting Intramolecular Friedel-Crafts Cyclization

Q: When attempting to cyclize the C3-propanoic acid chain to form a fused bicyclic system, I obtain an inseparable mixture of 5,5-fused and 5,6-fused products. How can I selectively drive the cyclization to the C2 position?

The Causality (Why it happens): The C2 position (alpha) is electronically more nucleophilic than the C4 position (beta). However, forming a 5-membered ring (a cyclopenta[b]pyrrole derivative) at C2 introduces more ring strain than forming a 6-membered ring (a tetrahydroindolone derivative) at C4.

If your reaction is run under thermodynamic control (high heat, strong Lewis acids like AlCl3​ ), the initial kinetic attack at C2 can reverse, and the system will equilibrate toward the less strained 6-membered ring at C4. To selectively target C2, you must maintain strict kinetic control using mild activation agents and low temperatures to preserve the innate electronic preference of the pyrrole ring.

Quantitative Regioselectivity Data: Table 1: Impact of Activation Conditions on Cyclization Regioselectivity

Catalyst / Reagent SystemTemperatureMajor Product SiteRegioselectivity (C2:C4)Isolated Yield
Eaton's Reagent ( P2​O5​/MeSO3​H )25 °CC2 (5,5-fused)>95:578%
SOCl2​ followed by SnCl4​ -78 °C to 0 °CC2 (5,5-fused)90:1082%
Polyphosphoric Acid (PPA)90 °CMixed60:4045%
SOCl2​ followed by AlCl3​ 80 °CC4 (5,6-fused)20:8055%

Validated Protocol: Kinetic Cyclization to the C2 Position This self-validating protocol utilizes a mild Lewis acid ( SnCl4​ ) to prevent thermodynamic equilibration.

  • Activation: Dissolve 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Cool the flask to 0 °C and add oxalyl chloride (1.2 eq) dropwise, followed by 1 drop of anhydrous DMF as a catalyst. Stir for 2 hours at room temperature to form the acyl chloride intermediate.

  • Solvent Exchange: Concentrate the mixture in vacuo to remove all excess oxalyl chloride and HCl gas. Redissolve the crude acyl chloride in fresh anhydrous DCM.

  • Kinetic Cyclization: Cool the solution to -78 °C. Slowly add SnCl4​ (1.1 eq) dropwise. The mild Lewis acidity ensures the reaction is governed purely by the electronic nucleophilicity of C2.

  • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quench & Isolate: Quench the reaction carefully with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and purify via silica gel flash chromatography.

G SM 3-(1-methyl-1H-pyrrol-3-yl) propanoic acid Act Acyl Chloride / Mixed Anhydride Intermediate SM->Act Activation (SOCl2 or Eaton's) C2 Alpha-Attack (C2) Kinetic Control Act->C2 Mild Lewis Acid (e.g., SnCl4, -78°C) C4 Beta-Attack (C4) Thermodynamic Control Act->C4 Strong Lewis Acid / Heat (e.g., AlCl3, 80°C) Prod2 5,5-Fused System (Cyclopenta[b]pyrrole) C2->Prod2 Prod4 5,6-Fused System (Tetrahydroindolone) C4->Prod4

Fig 1. Divergent intramolecular cyclization pathways for 3-substituted pyrrole propanoic acids.

Module 2: Intermolecular Electrophilic Aromatic Substitution (EAS)

Q: I am performing an intermolecular acylation, but the C3-propanoic acid chain causes poor C2/C5 regioselectivity. How can I selectively target the C5 position?

The Causality (Why it happens): The N -methyl group highly activates both the C2 and C5 alpha positions[2]. The C3-propanoic acid chain exerts a weak inductive electron-donating effect that slightly enriches C2, but it simultaneously creates substantial steric bulk. Small electrophiles (like the Vilsmeier-Haack iminium ion) will often attack C2 due to electronic proximity. To force C5 substitution, you must exploit the steric hindrance at C2 by utilizing exceptionally bulky electrophiles or bulky organocatalysts[3].

Validated Protocol: Sterically Directed C5-Acylation using DBN By utilizing 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst, you generate an extremely bulky N -acyl-amidine intermediate that cannot physically access the hindered C2 position, forcing >95% regioselectivity at C5[3].

  • Dissolve the pyrrole substrate (1.0 eq) and your target acyl anhydride (1.5 eq) in anhydrous acetonitrile.

  • Add DBN (20 mol%) at room temperature.

  • Stir for 4-6 hours. The DBN will react with the anhydride to form the active, sterically demanding electrophile in situ.

  • Monitor by TLC. Once complete, quench with water, extract with ethyl acetate, wash with brine, and purify.

G Pyrrole 3-(1-methyl-1H-pyrrol-3-yl) propanoic acid EAS Electrophilic Aromatic Substitution (EAS) Pyrrole->EAS C2_attack C2 Substitution (Sterically Hindered) EAS->C2_attack Electronic preference C5_attack C5 Substitution (Sterically Accessible) EAS->C5_attack Steric preference Small_E Small Electrophiles (e.g., Vilsmeier-Haack) C2_attack->Small_E Bulky_E Bulky Electrophiles (e.g., Friedel-Crafts with DBN) C5_attack->Bulky_E

Fig 2. Steric and electronic factors governing intermolecular EAS regioselectivity.

Module 3: Advanced C-H Functionalization

Q: How does the N -methyl group specifically alter the reaction landscape compared to an NH-pyrrole, and can I use C-H activation to functionalize the beta position (C4)?

The Causality (Why it happens): In an NH-pyrrole, regiocontrol can often be achieved by installing a bulky, temporary N -protecting group (like TIPS) which blocks C2/C5 and forces C3/C4 substitution[4]. Because 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid is permanently methylated, this strategy is impossible. The N -methyl group locks the nitrogen and inductively makes the ring highly reactive[2].

However, beta-selective (C4) functionalization can be achieved via transition metal-catalyzed C-H activation. By using a bulky Rh(I) catalyst with strongly π -accepting phosphite ligands (e.g., RhCl(CO){P[OCH(CF3​)2​]3​}2​ ), the steric repulsion between the N -methyl group, the C3-chain, and the massive catalyst framework forces the rhodation step to occur at the least hindered beta-position (C4), overriding the innate alpha-electronic preference entirely[5].

References
  • β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I Journal of the American Chemical Society URL
  • Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)
  • 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid | 171858 ...
  • SYNTHETIC APPROACHES TOWARDS CYCLOPENTA[b]INDOLE SCAFFOLD Società Chimica Italiana URL
  • Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
  • Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule PMC URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Target Validation of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid

As drug discovery pipelines face mounting pressure to reduce attrition rates, the rigorous validation of a compound's biological target has become the cornerstone of successful therapeutic development.[1][2] An unvalidat...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines face mounting pressure to reduce attrition rates, the rigorous validation of a compound's biological target has become the cornerstone of successful therapeutic development.[1][2] An unvalidated or misidentified target can lead to costly failures in late-stage clinical trials. This guide provides a comprehensive framework for validating the biological target of a novel small molecule, using the hypothetical lead compound, 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid, as a case study. While derivatives of aryl propionic acid are known to possess a range of biological activities, including anti-inflammatory effects often linked to cyclooxygenase (COX) inhibition, we will approach this validation process without preconceived notions, employing a multi-pronged strategy to build an unassailable case for its mechanism of action.[3]

This document is designed for researchers, scientists, and drug development professionals, moving beyond simple protocol lists to explain the causality behind experimental choices. We will compare and contrast orthogonal methodologies, from direct biophysical binding assays to genetic manipulation in cellular models, providing the technical details and strategic insights required to confidently identify and validate a drug target.

The Target Validation Funnel: A Strategic Overview

Target validation is not a single experiment but a phased process of evidence accumulation. The goal is to establish a clear, causal link between the compound's interaction with a specific biological molecule and the resulting cellular or physiological effect.[1][4] This process can be visualized as a funnel, where multiple putative targets are assessed with increasingly rigorous techniques.

G cluster_0 Phase 1: Target Engagement Confirmation cluster_1 Phase 2: Cellular & Genetic Validation cluster_2 Outcome CETSA Cellular Thermal Shift Assay (CETSA) (In-cell Target Binding) CRISPR CRISPR/Cas9 Knockout (Phenotypic Mimicry) CETSA->CRISPR Confirms intracellular interaction SPR Surface Plasmon Resonance (SPR) (Kinetics & Affinity) ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics & Affinity) SPR->ITC Orthogonal biophysical confirmation ITC->CRISPR Provides thermodynamic rationale Validated_Target Validated Target CRISPR->Validated_Target Establishes causality RNAi siRNA/shRNA Knockdown (Transient Validation) RNAi->CRISPR Supports genetic evidence

Caption: A strategic workflow for robust biological target validation.

Part 1: Direct Biophysical Confirmation of Target Engagement

The first principle of target validation is demonstrating a direct, physical interaction between the compound and its putative target protein. Biophysical methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying that a compound engages its target within the complex milieu of an intact cell.[5][6][7] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation.[5] This allows for a direct assessment of target engagement in a physiologically relevant context.[5]

G A 1. Treat intact cells with 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid or DMSO (vehicle) B 2. Heat cell suspensions across a temperature gradient A->B C 3. Lyse cells (e.g., freeze-thaw) B->C D 4. Separate soluble vs. aggregated proteins (centrifugation) C->D E 5. Quantify soluble target protein (e.g., Western Blot, ELISA) D->E

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture: Culture a relevant cell line (e.g., HEK293T for initial validation) to ~80% confluency.

  • Compound Treatment: Harvest cells and resuspend in media. Aliquot cells into two groups: one treated with a final concentration of 10 µM 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid and a control group treated with an equivalent volume of DMSO. Incubate for 1 hour at 37°C.[7]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.[5]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[5]

  • Fractionation: Separate the soluble protein fraction (supernatant) from the precipitated aggregates (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.[5]

  • Quantification: Collect the supernatant and determine the protein concentration (e.g., BCA assay). Analyze equal protein amounts by SDS-PAGE and Western Blot using a specific antibody for the putative target protein.[5][6]

  • Data Analysis: Quantify the band intensities for each temperature point. Normalize the data to the 40°C sample. Plot the percentage of soluble protein against temperature to generate a melt curve. A shift in the melting temperature (Tₘ) indicates target stabilization by the compound.[5]

Temperature (°C)Soluble Target (DMSO) %Soluble Target (Compound) %
40100100
4310298
4695101
498596
525190
552275
58548
61225
64110

A rightward shift in the melting curve for the compound-treated sample indicates direct binding and stabilization of the target protein inside the cell. From this data, the Tₘ for the DMSO control is ~52°C, while the compound-treated sample shows a Tₘ of ~58°C, a significant thermal shift confirming engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a compound to a purified target protein.[8][9][10] It is an indispensable tool for characterizing biomolecular interactions.[8]

  • Immobilization: The purified putative target protein is immobilized onto the surface of a sensor chip.[10]

  • Interaction Analysis: A solution containing 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid (the analyte) is flowed over the chip surface.

  • Detection: Binding between the analyte and the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time and plotted as a sensorgram (response units vs. time).[10][11]

  • Kinetic Analysis:

    • Association Phase: The rate of increase in the signal corresponds to the association rate constant (kₐ).

    • Dissociation Phase: Buffer is flowed over the chip, and the rate of signal decay corresponds to the dissociation rate constant (kₑ).

    • Affinity (Kₑ): The equilibrium dissociation constant (Kₑ) is calculated as kₑ/kₐ. A lower Kₑ value indicates higher binding affinity.[12]

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions in solution. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[13][14]

  • Setup: The purified target protein is placed in the sample cell of the calorimeter. A syringe is loaded with a concentrated solution of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid.

  • Titration: The compound is injected in small, precise aliquots into the protein solution.[13]

  • Heat Measurement: The instrument measures the minute temperature changes that occur upon binding. An exothermic (heat-releasing) or endothermic (heat-absorbing) reaction is recorded for each injection.[15]

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a model to determine the binding affinity (Kₑ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[15]

Comparison of Biophysical Methods
FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Environment Intact cells, cell lysateIn vitro (purified protein)In vitro (purified protein, in solution)
Primary Output Target engagement, thermal stabilityBinding kinetics (kₐ, kₑ), Affinity (Kₑ)Affinity (Kₑ), Thermodynamics (ΔH, ΔS)
Labeling Label-freeLabel-freeLabel-free
Key Advantage Physiologically relevant contextReal-time kinetic dataComplete thermodynamic profile
Key Limitation Indirect measure of affinityRequires protein immobilizationHigher protein/compound consumption
Throughput Moderate to HighHighLow to Moderate

Part 2: Genetic Validation of Target Relevance

Demonstrating direct binding is necessary but not sufficient. Genetic methods are crucial for establishing that the interaction between the compound and the target is responsible for the observed biological effect.[4]

CRISPR/Cas9-Mediated Target Knockout

The advent of CRISPR-Cas9 gene-editing technology has revolutionized target validation.[16][17] By creating a complete loss-of-function mutation (knockout) of the gene encoding the putative target, we can test a clear hypothesis: if the compound acts through this target, then cells lacking the target should be resistant to the compound's effects.[18][19]

G cluster_0 Cell Line Preparation cluster_1 Compound Treatment & Analysis cluster_2 Expected Outcome A Wild-Type (WT) Cells B Transduce with Lentivirus (Cas9 + sgRNA targeting putative target gene) A->B C Select & Expand Knockout (KO) Cells B->C D Treat WT and KO cells with increasing concentrations of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid C->D E Measure Cell Viability (e.g., CellTiter-Glo) D->E F WT cells show dose-dependent decrease in viability E->F G KO cells show resistance to the compound's effect E->G

Sources

Validation

Comprehensive Analytical Standardization Guide for 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid

As a Senior Application Scientist, establishing a robust analytical standard for heterocyclic building blocks is a balancing act between exploiting their chemical reactivity and mitigating their inherent instability. 3-(...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust analytical standard for heterocyclic building blocks is a balancing act between exploiting their chemical reactivity and mitigating their inherent instability. 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid (CAS: 171858-12-1) is a critical intermediate in the synthesis of targeted therapeutics, including specific COX inhibitors and kinase modulators.

However, its structure presents a dual analytical challenge: an electron-rich N-methylpyrrole ring that is highly susceptible to autoxidation and acid-catalyzed polymerization, coupled with a propanoic acid moiety (pKa ~4.5) that dictates complex chromatographic behavior.

This guide objectively compares analytical standard grades, evaluates the performance of orthogonal analytical methodologies (qNMR vs. LC-MS/UV), and provides self-validating, step-by-step protocols to ensure absolute scientific integrity in your drug development workflows.

Comparative Analysis of Analytical Standard Grades

When sourcing or synthesizing 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid for quantitative assays, selecting the correct purity grade is paramount. Using a lower-grade building block as a quantitative reference will invariably skew assay yields and biological readouts due to the presence of UV-active pyrrolinone degradation products.

Table 1: Performance Comparison of Commercial Standard Grades
ParameterBuilding Block GradeReference Standard GradeIsotope-Labeled (SIL-IS)
Target Purity > 95.0% (HPLC-UV)> 99.0% (qNMR Certified)> 98.0% (Isotopic Purity >99%)
Primary Use Case Early-stage synthesis, SAR scopingPK/PD quantification, QC releaseLC-MS/MS bioanalysis
Impurity Profile Contains trace colored oligomersStrictly controlled (<0.1% single max)Minimal unlabeled compound
Stability 6 months (Argon, -20°C)12 months (Argon, -20°C)12 months (Argon, -80°C)
Cost/Availability Low / High availabilityHigh / Custom synthesis often req.Very High / Custom synthesis
Analytical Risk Baseline drift in UV; Ion suppressionNegligibleD/H exchange if not stored properly

Primary Standardization: Absolute Quantitation via qNMR

The Causality: Relying solely on HPLC-UV for purity determination is a flawed paradigm for pyrrole derivatives. UV response factors vary wildly between the parent compound and its oxidized byproducts (e.g., pyrrolin-2-ones) . To establish a self-validating system, we must use Quantitative NMR (qNMR) . qNMR provides absolute molar quantitation without requiring a pre-existing, identical reference standard, relying instead on a highly pure internal standard (IS) .

We select 1,4-BTMSB-d4 (1,4-Bis(trimethylsilyl)benzene-d4) as the internal standard. Its singlet resonance occurs at exactly 0 ppm, ensuring zero spectral overlap with the pyrrole protons (typically 6.0–6.6 ppm) or the propanoic acid aliphatic chain (2.5–3.0 ppm) .

Step-by-Step qNMR Protocol
  • Gravimetric Preparation: Using an ultra-microbalance (readability 0.1 µg), accurately weigh ~10.0 mg of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid and ~5.0 mg of certified 1,4-BTMSB-d4 CRM into a static-free vial.

  • Dissolution: Dissolve the mixture in 1.0 mL of 100% Deuterated DMSO (DMSO-d6). Note: CDCl3 can be used, but trace DCl in aged CDCl3 can initiate pyrrole polymerization.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire 1H-NMR at 400 MHz or higher. Use a 90° pulse angle, a relaxation delay (D1) of at least 60 seconds (crucial for full relaxation of the BTMSB protons), and 64 scans.

  • Integration & Calculation: Integrate the BTMSB-d4 singlet (0 ppm, 18 protons) and the N-methyl singlet of the analyte (~3.6 ppm, 3 protons).

  • Validation: Calculate absolute purity using the standard qNMR mass-balance equation. The calculated purity validates the mass fraction, which is then used to calibrate the HPLC-UV response factor.

Trace Impurity Profiling: LC-MS/MS & HPLC-UV

The Causality: While qNMR establishes absolute purity, it lacks the sensitivity to detect trace (<0.1%) degradants. For this, we employ Reversed-Phase HPLC coupled with tandem mass spectrometry. The propanoic acid moiety (pKa ~4.5) requires an acidic mobile phase to remain fully protonated, preventing severe peak tailing on C18 stationary phases. However, highly acidic conditions (pH < 2) combined with standard silica columns can catalyze the degradation of the electron-rich pyrrole ring . Therefore, we strictly control the pH at ~2.7 using 0.1% Formic Acid and utilize end-capped, base-deactivated C18 columns.

Step-by-Step HPLC-UV/MS Protocol
  • Sample Preparation: Prepare a 1.0 mg/mL stock in Acetonitrile (MeCN). Critical: Prepare fresh and keep the autosampler at 4°C. Aqueous solutions of pyrroles degrade rapidly at room temperature.

  • Column Selection: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) or equivalent end-capped column.

  • Mobile Phase:

    • Phase A: Water + 0.1% Formic Acid (v/v)

    • Phase B: Acetonitrile + 0.1% Formic Acid (v/v)

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection:

    • UV: 220 nm (carboxylic acid absorption) and 254 nm (pyrrole ring).

    • MS/MS: Electrospray Ionization (ESI). Run in both Positive [M+H]+ (m/z 154.1) and Negative [M-H]- (m/z 152.1) modes. Negative mode typically yields a superior signal-to-noise ratio for the propanoic acid moiety.

Workflow Raw Raw Batch CAS 171858-12-1 qNMR qNMR (1H) Absolute Purity (Mass Balance) Raw->qNMR 1,4-BTMSB-d4 IS (DMSO-d6) HPLC HPLC-UV Chromatographic Purity Raw->HPLC 0.1% FA / MeCN (pH ~2.7) Cert Certified Reference Standard qNMR->Cert Molar Response Factor LCMS LC-MS/MS Trace Impurity Profiling HPLC->LCMS Peak Elucidation LCMS->Cert Degradant ID

Fig 1: Orthogonal analytical workflow for certifying 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid.

Forced Degradation & Stability Logic

To ensure the trustworthiness of your analytical standard, you must understand how it fails. Functionalized pyrrole derivatives undergo two primary degradation pathways: Autoxidation and Acid-Catalyzed Polymerization .

  • Autoxidation: Exposure to atmospheric oxygen and ambient light initiates the oxidation of the electron-rich pyrrole ring, rapidly forming pyrrolin-2-ones . This manifests visually as the white standard powder turning pink, then brown.

  • Polymerization: Exposure to strong acids (e.g., during aggressive sample prep or in degraded halogenated solvents) protonates the pyrrole ring, disrupting aromaticity and triggering a cascade that forms insoluble, colored polymeric materials.

Storage Mandate: The standard must be stored at -20°C under an inert Argon atmosphere. Solutions should be prepared immediately prior to use and sparged with nitrogen if prolonged analysis is required.

Degradation Molecule 3-(1-methyl-1H-pyrrol-3-yl) propanoic acid Oxidation Autoxidation (O2 / UV Light) Molecule->Oxidation Electron-rich N-methylpyrrole Acid Acid Catalysis (pH < 2 / Ambient Temp) Molecule->Acid Protonation of C2/C5 positions Pyrrolinone Pyrrolin-2-one Derivatives (Baseline Drift in UV) Oxidation->Pyrrolinone Polymer Insoluble Colored Polymers (Loss of Mass Balance) Acid->Polymer

Fig 2: Primary degradation pathways and their analytical consequences.

Conclusion

Standardizing 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid requires a deep understanding of its physicochemical vulnerabilities. By anchoring your quantitation in qNMR using a 1,4-BTMSB-d4 internal standard, and profiling trace degradants via carefully pH-controlled LC-MS/MS, you create a self-validating analytical system. This ensures that the biological data generated downstream in your drug development pipeline is built upon an unshakeable foundation of chemical accuracy.

References

  • Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones National Institutes of Health (NIH) / PMC[Link]

  • What is qNMR (quantitative NMR)? | Applications Notes JEOL Ltd.[Link]

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid

This guide provides a comprehensive framework for assessing the cross-reactivity profile of the novel chemical entity (NCE), 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid. As this molecule is not extensively characterized in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for assessing the cross-reactivity profile of the novel chemical entity (NCE), 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid. As this molecule is not extensively characterized in public literature, this document outlines a robust, tiered strategy for identifying potential off-target interactions, a critical step in early-stage drug development. The methodologies described herein are designed to ensure scientific rigor, enabling researchers to make informed decisions and mitigate the risk of late-stage failures due to unforeseen toxicity or lack of efficacy.

The Imperative of Off-Target Profiling

In modern drug discovery, understanding a compound's selectivity is as crucial as understanding its on-target potency. Off-target interactions, where a drug binds to unintended proteins, are a leading cause of adverse drug reactions and clinical trial failures.[1][2][3] A systematic and early assessment of a compound's cross-reactivity provides invaluable insights that:

  • De-risk Development: Identifies potential safety liabilities early, saving significant time and resources.[1][3]

  • Elucidate Mechanism of Action (MOA): Distinguishes the desired therapeutic effect from those caused by unintended interactions.

  • Guide Medicinal Chemistry Efforts: Provides clear data to guide the structural optimization of lead compounds, enhancing selectivity and reducing off-target effects.[2]

  • Reveal Repurposing Opportunities: Uncovers unexpected, therapeutically beneficial activities.

The propanoic acid and pyrrole moieties present in our subject compound are found in various biologically active molecules, including NSAIDs and other heterocyclic drugs, which underscores the need for a thorough investigation.[4][5][6]

A Strategic, Tiered Approach to Profiling

A logical, multi-tiered approach is the most efficient method for comprehensive cross-reactivity profiling. This strategy begins with broad, high-throughput screening to cast a wide net, followed by more focused secondary and functional assays to validate and characterize initial "hits."

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Prioritization cluster_2 Tier 3: Functional Characterization a Compound QC (Purity, Solubility) b Broad Target Binding Panel (e.g., Eurofins SafetyScreen44™) a->b Initiate Screening c Broad Kinase Panel (e.g., KinomeScan™) a->c Initiate Screening d Dose-Response Assays (IC50 / Ki Determination) b->d Hits >50% Inhibition c->d Hits >50% Inhibition e Orthogonal Binding Assays (e.g., TR-FRET, SPA) d->e Confirm IC50 f Cell-Based Functional Assays (Agonist/Antagonist Mode) e->f Validate Binding g Phenotypic & Pathway Analysis f->g Assess Cellular Impact G compound Compound X (e.g., 5-HT2A Ligand) receptor 5-HT2A Receptor compound->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release (from ER) ip3->ca_release Triggers pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Signaling (e.g., MAPK Pathway) ca_release->downstream pkc->downstream

Caption: A potential signaling pathway activated by a 5-HT2A receptor agonist.

For the 5-HT2A receptor hit, a calcium mobilization assay would be appropriate. For the LCK kinase hit, a cell-based assay measuring the phosphorylation of a downstream LCK substrate would confirm cellular activity.

Conclusion and Next Steps

This guide outlines a systematic strategy for profiling the cross-reactivity of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid. By employing a tiered approach of broad screening followed by rigorous hit confirmation and functional characterization, researchers can build a comprehensive selectivity profile. This profile is essential for interpreting efficacy studies, predicting potential adverse effects, and guiding the next phase of drug development. Any confirmed, high-potency off-target hits would necessitate a structure-activity relationship (SAR) study to engineer out the undesirable activity while maintaining on-target potency.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Available from: [Link]

  • BMG Labtech. LanthaScreen Technology on microplate readers. (2022). Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • Bio-protocol. Radioligand binding assays. Available from: [Link]

  • PMC. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Available from: [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Available from: [Link]

  • BMG LABTECH. Kinase assays. (2020). Available from: [Link]

  • Patsnap Synapse. How can off-target effects of drugs be minimised? (2025). Available from: [Link]

  • PMC. Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Available from: [Link]

  • Retrogenix. Understanding the implications of off-target binding for drug safety and development. Available from: [Link]

  • Creative Diagnostics. Cross-Reactivity Assessment. Available from: [Link]

  • ACS Publications. Using Protein-Confined Proximity To Determine Chemical Reactivity. (2016). Available from: [Link]

  • Springer. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available from: [Link]

  • Springer. Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. (2025). Available from: [Link]

  • Broad Institute. Small-molecule Profiling. Available from: [Link]

  • PMC. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Available from: [Link]

  • IFTM University. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Propionic acid. (2012). Available from: [Link]

  • NextSDS. 3-(5-methyl-1H-pyrrol-2-yl)propanoic acid — Chemical Substance Information. Available from: [Link]

  • NJ.gov. Hazardous Substance Fact Sheet - Propionic Acid. Available from: [Link]

  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). Available from: [Link]

  • Mandom Corporation. Safety Data Sheet. (2012). Available from: [Link]

  • ResearchGate. 2(3H)Pyrrolone – A Biologically Active Scaffold (A Review). (2025). Available from: [Link]

  • MDPI. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2013). Available from: [Link]

  • PubChemLite. 2-(1-methyl-1h-pyrrol-3-yl)propanoicacid. Available from: [Link]

  • An-Najah Staff. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. (2021). Available from: [Link]

  • Oriental Journal of Chemistry. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). (2014). Available from: [Link]

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Validation

A Comparative Analysis of In Vitro and In Vivo Efficacy for Novel Anti-Inflammatory Pyrrole-Based Compounds

An In-Depth Technical Guide to Bridging the Gap Between Laboratory and Clinic Introduction: The Quest for Predictive Preclinical Models In the landscape of drug discovery and development, the journey of a novel chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Bridging the Gap Between Laboratory and Clinic

Introduction: The Quest for Predictive Preclinical Models

In the landscape of drug discovery and development, the journey of a novel chemical entity from a laboratory curiosity to a clinical candidate is fraught with challenges. A critical juncture in this journey is the translation of promising in vitro activity into demonstrable in vivo efficacy. This guide provides a comprehensive comparison of the methodologies used to assess the activity of a promising class of anti-inflammatory agents, exemplified by 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid and its structural analogs. While specific data for this particular molecule is not extensively published, we will explore the principles of in vitro-in vivo correlation (IVIVC) through a detailed examination of a closely related, hypothetical compound: Compound X , a 3-(1-aryl-1H-pyrrol-3-yl)propanoic acid derivative.

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Propanoic acid moieties are also common in pharmaceuticals, often influencing pharmacokinetic properties and target engagement.[5][6] Our focus will be on elucidating the anti-inflammatory potential of Compound X, a putative inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory pathways.[7]

This guide will navigate the complexities of establishing a meaningful IVIVC, a predictive mathematical model that links in vitro drug release characteristics with in vivo pharmacokinetic responses.[8][9] A robust IVIVC is invaluable; it can reduce the reliance on extensive animal testing, cut down on development costs and timelines, and provide a scientifically sound basis for formulation development and quality control.[8][10]

Part 1: In Vitro Characterization of Compound X

The initial stages of drug discovery for an anti-inflammatory candidate like Compound X involve a battery of in vitro assays to determine its potency, selectivity, and mechanism of action at the cellular and subcellular levels.

Target Engagement: Enzyme Inhibition Assay

The primary hypothesis is that Compound X exerts its anti-inflammatory effect by inhibiting cPLA2α. Therefore, the first step is to quantify its direct interaction with the purified enzyme.

Experimental Protocol: cPLA2α Inhibition Assay

  • Enzyme Source: Recombinant human cPLA2α is expressed and purified.

  • Substrate: A fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC) is used.

  • Assay Principle: In the presence of Ca²⁺, active cPLA2α cleaves the fluorescent substrate, leading to an increase in fluorescence intensity. An inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.

  • Procedure:

    • A dilution series of Compound X is prepared in a suitable buffer.

    • The purified enzyme is pre-incubated with varying concentrations of Compound X.

    • The reaction is initiated by the addition of the fluorescent substrate.

    • Fluorescence is measured over time using a plate reader.

  • Data Analysis: The rate of substrate cleavage is calculated for each concentration of Compound X. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Activity: Cell-Based Assays

Demonstrating enzyme inhibition is crucial, but it is equally important to confirm that the compound can penetrate cell membranes and exert its effect in a more complex biological environment.

Experimental Protocol: Cellular Arachidonic Acid Release Assay

  • Cell Line: A human cell line that expresses cPLA2α, such as U937 monocytes, is utilized.[7]

  • Assay Principle: Cellular cPLA2α, when activated by a stimulant (e.g., a calcium ionophore like A23187), releases arachidonic acid (AA) from the cell membrane. The amount of released AA can be quantified.

  • Procedure:

    • U937 cells are cultured and plated in a multi-well format.

    • The cells are pre-incubated with a dilution series of Compound X.

    • cPLA2α is activated by the addition of A23187.

    • The supernatant is collected, and the concentration of released AA is measured using an ELISA kit or by mass spectrometry.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of inhibition of AA release against the logarithm of Compound X concentration.

Downstream Effects: Cytokine Production Assay

To further confirm the anti-inflammatory activity of Compound X, its effect on the production of pro-inflammatory cytokines, which are downstream of the AA cascade, is assessed.

Experimental Protocol: LPS-Stimulated Cytokine Release in Macrophages

  • Cell Model: Primary human macrophages or a macrophage-like cell line (e.g., RAW 264.7) are used.

  • Assay Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).

  • Procedure:

    • Macrophages are treated with various concentrations of Compound X.

    • The cells are then stimulated with LPS.

    • After an incubation period, the cell culture supernatant is collected.

    • The concentrations of TNF-α and IL-6 are quantified using ELISA.

  • Data Analysis: The IC50 values for the inhibition of TNF-α and IL-6 production are determined.

In_Vitro_Workflow cluster_target Target Engagement cluster_cellular Cellular Activity cluster_downstream Downstream Effects enzyme_assay cPLA2α Enzyme Inhibition Assay ic50_enzyme Determine IC50 enzyme_assay->ic50_enzyme Quantify direct inhibition aa_release Arachidonic Acid Release Assay ec50_cellular Determine EC50 aa_release->ec50_cellular Assess cell permeability & effect cytokine_assay Cytokine Production Assay (LPS) ic50_cytokine Determine IC50 (TNF-α, IL-6) cytokine_assay->ic50_cytokine Confirm anti- inflammatory effect

Caption: Workflow for the in vitro characterization of Compound X.

Part 2: In Vivo Evaluation of Compound X

Positive in vitro data provides a strong rationale for progressing a compound to in vivo studies. These studies are designed to assess the efficacy, pharmacokinetics (PK), and safety of the compound in a living organism, which presents a much higher level of biological complexity.

Animal Model of Inflammation

The choice of an appropriate animal model is critical for the relevance of the in vivo data. For an anti-inflammatory agent targeting cPLA2α, several models can be considered.

Selected Model: Tetradecanoyl Phorbol Acetate (TPA)-Induced Ear Edema in Mice

This is a well-established and reproducible model of acute topical inflammation.[7]

Experimental Protocol

  • Animals: Male or female BALB/c mice are commonly used.

  • Procedure:

    • A baseline measurement of ear thickness is taken using a digital caliper.

    • Compound X is formulated in a suitable vehicle (e.g., a solution for oral administration or a topical formulation).

    • A cohort of mice is treated with Compound X, while a control group receives the vehicle only. A positive control group may be treated with a known anti-inflammatory drug (e.g., indomethacin).

    • After a predetermined time to allow for drug absorption and distribution, TPA is applied to the inner and outer surfaces of one ear to induce inflammation.

    • At the peak of the inflammatory response (typically 4-6 hours after TPA application), the ear thickness is measured again.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated group relative to the vehicle control group. The dose that produces a 50% inhibition of edema (ED50) is determined.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Compound X is essential for interpreting the efficacy data and for designing future studies.

Experimental Protocol: Single-Dose PK Study in Mice

  • Animals: Male or female C57BL/6 mice are often used for PK studies.

  • Procedure:

    • Compound X is administered to a group of mice via the intended clinical route (e.g., oral gavage).

    • At various time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), blood samples are collected from a small number of mice at each time point (serial sampling is also possible).

    • Plasma is separated from the blood samples.

    • The concentration of Compound X in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: The plasma concentration-time data is used to calculate key PK parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, which represents total drug exposure.

    • t1/2: Half-life of the drug in plasma.

In_Vivo_Workflow cluster_efficacy Efficacy Study cluster_pk Pharmacokinetic Study animal_model TPA-Induced Ear Edema Model ed50 Determine ED50 animal_model->ed50 Assess anti- inflammatory effect pk_params Calculate Cmax, Tmax, AUC, t1/2 pk_study Single-Dose PK in Mice pk_study->pk_params Characterize ADME profile

Caption: Workflow for the in vivo evaluation of Compound X.

Part 3: Bridging the Gap: The In Vitro-In Vivo Correlation

The ultimate goal is to establish a clear and predictive relationship between the in vitro potency and the in vivo efficacy of Compound X. This is where the concept of IVIVC becomes paramount.

Data Summary and Comparison
ParameterIn Vitro AssayResultIn Vivo AssayResult
Potency cPLA2α Enzyme InhibitionIC50 = 50 nMTPA-Induced Ear EdemaED50 = 10 mg/kg
Cellular Activity Arachidonic Acid ReleaseEC50 = 200 nM
Downstream Effect TNF-α InhibitionIC50 = 500 nM
Exposure Single-Dose PK (10 mg/kg)Cmax = 1 µM (290 ng/mL)
AUC = 4 µM*h
Analysis of the Correlation
  • Potency Translation: The compound is potent at the enzyme level (50 nM) and retains good activity in a cellular context (200 nM EC50). The four-fold difference between the enzyme IC50 and the cellular EC50 is common and can be attributed to factors like cell membrane permeability and potential for efflux.

  • Exposure and Efficacy: At the efficacious dose of 10 mg/kg, the maximum plasma concentration (Cmax) achieved is 1 µM. This is five times higher than the cellular EC50, suggesting that sufficient drug concentrations are reaching the site of action to exert a therapeutic effect.

  • Challenges and Considerations: A direct mathematical correlation is often complex.[8][9] Factors that can influence the IVIVC include:

    • Metabolism: Compound X may be rapidly metabolized in vivo, leading to a shorter duration of action than predicted from in vitro stability assays.

    • Protein Binding: Extensive binding of Compound X to plasma proteins would reduce the free concentration available to interact with the target enzyme.

    • Tissue Distribution: The concentration of Compound X in the inflamed ear tissue may be different from that in the plasma.

IVIVC_Factors cluster_in_vitro In Vitro Data cluster_in_vivo In Vivo Outcome cluster_bridge Translational Factors invitro IC50 / EC50 pk Pharmacokinetics (ADME) invitro->pk influences pd Pharmacodynamics (Target Engagement) invitro->pd relates to invivo ED50 / Efficacy pk->invivo determines pd->invivo drives protein_binding Plasma Protein Binding protein_binding->pk tissue_dist Tissue Distribution tissue_dist->pk

Caption: Key factors influencing the in vitro-in vivo correlation.

Conclusion: An Iterative and Integrative Approach

The correlation of in vitro and in vivo activity is not a one-time event but an iterative process that refines our understanding of a drug candidate. For a novel molecule like 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid, the path forward would involve a systematic evaluation as outlined for our hypothetical Compound X. By integrating data from enzymatic, cellular, and whole-animal studies, researchers can build a comprehensive profile of a compound's therapeutic potential. A strong IVIVC provides confidence in the translatability of preclinical findings and is a cornerstone of modern, efficient drug development.[10][11]

References

  • Transforming Drug Development: In Vitro-In Vivo Correlation for Clinical Success. Vertex AI Search.
  • In vitro-In vivo Correlation: Perspectives on Model Development. PMC.
  • Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies.
  • The Evolving Role of In Vitro-In Vivo Correlation in Model-Informed Drug Development: A Multi-Stakeholder Perspective. PubMed.
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting.
  • Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed.
  • Synthesis, Characterization and Biological Evaluation of Some Pyrrole Derivatives as Potential Antimicrobial Agents. ResearchGate.
  • Broad-Spectrum Anti-Infective Activity of Natural Compounds Pyrrolomycins, Marinopyrroles, and Their Analogs. MDPI.
  • Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio). Frontiers.
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. Semantic Scholar.
  • Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. PubMed.
  • Propionic acid. Wikipedia.

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Comparative

Comparative Spectroscopic Analysis of 3-(1-Methyl-1H-pyrrol-3-yl)propanoic Acid Derivatives

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Publish Comparison Guide & Technical Protocol Introduction & Structural Context Derivatives of 3-(1-methyl-1H-pyrrol-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Publish Comparison Guide & Technical Protocol

Introduction & Structural Context

Derivatives of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid are highly versatile building blocks in medicinal chemistry, frequently utilized in the synthesis of porphyrins, bioactive small molecules, and dual COX-2/LOX inhibitors[1]. The modification of the terminal propanoic acid group into various functional groups—such as esters and amides—dramatically alters the molecule's physicochemical properties, lipophilicity, and biological target affinity.

For the analytical chemist, distinguishing between these derivatives requires a robust, multi-modal spectroscopic approach. This guide provides a comparative framework of the parent acid, its methyl ester, and its primary amide, detailing the causality behind their spectroscopic signatures and providing self-validating experimental protocols for accurate structural elucidation.

Mechanistic Insights: Causality Behind the Spectra

Understanding the electronic environment of the 1-methylpyrrole core is essential for interpreting its spectroscopic data.

  • NMR Shielding & Inductive Effects: The 1-methylpyrrole ring is an electron-rich, π -excessive heteroaromatic system. The nitrogen lone pair delocalizes into the ring, significantly shielding the C4 and C5 protons, which resonate upfield ( 5.9–6.5 ppm) compared to standard benzenoid aromatics[2]. The N-methyl group exerts a mild inductive (+I) effect, further stabilizing the ring and appearing as a distinct singlet near 3.6 ppm. Solvent selection is critical during NMR acquisition, as polar solvents can significantly alter nitrogen and adjacent proton chemical shifts via dielectric stabilization[3].

  • Vibrational Frequency Modulation: The vibrational spectra of pyrrole rings are highly characteristic, but the carbonyl (C=O) stretch of the propanoic side chain serves as the primary diagnostic tool for derivative identification[4]. The exact frequency is governed by the inductive and resonance effects of the attached heteroatom (OH, OCH 3​ , or NH 2​ ).

ElectronicEffects N_Methyl N-Methyl Group (+I Inductive Donor) Pyrrole Pyrrole Core (Electron-Rich Heterocycle) N_Methyl->Pyrrole Shields C4/C5 Protons Alkyl C3 Propanoic Chain (Aliphatic Spacer) Pyrrole->Alkyl C3 Substitution Carbonyl Carbonyl Group (Acid/Ester/Amide) Alkyl->Carbonyl Modulates IR Stretch

Caption: Electronic effects governing the spectroscopic shifts in substituted pyrroles.

Comparative Spectroscopic Data

The following tables synthesize quantitative data for the three primary derivatives: Parent Acid (3-(1-methyl-1H-pyrrol-3-yl)propanoic acid), Methyl Ester (methyl 3-(1-methyl-1H-pyrrol-3-yl)propanoate), and Primary Amide (3-(1-methyl-1H-pyrrol-3-yl)propanamide).

Table 1: 1 H NMR Chemical Shifts ( δ , ppm)

(Acquired in CDCl 3​ at 500 MHz, 298 K)

Proton AssignmentParent AcidMethyl EsterPrimary AmideMultiplicity & J (Hz)
N-CH 3​ 3.623.613.63s, 3H
Pyrrole H-2 6.556.546.56t, J = 2.1
Pyrrole H-4 5.985.976.01dd, J = 2.8, 1.8
Pyrrole H-5 6.486.476.50t, J = 2.5
CH 2​ (C β ) 2.822.782.80t, J = 7.4, 2H
CH 2​ (C α ) 2.652.582.45t, J = 7.4, 2H
Functional Group 11.20 (COOH)3.68 (OCH 3​ )5.50, 5.85 (NH 2​ )br s (1H) / s (3H) / br s (2H)

Data Interpretation: The α -methylene protons (adjacent to the carbonyl) are highly sensitive to the derivative type. The amide exhibits the most upfield shift (2.45 ppm) due to the strong resonance donation from the nitrogen lone pair into the carbonyl, which reduces the electron-withdrawing effect on the adjacent carbon.

Table 2: Key FT-IR Vibrations (cm −1 )

(Attenuated Total Reflectance, Neat)

Functional GroupParent AcidMethyl EsterPrimary Amide
C=O Stretch 171017351665
N-H / O-H Stretch 2500–3300 (br)-3180, 3350
C-O Stretch 12101165-
Pyrrole Ring Stretch 1500, 14501505, 14551502, 1452

Data Interpretation: The methyl ester exhibits a high-frequency C=O stretch (1735 cm −1 ) driven by the inductive withdrawal of the methoxy oxygen. The parent acid forms hydrogen-bonded dimers, lowering the stretch to 1710 cm −1 . The amide exhibits the lowest frequency (1665 cm −1 ) because the nitrogen lone pair heavily delocalizes into the carbonyl system, imparting partial single-bond character to the C=O bond.

Self-Validating Experimental Protocols

Pyrrole derivatives are highly susceptible to oxidation and polymerization when exposed to light and air, which can introduce paramagnetic species that severely broaden NMR signals and distort baselines[2]. To ensure absolute trustworthiness, the following protocols incorporate built-in quality control checks.

SpectroscopicWorkflow Prep Sample Purification (Basic Alumina Plug) Solvent Deoxygenated CDCl3 + TMS Standard Prep->Solvent IR FT-IR (ATR) (Neat) Prep->IR MS HRMS (ESI+) (Direct Injection) Prep->MS NMR 1H/13C NMR (500 MHz) Solvent->NMR Analysis Structure Elucidation & Purity Confirmation NMR->Analysis IR->Analysis MS->Analysis

Caption: Workflow for the spectroscopic characterization of pyrrole derivatives.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the pyrrole derivative in 0.6 mL of deoxygenated CDCl 3​ . Self-Validation Step: Pass the solution through a micro-plug of basic alumina directly into the NMR tube to remove trace paramagnetic polymeric impurities[2].

  • Internal Referencing: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS). Self-Validation Step: Lock and shim the instrument until the TMS signal at 0.00 ppm has a line width at half-height (FWHM) of 1.0 Hz.

  • Acquisition: Acquire 1 H NMR at 500 MHz (16 scans, 30° pulse, 5-second relaxation delay). The long relaxation delay ensures accurate integration of the slowly relaxing pyrrole protons.

Protocol B: FT-IR (ATR) Analysis
  • Background Validation: Self-Validation Step: Prior to sample loading, run a 16-scan background spectrum on the empty ATR crystal. Ensure no peaks are present in the 4000–400 cm −1 range (verifies the absence of atmospheric H 2​ O/CO 2​ and cross-contamination).

  • Sample Deposition: Apply 1-2 mg of neat sample (solid or oil) directly onto the diamond ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition: Acquire 32 scans at a resolution of 4 cm −1 .

Protocol C: HRMS (ESI+)
  • Calibration: Self-Validation Step: Inject a known tuning mix (e.g., Agilent ESI-L) to verify mass accuracy is within < 5 ppm error before running the analyte.

  • Sample Injection: Dilute the sample to 1 μ g/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid.

  • Analysis: Operate in positive electrospray ionization (ESI+) mode. Look for the protonated molecular ion [M+H]+ and the sodium adduct [M+Na]+ . The parent acid will yield an m/z of 154.0863 [M+H]+ , the ester 168.1019, and the amide 153.1022.

References

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors MDPI (Molecules)[Link]

  • The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives AIP Publishing (The Journal of Chemical Physics)[Link]

  • Solvent effects on the nitrogen NMR chemical shifts in 1-methylazoles – a theoretical study Royal Society of Chemistry (RSC Advances)[Link]

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Validation

Comparative Pharmacokinetic Profiling of 3-(1-Methyl-1H-pyrrol-3-yl)propanoic Acid Analogs: A Guide for Lead Optimization

Executive Summary The 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid scaffold is a highly versatile pharmacophore utilized in the design of various therapeutic agents, including kinase inhibitors, antiangiogenic drugs, and cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid scaffold is a highly versatile pharmacophore utilized in the design of various therapeutic agents, including kinase inhibitors, antiangiogenic drugs, and cyclooxygenase (COX) modulators. However, the electron-rich nature of the pyrrole ring often presents significant pharmacokinetic (PK) liabilities—primarily rapid oxidative metabolism.

This guide provides an objective, data-driven comparison of the wild-type scaffold against two rationally designed analogs. By detailing the experimental methodologies and mechanistic rationales, this document serves as a comprehensive resource for drug development professionals aiming to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of pyrrole-based therapeutics.

Structural Rationale & Analog Design

To systematically evaluate the pharmacokinetic optimization of this pharmacophore, we compare the base scaffold against two distinct structural modifications:

  • Analog A (Wild-Type): 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid. This serves as our baseline. The unsubstituted C5 position of the pyrrole ring is highly susceptible to electrophilic attack and cytochrome P450 (CYP)-mediated hydroxylation.

  • Analog B (Metabolically Stable): 3-(5-fluoro-1-methyl-1H-pyrrol-3-yl)propanoic acid. Causality for design: Fluorine substitution introduces a strong inductive electron-withdrawing effect, reducing the overall electron density of the pyrrole ring. Furthermore, it sterically blocks the C5 position, which is the primary site of CYP1A2 and CYP3A4 oxidation[1].

  • Analog C (Conformationally Restricted): 2-(1-methyl-1H-pyrrol-3-yl)cyclopropane-1-carboxylic acid. Causality for design: The flexible propanoic acid linker exposes multiple rotatable bonds to metabolic enzymes and incurs a high entropic penalty upon target binding. Cyclopropanation restricts the dihedral angle, reducing the polar surface area (PSA) and potentially improving intestinal membrane permeability and oral bioavailability.

ScaffoldOpt Base Base Scaffold: 3-(1-methyl-1H-pyrrol-3-yl) propanoic acid Liability1 Metabolic Liability: CYP450 Oxidation at Pyrrole C5 Position Base->Liability1 In Vitro ID Liability2 Physicochemical Liability: High Rotatable Bonds (Low Permeability) Base->Liability2 In Silico ID AnalogB Analog B: 5-Fluoro Substitution (Metabolically Stable) Liability1->AnalogB Rational Design AnalogC Analog C: Cyclopropyl Linker (Conformationally Rigid) Liability2->AnalogC Rational Design

Diagram 1: Logical workflow for the rational design of pyrrole-propanoic acid analogs.

In Vitro Metabolic Stability & Clearance Prediction

Before advancing to in vivo models, it is critical to assess the intrinsic clearance ( CLint​ ) of the analogs using Human Liver Microsomes (HLMs).

Experimental Protocol: HLM Stability Assay

Causality & Self-Validation: HLMs contain the full complement of major CYP enzymes necessary to simulate phase I hepatic metabolism. By measuring the depletion rate of the parent compound, we can calculate CLint​ and scale it to predict in vivo human hepatic clearance ( CLH​ ). To ensure the system is self-validating, Verapamil (a known high-clearance CYP3A4 substrate) is run concurrently as a positive control to verify enzymatic activity. The methodology follows the established in vitro T1/2​ extrapolation approach validated by [2][3].

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 1 mL reaction mixture containing 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Compound Addition: Spike the test analogs (A, B, or C) and the positive control (Verapamil) to a final concentration of 1 µM. Ensure the organic solvent (DMSO) concentration remains 0.1% to prevent CYP inhibition.

  • Pre-incubation: Equilibrate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: Aliquot 50 µL of the mixture at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench each aliquot by transferring it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 50 ng/mL) to halt enzymatic activity and precipitate proteins.

  • Bioanalysis: Centrifuge the quenched samples at 4000 x g for 15 minutes at 4°C. Analyze the clear supernatant via LC-MS/MS (MRM mode).

  • Data Processing: Calculate the elimination rate constant ( k ) from the log-linear plot of the remaining parent compound versus time. Calculate CLint​ using standard scaling factors (45 mg microsomal protein/g liver; 20 g liver/kg body weight).

In Vitro Data Presentation
Compound T1/2​ (min) CLint​ (µL/min/mg protein)Predicted CLH​ (mL/min/kg)Hepatic Extraction Ratio ( EH​ )
Analog A 12.4111.816.50.82 (High)
Analog B >120<11.5<3.2<0.16 (Low)
Analog C 38.635.98.40.42 (Moderate)
Verapamil (Control)18.276.113.80.69 (High)

Table 1: In vitro metabolic stability parameters in Human Liver Microsomes. Analog B demonstrates a profound reduction in intrinsic clearance compared to the wild-type scaffold.

In Vivo Pharmacokinetic Profiling

While in vitro data predicts hepatic metabolism, in vivo models account for absorption barriers, plasma protein binding, and alternative elimination pathways (such as Phase II UGT-mediated glucuronidation of the propanoic acid moiety).

Experimental Protocol: Rat PK Study

Causality & Self-Validation: Both Intravenous (IV) and Per Os (PO, oral) dosing arms are strictly required to calculate absolute bioavailability ( F ). Sprague-Dawley rats are utilized as the standard preclinical rodent model. Blood sampling relies on patent jugular vein catheters to eliminate stress-induced physiological changes that could artificially alter cardiac output and hepatic blood flow.

Step-by-Step Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250 g, n=3 per group) overnight prior to PO dosing. IV groups have free access to food.

  • Formulation:

    • IV Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline (Administered at 2 mg/kg via tail vein).

    • PO Formulation: 0.5% Methylcellulose in deionized water (Administered at 10 mg/kg via oral gavage).

  • Dosing & Sampling: Administer the compounds. Collect serial blood samples (approx. 200 µL) into K2​EDTA coated tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C within 30 minutes of collection. Store the resulting plasma at -80°C until LC-MS/MS analysis.

  • PK Parameter Calculation: Utilize Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to determine Area Under the Curve ( AUC0−∞​ ), Systemic Clearance ( CL ), Volume of Distribution at steady state ( Vss​ ), and terminal half-life ( T1/2​ ). Calculate bioavailability as: F=(AUCPO​/DosePO​)/(AUCIV​/DoseIV​)×100 .

In Vivo Data Presentation
ParameterRouteAnalog A (Wild-Type)Analog B (5-Fluoro)Analog C (Cyclopropyl)
CL (mL/min/kg) IV58.412.134.2
Vss​ (L/kg) IV1.81.52.6
T1/2​ (hr) IV0.63.81.4
Cmax​ (ng/mL) PO1451,8502,120
AUC0−∞​ (ng·hr/mL) PO2808,2003,950
Bioavailability ( F %) PO8.2% 59.5% 81.0%

Table 2: In vivo pharmacokinetic parameters in Sprague-Dawley rats (IV: 2 mg/kg, PO: 10 mg/kg).

Mechanistic Pharmacokinetic Comparison

The experimental data reveals stark contrasts in the pharmacokinetic behavior of the three analogs, directly attributable to their structural modifications.

1. Mitigation of Oxidative Metabolism (Analog B): Analog A exhibits a high systemic clearance (58.4 mL/min/kg), approaching the hepatic blood flow of a rat (~55-70 mL/min/kg). This indicates that the wild-type pyrrole ring is rapidly extracted and oxidized by the liver. As documented in studies of similar pyrrole-propanoic acid derivatives like TSU-68, the unsubstituted pyrrole ring is highly vulnerable to CYP1A2 and CYP3A4 auto-induced hydroxylation [1]. Analog B's 5-fluoro substitution successfully blocks this metabolic liability, dropping in vivo clearance by nearly 80% (12.1 mL/min/kg) and extending the half-life from 0.6 to 3.8 hours.

2. Enhancement of Absorption and Permeability (Analog C): While Analog B solved the metabolic liability, Analog C was designed to address physicochemical limitations. The cyclopropyl ring in Analog C restricts the conformational flexibility of the propanoic acid side chain. This rigidification reduces the dynamic polar surface area, which translates to a massive improvement in oral absorption. Analog C achieved an absolute bioavailability of 81.0%, compared to just 8.2% for the wild-type scaffold, despite having a moderate systemic clearance rate.

MetabolicPathway Parent Pyrrole-Propanoic Acid (Parent Scaffold) CYP CYP1A2 / CYP3A4 Oxidation Parent->CYP UGT UGT-Mediated Glucuronidation Parent->UGT Metabolite1 Hydroxypyrrole (Rapid Clearance) CYP->Metabolite1 Block Blocked by 5-Fluoro (Analog B) CYP->Block Metabolite2 Acyl Glucuronide (Biliary Excretion) UGT->Metabolite2

Diagram 2: Primary metabolic pathways of the pyrrole-propanoic acid scaffold and the inhibitory effect of C5-fluorination.

Conclusion & Application Guidelines

For drug discovery programs utilizing the 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid pharmacophore, the wild-type scaffold (Analog A) is generally unsuitable for oral drug development due to prohibitive first-pass metabolism.

  • For targets requiring prolonged systemic exposure: Incorporate the C5-fluoro modification (Analog B) to effectively silence CYP-mediated oxidation and achieve a low-clearance profile.

  • For targets requiring high peak plasma concentrations ( Cmax​ ) and brain penetrance: Utilize the cyclopropyl-restricted linker (Analog C) to maximize membrane permeability and oral bioavailability.

By integrating these rationally designed analogs into early-stage screening, researchers can bypass the inherent PK liabilities of the pyrrole ring and accelerate the lead optimization process.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition.[Link]

  • Kitamura, R., et al. (2008). Identification of human liver cytochrome P450 isoforms involved in autoinduced metabolism of the antiangiogenic agent (Z)-5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid (TSU-68). Drug Metabolism and Disposition.[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid

For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.

As researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with precision and safety is paramount. This guide, compiled by a Senior Application Scientist, provides essential, immediate safety and logistical information for the handling of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules, including pyrrole derivatives and carboxylic acids, to establish a robust framework for safe laboratory practices.

Disclaimer: The following guidance is based on the known hazards of structurally similar compounds. It is imperative to consult the compound-specific Safety Data Sheet (SDS) provided by your supplier and to conduct a thorough, institution-specific risk assessment before commencing any work.

Hazard Analysis: A Synthesis of Structural Analogs

Due to the novelty of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid, a comprehensive understanding of its hazard profile is best achieved by examining its constituent chemical motifs: the pyrrole ring and the propanoic acid side chain.

  • Pyrrole and its Derivatives: The pyrrole ring, a five-membered aromatic heterocycle, is a common scaffold in biologically active molecules. The parent compound, pyrrole, is a flammable liquid that is toxic if swallowed[1][2]. Structurally similar compounds, such as 3-(4-(Ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid and 3-(4-acetyl-5-methyl-1H-pyrrol-3-yl)propanoic acid, are known to be skin and eye irritants and may cause respiratory irritation[3][4]. They are also classified as harmful if swallowed[3][4].

  • Carboxylic Acids: The propanoic acid functional group classifies this compound as a carboxylic acid. Carboxylic acids, as a class, can be corrosive and may cause severe skin burns and eye damage[5][6][7][8][9]. Propionic acid, a simple carboxylic acid, is a flammable liquid and can cause respiratory irritation[6][7][8][9].

Based on this analysis, it is prudent to treat 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid as a compound that is potentially corrosive, a skin and eye irritant, harmful if swallowed, and may cause respiratory irritation.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the cornerstone of safe chemical handling. The following recommendations are based on a conservative assessment of the potential hazards.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[10][11][12]To protect against splashes of the chemical which could cause serious eye damage. A face shield offers an additional layer of protection for the entire face.
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile rubber), a flame-resistant lab coat, and closed-toe shoes.[10][11][12][13]To prevent skin contact, which may cause irritation or burns. Inspect gloves for any signs of degradation before use and change them frequently.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11][13]To prevent inhalation of any dust or vapors, which may cause respiratory tract irritation.

PPE Selection Workflow:

PPE_Selection cluster_assessment Hazard Assessment cluster_selection PPE Selection Start Assess Hazards of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid Analyze Analyze Structural Analogs: Pyrrole Derivatives & Carboxylic Acids Start->Analyze Consult Analog Data Identify Identify Potential Hazards: - Corrosive - Skin/Eye Irritant - Harmful if Swallowed - Respiratory Irritant Analyze->Identify Synthesize Information Eye Eye/Face Protection: - Goggles - Face Shield Identify->Eye Mitigate Splash Hazard Skin Skin/Body Protection: - Nitrile Gloves - Lab Coat Identify->Skin Prevent Dermal Contact Respiratory Respiratory Protection: - Fume Hood or - Respirator Identify->Respiratory Avoid Inhalation

Caption: A workflow diagram for selecting appropriate PPE when handling 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Procedures
  • Preparation: Always work in a well-ventilated area, preferably within a certified chemical fume hood[11]. Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Handling: Avoid all personal contact with the substance, including inhalation of dust or vapors[14]. Do not eat, drink, or smoke in the laboratory[1][2][3].

  • Weighing and Transfer: When weighing or transferring the solid material, do so in a manner that minimizes dust generation.

  • Spill Response: In the event of a spill, evacuate the area and prevent further spread of the material. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal[1][2][3]. Do not allow the material to enter drains or waterways[3][7].

  • Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water[1][3][12]. Decontaminate all work surfaces.

Disposal Plan

All waste materials contaminated with 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid must be treated as hazardous waste[14][15].

  • Segregation: Keep waste containing this compound separate from other waste streams to prevent inadvertent reactions[15].

  • Containerization: Use chemically resistant, sealed containers for waste collection. The containers must be clearly labeled as "Hazardous Waste" and include the full chemical name[15].

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases[5][6][9][14].

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[7][11][15].

In Case of Exposure: Immediate First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][6][16].

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[6][8][12][16].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[6][8][16].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[1][3][6].

By adhering to these stringent safety protocols, researchers can confidently and safely handle 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. [Link]

  • NextSDS. 3-(4-acetyl-5-methyl-1H-pyrrol-3-yl)propanoic acid - Safety Data Sheet. [Link]

  • BASF. Safety data sheet for propionic acid. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Propionic Acid. [Link]

  • Fisher Scientific. Propionic acid - SAFETY DATA SHEET (2023). [Link]

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